molecular formula C16H27NO6 B13789978 TCO-PEG2-acid

TCO-PEG2-acid

Cat. No.: B13789978
M. Wt: 329.39 g/mol
InChI Key: QSADMTUKGBWTTN-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-PEG2-acid is a useful research compound. Its molecular formula is C16H27NO6 and its molecular weight is 329.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality TCO-PEG2-acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TCO-PEG2-acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H27NO6

Molecular Weight

329.39 g/mol

IUPAC Name

3-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C16H27NO6/c18-15(19)8-10-21-12-13-22-11-9-17-16(20)23-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13H2,(H,17,20)(H,18,19)/b2-1-

InChI Key

QSADMTUKGBWTTN-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCC(=O)O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to TCO-PEG2-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG2-acid, a bifunctional linker widely utilized in the field of bioconjugation and chemical biology. We will delve into its chemical structure, physicochemical properties, and its application in bioorthogonal chemistry, with a focus on the inverse-electron-demand Diels-Alder (IEDDA) reaction. This document also includes detailed experimental protocols and quantitative data to assist researchers in applying this versatile molecule in their work.

Core Concepts: Chemical Structure and Properties

TCO-PEG2-acid is a linker molecule that features three key components: a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups makes it a powerful tool for covalently linking molecules in a specific and controlled manner.

The trans-cyclooctene (TCO) group is a highly strained alkene that serves as a reactive handle for bioorthogonal "click chemistry". Specifically, it reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[1]

The PEG2 spacer is a short, hydrophilic polyethylene glycol chain. This spacer enhances the aqueous solubility of the molecule and the resulting conjugates, which is particularly beneficial when working with biomolecules in biological buffers.[2] It also provides a flexible linkage that can help to minimize steric hindrance between the conjugated partners.

The terminal carboxylic acid provides a versatile functional group for conjugation to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. This reaction is typically mediated by carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) to form a stable amide bond.[3]

Chemical and Physical Properties

The key chemical and physical properties of TCO-PEG2-acid are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₁₆H₂₇NO₆[4]
Molecular Weight 329.39 g/mol [4]
CAS Number 2250217-31-1[4]
Appearance White to off-white solid or oil
Purity Typically ≥95%[2]
Solubility Soluble in DMSO, DMF, DCM[3]
Storage Conditions Store at -20°C, desiccated[2]

Reactivity, Stability, and Quantitative Data

The utility of TCO-PEG2-acid in bioconjugation is largely defined by the reactivity of its TCO group and the stability of the molecule.

Reactivity

The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1][5] This rapid kinetics allows for efficient labeling of biomolecules even at low concentrations. The reaction is highly specific, with minimal cross-reactivity with other functional groups present in biological systems.[5]

ParameterValue RangeNotesReference(s)
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹The exact rate constant depends on the specific tetrazine derivative and reaction conditions. More strained TCO derivatives generally exhibit faster kinetics.[1][5][6]
Reaction Conditions Aqueous buffers, pH 7-9The reaction is biocompatible and proceeds efficiently at room temperature.[7]
Stability

A critical consideration when working with TCO-containing molecules is the potential for the strained trans-isomer to relax to the thermodynamically more stable, but unreactive, cis-cyclooctene (CCO) isomer. This isomerization can be influenced by factors such as temperature, pH, and the presence of thiols or copper-containing proteins.[8][9] While some TCO derivatives have shown stability for weeks in aqueous buffers at 4°C, others, particularly highly strained versions, can have a shorter half-life.[4][10] For this reason, long-term storage of TCO-PEG2-acid solutions is not recommended, and stock solutions should be prepared fresh before use.

ParameterObservationNotesReference(s)
Isomerization The trans-cyclooctene (TCO) can isomerize to the unreactive cis-cyclooctene (CCO) form.This isomerization is a key pathway for the deactivation of the molecule. The rate of isomerization is dependent on the specific TCO derivative and storage conditions.[4][8][9]
Half-life The half-life of TCO derivatives can range from hours to days in physiological conditions. For instance, some TCOs have shown a half-life of 0.67 days when conjugated to an antibody in vivo.A specific half-life for TCO-PEG2-acid is not readily available and would need to be determined empirically for specific experimental conditions.[4][9]

Experimental Protocols

This section provides a general protocol for the two-step conjugation of TCO-PEG2-acid to a protein, followed by the bioorthogonal reaction with a tetrazine-functionalized molecule.

Protocol 1: Conjugation of TCO-PEG2-acid to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of TCO-PEG2-acid to primary amines on a protein.

Materials:

  • Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

  • TCO-PEG2-acid

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare TCO-PEG2-acid Stock Solution: Immediately before use, dissolve TCO-PEG2-acid in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Prepare EDC and NHS/Sulfo-NHS Stock Solutions: Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

  • Activate TCO-PEG2-acid:

    • In a microcentrifuge tube, combine a 10- to 20-fold molar excess of the TCO-PEG2-acid stock solution with a 2-fold molar excess of EDC and a 5-fold molar excess of NHS (or Sulfo-NHS) relative to the amount of protein to be conjugated.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated TCO-PEG2-acid solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-PEG2-acid and other small molecules using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug).

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Tetrazine Stock Solution: Prepare a 1-5 mM stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Ligation Reaction:

    • To the purified TCO-labeled protein, add a 1.5- to 3-fold molar excess of the tetrazine stock solution.

    • Incubate the reaction for 30-60 minutes at room temperature. If the tetrazine-conjugated molecule is light-sensitive, protect the reaction from light.

  • Purification (if necessary): If removal of the excess tetrazine reagent is required, purify the final conjugate using a desalting column or size-exclusion chromatography.

Mandatory Visualizations

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Pathway

The following diagram illustrates the bioorthogonal reaction between TCO-PEG2-acid and a tetrazine-modified molecule. The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable covalent bond.

IEDDA_Reaction cluster_reactants Reactants cluster_product Product TCO_PEG2_Acid TCO-PEG2-Acid Plus1 + TCO_PEG2_Acid->Plus1 Tetrazine Tetrazine-R IEDDA Tetrazine->IEDDA IEDDA Reaction Conjugate Stable Conjugate Plus1->Tetrazine Plus2 + N2 N₂ (gas) Plus2->N2 IEDDA->Conjugate IEDDA->Plus2

Caption: IEDDA reaction of TCO-PEG2-acid with a tetrazine.

Experimental Workflow for Protein Bioconjugation

This diagram outlines the key steps involved in the bioconjugation of a protein using TCO-PEG2-acid and a tetrazine-labeled molecule.

Bioconjugation_Workflow Start Start: Protein of Interest Activate_TCO 1. Activate TCO-PEG2-Acid (EDC, NHS) Start->Activate_TCO Conjugate_TCO 2. Conjugate to Protein Activate_TCO->Conjugate_TCO Purify_TCO_Protein 3. Purify TCO-Protein Conjugate_TCO->Purify_TCO_Protein React_Tetrazine 4. React with Tetrazine-R Purify_TCO_Protein->React_Tetrazine Purify_Final 5. Purify Final Conjugate React_Tetrazine->Purify_Final End End: Labeled Protein Purify_Final->End

Caption: Workflow for protein labeling using TCO-PEG2-acid.

References

The Role of TCO-PEG2-Acid in Modern Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the way researchers approach the study and manipulation of biological systems. Among the powerful tools in this chemical biology toolbox, TCO-PEG2-acid has emerged as a critical bifunctional linker, enabling precise and efficient conjugation of molecules in complex biological environments. This technical guide provides a comprehensive overview of the applications, underlying chemical principles, and experimental considerations for utilizing TCO-PEG2-acid in research, with a particular focus on its role in bioconjugation, drug delivery, and molecular imaging.

Core Principles: The Chemistry of TCO-PEG2-Acid

TCO-PEG2-acid is a molecule comprised of three key functional components: a trans-cyclooctene (B1233481) (TCO) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for a two-step conjugation strategy that is central to its utility.

  • Trans-cyclooctene (TCO): This highly strained alkene is the bioorthogonal reactive handle. It participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-functionalized molecule. This "click chemistry" reaction is exceptionally fast and highly specific, proceeding rapidly in aqueous environments without the need for a catalyst, making it ideal for use in living systems.[1][2]

  • PEG2 Spacer: The short, hydrophilic diethylene glycol spacer enhances the aqueous solubility of the molecule and the resulting conjugates.[1][2] This property is crucial for preventing aggregation and maintaining the biological activity of modified biomolecules.

  • Carboxylic Acid: The terminal carboxylic acid provides a versatile point of attachment to biomolecules. It readily reacts with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies, in the presence of carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2]

The primary application of TCO-PEG2-acid involves a two-stage process. First, the carboxylic acid is used to covalently attach the TCO-PEG2- moiety to a biomolecule of interest. Subsequently, the TCO group is available to react with a tetrazine-labeled probe, therapeutic agent, or imaging molecule.

The TCO-Tetrazine Ligation: A Bioorthogonal Powerhouse

The reaction between TCO and tetrazine is the cornerstone of TCO-PEG2-acid's functionality. This ligation is characterized by its remarkable speed and specificity, which are essential for applications in complex biological milieu.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct TCO TCO-PEG2-Acid-Biomolecule Product Stable Conjugate TCO->Product Inverse-Electron-Demand Diels-Alder Cycloaddition Tetrazine Tetrazine-Probe Tetrazine->Product N2 N₂ (gas) Product->N2 Retro-Diels-Alder

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

The reaction proceeds via an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable covalent bond.[1] This irreversible reaction drives the formation of the desired conjugate.

Quantitative Data: Reaction Kinetics and Stability

The kinetics of the TCO-tetrazine ligation are exceptionally fast, with second-order rate constants varying based on the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions.

TCO DerivativeTetrazine DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
TCO3,6-di-(2-pyridyl)-s-tetrazine9:1 Methanol/WaterNot Specified~2000[1]
TCOUnspecifiedPBS (pH 7.4)3726,000[2]
TCO-PEG₄UnspecifiedPBS (pH 7.4)37Not Specified
d-TCO3,6-dipyridyl-s-tetrazineWater25366,000 ± 15,000

Table 1: Representative Second-Order Rate Constants for TCO-Tetrazine Ligations.

It is important to note that the stability of TCO derivatives can be a concern. The strained trans-isomer can relax to the less reactive cis-isomer, particularly in the presence of thiols.[3] Therefore, storage and handling conditions are critical for maintaining the reactivity of TCO-PEG2-acid and its conjugates.

Applications in Research and Drug Development

The unique properties of TCO-PEG2-acid have led to its widespread adoption in various research areas:

Antibody-Drug Conjugates (ADCs)

TCO-PEG2-acid is a valuable tool in the development of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells. In this context, the antibody is first modified with TCO-PEG2-acid, and then a tetrazine-functionalized drug is "clicked" onto the antibody. This modular approach allows for the rapid generation and testing of different antibody-drug combinations.

ADC_Workflow Antibody Antibody EDC EDC Activation Antibody->EDC TCO_PEG2_Acid TCO-PEG2-Acid TCO_PEG2_Acid->EDC TCO_Antibody TCO-Modified Antibody EDC->TCO_Antibody Amide Bond Formation Purification1 Purification TCO_Antibody->Purification1 Tetrazine_Drug Tetrazine-Drug ADC Antibody-Drug Conjugate Tetrazine_Drug->ADC Purification2 Purification ADC->Purification2 Purification1->Tetrazine_Drug TCO-Tetrazine Ligation Ligation_Workflow TCO_Biomolecule TCO-Modified Biomolecule Ligation TCO-Tetrazine Ligation TCO_Biomolecule->Ligation Tetrazine_Probe Tetrazine-Probe Tetrazine_Probe->Ligation Conjugate Final Conjugate Ligation->Conjugate Purification Purification (Optional) Conjugate->Purification

References

TCO-PEG2-acid mechanism of action in click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to TCO-PEG2-acid and its Mechanism of Action in Click Chemistry

Introduction

In the landscape of bioorthogonal chemistry, the need for rapid, specific, and biocompatible ligation reactions is paramount for advancements in chemical biology, drug development, and diagnostics. "Click chemistry" provides a class of reactions that meet these criteria, enabling the precise conjugation of molecules in complex biological environments. Among the most powerful of these is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).[1]

TCO-PEG2-acid is a bifunctional linker that leverages this exceptionally fast reaction.[2][3] It consists of three key components: the highly strained TCO group that serves as the reactive dienophile, a hydrophilic di-ethylene glycol spacer (PEG2) to enhance aqueous solubility, and a terminal carboxylic acid handle for covalent attachment to biomolecules.[2][4] This guide provides a detailed examination of the mechanism, kinetics, and practical application of TCO-PEG2-acid for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The reactivity of TCO-PEG2-acid is driven by the significant ring strain of the trans-cyclooctene moiety. Unlike traditional Diels-Alder reactions, the IEDDA cycloaddition involves an electron-deficient diene (the tetrazine) and a strained, electron-rich dienophile (the TCO).[1][5] This bioorthogonal reaction is characterized by its extraordinary speed and selectivity, proceeding under physiological conditions without the need for cytotoxic catalysts like copper.[1][6]

The mechanism proceeds in two main stages:

  • [4+2] Cycloaddition: The electron-poor tetrazine ring rapidly reacts with the strained double bond of the TCO.[7] Frontier molecular orbital theory explains that the small energy gap between the highest occupied molecular orbital (HOMO) of the TCO and the lowest unoccupied molecular orbital (LUMO) of the tetrazine is the origin of this rapid kinetic profile.[5]

  • Retro-Diels-Alder and Nitrogen Extrusion: The initial cycloaddition forms an unstable intermediate which then undergoes a retro-Diels-Alder reaction. This second step involves the irreversible release of nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) conjugate and driving the reaction to completion.[1]

IEDDA_Mechanism cluster_reactants Reactants cluster_product Products TCO TCO-PEG2-R (trans-Cyclooctene) Intermediate Unstable Cycloadduct TCO->Intermediate + Tetrazine-R' Tetrazine Tetrazine-R' (Electron-deficient Diene) Product Stable Dihydropyridazine Conjugate N2 N₂ Gas Intermediate->Product - N₂ (Retro-Diels-Alder)

Mechanism of the TCO-Tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction.

Quantitative Data: Reaction Kinetics and Stability

The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions discovered to date, a key advantage for applications requiring low reactant concentrations or rapid signal generation.[1] The performance of this and other click reactions can be compared using their second-order rate constants (k₂).

Click Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Biocompatibility
IEDDA Cycloaddition TCO + Tetrazine Up to 10⁶ [1][6][8]Excellent (Copper-free) [1][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne + Azide~1 - 45[8]Excellent (Copper-free)[9][10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne + Azide10 - 10⁴[6][9]Limited in vivo due to copper cytotoxicity[9]

Stability Considerations: While highly reactive, the TCO moiety has a limited half-life as it can isomerize to the unreactive cis-cyclooctene (CCO) isomer.[2][11][12] This process can be accelerated by the presence of thiols or copper-containing proteins in biological media.[11] Under typical physiological conditions, the half-life of TCO is on the order of hours to days, which is sufficient for most labeling experiments but is a critical factor for long-term storage or extended in vivo studies.[11] For long-term storage, TCO reagents should be kept at –20°C in a sealed container protected from light and moisture.[13]

Experimental Workflow and Protocols

The carboxylic acid group on TCO-PEG2-acid allows for its conjugation to primary amines, such as the side chains of lysine (B10760008) residues on proteins, via the formation of a stable amide bond. This typically requires activation of the carboxylic acid with carbodiimide (B86325) chemistry (e.g., EDC and NHS).

Experimental_Workflow cluster_step1 Step 1: Biomolecule Functionalization cluster_step2 Step 2: Purification cluster_step3 Step 3: Bioorthogonal Ligation cluster_step4 Step 4: Final Purification & Analysis A Biomolecule-NH₂ (e.g., Protein) C EDC / NHS Activation A->C B TCO-PEG2-acid B->C D TCO-labeled Biomolecule C->D Amide Bond Formation E Purification (e.g., Desalting Column) D->E F Purified TCO-Biomolecule E->F Remove Excess Reagents H Click Reaction F->H G Tetrazine-Probe (e.g., Tetrazine-Fluorophore) G->H I Final Conjugate H->I IEDDA Ligation J Purification (e.g., SEC) I->J K Characterization (SDS-PAGE, UV-Vis, MS) J->K

Typical experimental workflow for labeling a biomolecule using TCO-PEG2-acid.
Detailed Protocol: Labeling of a Protein with a Tetrazine-Fluorophore

This protocol provides a general two-step method for labeling a protein containing primary amines. The first step is the functionalization of the protein with TCO-PEG2-acid, followed by the click reaction with a tetrazine-modified probe. Optimization may be required for specific proteins and applications.[7][14]

A. Materials and Reagents

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG2-acid

  • Tetrazine-fluorophore

  • Anhydrous DMSO or DMF

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: Phosphate buffer or bicarbonate buffer, pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Sephadex G-25)

B. Protocol 1: TCO-Labeling of the Protein

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, exchange the buffer.[7] Adjust the protein concentration to 1-5 mg/mL.[7]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-acid in anhydrous DMSO or DMF. Prepare 100 mM stock solutions of EDC and Sulfo-NHS in reaction buffer or water.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the TCO-PEG2-acid stock solution to the protein solution.[7]

    • Add EDC and Sulfo-NHS to the reaction mixture to a final concentration of 5 mM each.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[7]

  • Quenching the Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 10-15 minutes.[7]

  • Purification: Remove excess, unreacted reagents using a desalting column equilibrated with PBS (pH 7.4).[7] Collect the protein-containing fractions. The TCO-labeled protein is now ready for the next step.

C. Protocol 2: Tetrazine-Fluorophore Conjugation

  • Reagent Preparation: Prepare a 1-5 mM stock solution of the tetrazine-fluorophore in DMSO.[7]

  • Conjugation Reaction:

    • To the purified TCO-labeled protein, add a 1.5 to 5-fold molar excess of the tetrazine-fluorophore stock solution.[7][14] A slight molar excess ensures complete labeling of the TCO sites.[14]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light to prevent photobleaching.[1][7]

  • Final Purification: Remove the excess, unreacted tetrazine-fluorophore using a desalting column or size-exclusion chromatography.[1][15]

  • Characterization and Storage:

    • Confirm successful conjugation via UV-Vis spectroscopy (checking for absorbance peaks of both the protein and the fluorophore), SDS-PAGE (observing a shift in molecular weight or in-gel fluorescence), and/or mass spectrometry.[1][7]

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.[1]

References

The TCO-Tetrazine Bioorthogonal Reaction: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Among these, the TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, has emerged as a particularly powerful tool due to its exceptionally fast reaction kinetics and high specificity.[1][2] This technical guide provides a comprehensive overview of the TCO-tetrazine reaction, including its core principles, quantitative data, detailed experimental protocols, and applications in drug development, aimed at researchers, scientists, and professionals in the field.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The TCO-tetrazine reaction is a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) (diene) and a strained trans-cyclooctene (B1233481) (TCO) (dienophile).[3][4] This reaction is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[5][6]

Key characteristics of this reaction include:

  • Exceptional Reaction Kinetics: The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants reaching up to 107 M-1s-1.[2][6] This allows for efficient conjugation even at the low concentrations typically found in biological systems.[7][8]

  • Biocompatibility: The reaction proceeds readily under physiological conditions (pH 6-9, room temperature) in aqueous media without the need for cytotoxic catalysts, such as copper, which is often required for other click chemistry reactions.[6][7][8]

  • High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines, thiols, or carboxylates.[6] This ensures that the conjugation is highly specific and avoids off-target reactions.[7]

  • Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, leading to a stable conjugate.[5][6] Both TCO and tetrazine moieties exhibit long-term stability under aqueous conditions.[5]

Quantitative Data: Reaction Kinetics

The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the TCO and tetrazine derivatives. The tables below summarize the second-order rate constants for various TCO-tetrazine pairs, providing a basis for selecting the optimal reagents for a given application.

Tetrazine DerivativeTCO DerivativeRate Constant (k₂) M⁻¹s⁻¹ConditionsReference(s)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene2000 (±400)Not specified[9]
3,6-diphenyl-s-tetrazines-TCO3100MeOH, 25 °C[10]
3,6-diphenyl-s-tetrazined-TCO520 (± 3)MeOH, 25 °C[10]
3,6-dipyridyl-s-tetrazine derivatived-TCO366,000 (± 15,000)H₂O, 25 °C[11]
Water soluble s-TCO3,6-dipyridyl-s-tetrazine derivative3,300,000 (± 40,000)H₂O, 25 °C[10]
ATTO-tetrazinesTCOup to 1000Not specified[9][12]
Methyl-substituted tetrazinesTCO~1000Not specified[9]
Hydrogen-substituted tetrazinesTCOup to 30,000Not specified[9][13]
General RangeGeneral Range1 - 1 x 10⁶Not specified[5][9]
General RangeGeneral Range> 800Not specified[7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the TCO-tetrazine ligation, including the preparation of TCO- and tetrazine-functionalized proteins and their subsequent conjugation.

Protocol 1: Preparation of TCO- and Tetrazine-Functionalized Proteins

This protocol describes the initial activation of proteins with TCO and tetrazine moieties using NHS ester chemistry, which targets primary amines (e.g., lysine (B10760008) residues).[5][9]

Materials:

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)[9]

  • Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)[9]

  • Protein A and Protein B to be labeled

  • Phosphate Buffered Saline (PBS), pH 7.4[9]

  • 1 M Sodium Bicarbonate (NaHCO₃)[5][9]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8][9]

  • Spin desalting columns[5][9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in PBS at a concentration of 1-5 mg/mL.[8][9]

    • If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.[9]

  • NHS Ester Reagent Preparation:

    • Immediately before use, dissolve the TCO-PEG-NHS ester and methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8][9]

  • Protein A Activation with TCO-NHS Ester:

    • To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[5]

    • Add a 20-fold molar excess of the dissolved TCO-PEG-NHS ester to the protein solution.[8]

    • Incubate the reaction mixture for 60 minutes at room temperature.[5][9]

  • Protein B Activation with Tetrazine-NHS Ester:

    • To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.[5]

    • Add 20 nmol of the dissolved methyl-tetrazine-PEG-NHS ester to the protein solution.[5]

    • Incubate the reaction mixture for 60 minutes at room temperature.[5][9]

  • Quenching and Purification:

    • Stop the reactions by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[9]

    • Remove excess, unreacted NHS ester by passing the protein solutions through spin desalting columns.[5][9]

Protocol 2: Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol describes the reaction between the TCO-functionalized Protein A and the tetrazine-functionalized Protein B.

Materials:

  • TCO-functionalized Protein A (from Protocol 1)

  • Tetrazine-functionalized Protein B (from Protocol 1)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Combination:

    • Mix the TCO-functionalized Protein A and tetrazine-functionalized Protein B in a 1:1 molar ratio.[5] For optimal results, a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used.[8][9]

  • Incubation:

    • Incubate the reaction mixture at room temperature with gentle rotation.[5] Depending on the specific reactants and concentrations, the incubation time can range from 30 minutes to 2 hours.[9] The reaction can also be performed at 4°C, which may require a longer incubation time.[8][9]

  • Monitoring the Reaction (Optional):

    • The reaction can be monitored spectroscopically by following the disappearance of the tetrazine absorbance peak between 510 and 550 nm.[5][9]

  • Purification (Optional):

    • The final protein-protein conjugate can be purified from any remaining unreacted proteins using size-exclusion chromatography.[9]

  • Storage:

    • Store the final conjugate at 4°C until further use.[9] For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[14]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate the core reaction mechanism, a general experimental workflow, and an application in pre-targeted drug delivery.

TCO_Tetrazine_Mechanism cluster_reactants Reactants cluster_products Products TCO Trans-cyclooctene (TCO) (Dienophile) Dihydropyridazine Stable Dihydropyridazine Adduct TCO->Dihydropyridazine Inverse Electron-Demand Diels-Alder Cycloaddition Tetrazine 1,2,4,5-Tetrazine (Diene) Tetrazine->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Dihydropyridazine->Nitrogen Retro-Diels-Alder (N₂ Elimination)

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Experimental_Workflow cluster_protein_A Protein A Modification cluster_protein_B Protein B Modification cluster_conjugation Conjugation ProtA Protein A Incubate_A Incubate (RT, 1 hr) ProtA->Incubate_A TCO_NHS TCO-NHS Ester TCO_NHS->Incubate_A Purify_A Purify (Spin Column) Incubate_A->Purify_A TCO_ProtA TCO-Protein A Purify_A->TCO_ProtA Mix Mix TCO-Protein A and Tetrazine-Protein B TCO_ProtA->Mix ProtB Protein B Incubate_B Incubate (RT, 1 hr) ProtB->Incubate_B Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Incubate_B Purify_B Purify (Spin Column) Incubate_B->Purify_B Tetrazine_ProtB Tetrazine-Protein B Purify_B->Tetrazine_ProtB Tetrazine_ProtB->Mix Incubate_Conj Incubate (RT, 30-120 min) Mix->Incubate_Conj Final_Product Protein A-B Conjugate Incubate_Conj->Final_Product

General workflow for protein-protein conjugation.

Pretargeted_Drug_Delivery cluster_step1 Step 1: Targeting cluster_step2 Step 2: Activation cluster_outcome Therapeutic Outcome Administer_Ab Administer TCO-Antibody Ab_Binds Antibody binds to Tumor Cell Receptor Administer_Ab->Ab_Binds Clearance Unbound Antibody Clears Ab_Binds->Clearance Bioorthogonal_Reaction In Vivo TCO-Tetrazine Ligation at Tumor Site Ab_Binds->Bioorthogonal_Reaction Administer_Drug Administer Tetrazine-Drug Administer_Drug->Bioorthogonal_Reaction Drug_Release Drug Release/Activation (Click-to-Release) Bioorthogonal_Reaction->Drug_Release Tumor_Cell Tumor Cell Drug_Release->Tumor_Cell Therapeutic_Effect Localized Therapeutic Effect Tumor_Cell->Therapeutic_Effect

Pre-targeted drug delivery workflow.

Applications in Drug Development

The unique properties of the TCO-tetrazine ligation have made it an invaluable tool in various aspects of drug development.

  • Antibody-Drug Conjugates (ADCs): TCO-tetrazine chemistry allows for the precise, site-specific conjugation of potent cytotoxic drugs to antibodies, creating more homogeneous and effective ADCs.[7] This method avoids the potential for denaturation associated with traditional conjugation methods.

  • Pre-targeted Imaging and Therapy: This strategy separates the targeting and therapeutic/imaging steps.[15][16][17] First, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor) while unbound antibody clears from circulation.[17][18][19] Subsequently, a small, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then reacts specifically with the TCO-antibody at the target site.[18][19] This approach enhances target-to-background ratios and allows for the use of short-lived radionuclides for imaging.[16][18]

  • Drug Delivery and "Click-to-Release" Systems: The TCO-tetrazine reaction can be engineered to trigger the release of a therapeutic agent.[20][21][22] In these "click-to-release" systems, a drug is attached to the TCO molecule via a carbamate (B1207046) linker.[20][23] Upon reaction with a tetrazine, the subsequent electronic rearrangement cleaves the carbamate, releasing the drug at the desired location.[20][23] This strategy offers spatiotemporal control over drug activation, potentially reducing off-target toxicity.[22]

Conclusion

The TCO-tetrazine bioorthogonal reaction stands out for its unmatched speed, specificity, and biocompatibility.[7][8] Its application has significantly advanced the fields of chemical biology and drug development, enabling the construction of sophisticated bioconjugates, enhancing the precision of molecular imaging, and offering novel strategies for targeted drug delivery. As research continues to refine TCO and tetrazine structures for improved stability and reactivity, the utility of this powerful ligation will undoubtedly expand, paving the way for the next generation of targeted therapeutics and diagnostics.

References

The Strategic Advantage of a PEG2 Spacer in T-CO Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the choice of a linker can profoundly influence the efficacy, stability, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs). The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has emerged as a powerful tool for bioorthogonal ligation due to its exceptionally fast kinetics and high specificity.[1][2][3] This technical guide delves into the nuanced but significant benefits of incorporating a short di-ethylene glycol (PEG2) spacer into TCO linkers, providing a comprehensive overview for researchers and drug development professionals.

Enhancing Hydrophilicity and Solubility

One of the primary challenges in the development of ADCs is managing the hydrophobicity of the payload and the linker, which can lead to aggregation and rapid clearance from circulation. The introduction of a PEG spacer is a well-established strategy to mitigate these issues. Even a short PEG2 spacer can significantly increase the hydrophilicity of the TCO linker, thereby improving the solubility of the entire bioconjugate in aqueous media.[4][5] This enhanced solubility is crucial for preventing aggregation, improving formulation stability, and ensuring predictable in vivo behavior.[6]

A study comparing a series of radiolabeled peptide conjugates with varying mini-PEG spacer lengths (n=2, 3, 4, and 6) demonstrated a clear trend of increasing hydrophilicity with longer PEG chains. The LogD values, a measure of lipophilicity at a specific pH, are presented in the table below. A lower LogD value indicates greater hydrophilicity.

ConjugateLogD Value
68Ga-NOTA-PEG2-RM26-2.27 ± 0.07
68Ga-NOTA-PEG3-RM26-2.38 ± 0.04
68Ga-NOTA-PEG4-RM26-2.45 ± 0.05
68Ga-NOTA-PEG6-RM26-2.50 ± 0.09
Table 1: Comparison of LogD values for 68Ga-labeled NOTA-PEGn-RM26 conjugates, demonstrating the increase in hydrophilicity with the addition of PEG units.

Optimizing Reaction Kinetics and Accessibility

The TCO-tetrazine ligation is renowned for its rapid reaction rates, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹.[1][3] While the intrinsic reactivity of the TCO moiety is high, its accessibility can be sterically hindered when conjugated to a large biomolecule like an antibody. A PEG2 spacer acts as a flexible and hydrophilic arm that extends the TCO group away from the surface of the biomolecule, thereby reducing steric hindrance and improving its accessibility to the tetrazine reaction partner.[7] This can lead to more efficient and complete conjugation, even at low concentrations of reactants.

Modulating Pharmacokinetics and In Vivo Stability

The pharmacokinetic profile of a bioconjugate is a critical determinant of its therapeutic efficacy and safety. The inclusion of a PEG spacer, even a short one like PEG2, can influence the biodistribution and clearance of the conjugate. The increased hydrophilicity imparted by the PEG2 spacer can reduce non-specific binding to tissues and plasma proteins, potentially leading to a more favorable biodistribution and a lower rate of clearance.

Furthermore, the stability of the TCO linker itself is a crucial factor for in vivo applications. TCO moieties can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, particularly in the presence of certain biological molecules. While detailed in vivo stability data for TCO-PEG2-ADCs is limited, the hydrophilic shield provided by the PEG spacer may offer some protection against interactions that could lead to isomerization, thereby enhancing the in vivo stability of the linker. Studies have shown that TCO-conjugated antibodies can remain reactive in vivo for up to three days.[8]

Experimental Protocols

General Protocol for Conjugation of a TCO-PEG2-NHS Ester to an Antibody

This protocol outlines the general steps for labeling an antibody with a TCO-PEG2-NHS ester.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-PEG2-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • TCO-PEG2-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG2-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG2-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.

  • Purification: Remove the excess, unreacted TCO-PEG2-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer.

  • Characterization: Characterize the resulting TCO-labeled antibody by methods such as UV-Vis spectroscopy, mass spectrometry, and HPLC to determine the degree of labeling (DOL).[9][10]

Protocol for Measuring TCO-Tetrazine Reaction Kinetics using Stopped-Flow Spectrophotometry

This protocol describes a method to determine the second-order rate constant of the TCO-tetrazine ligation.[11][12]

Materials:

  • TCO-functionalized molecule (e.g., TCO-labeled antibody)

  • Tetrazine derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stopped-flow spectrophotometer

Procedure:

  • Stock Solutions: Prepare stock solutions of the TCO-functionalized molecule and the tetrazine derivative in an appropriate solvent (e.g., DMSO).

  • Working Solutions: Dilute the stock solutions in PBS to the desired concentrations. Typically, the tetrazine is used in excess.

  • Stopped-Flow Measurement:

    • Load the TCO and tetrazine solutions into separate syringes of the stopped-flow instrument.

    • Equilibrate the solutions to the desired temperature (e.g., 37 °C).

    • Initiate the reaction by rapidly mixing the two solutions.

    • Monitor the reaction by observing the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) over time.

  • Data Analysis:

    • Determine the observed rate constant (k_obs) by fitting the absorbance decay to a single exponential function.

    • Plot the k_obs values against the concentration of the TCO-functionalized molecule.

    • The second-order rate constant (k₂) is determined from the slope of the resulting linear plot.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 TCO-PEG2 Linker Synthesis cluster_1 Antibody Conjugation cluster_2 Bioorthogonal Ligation TCO_precursor TCO Precursor TCO_PEG2_NHS TCO-PEG2-NHS Ester TCO_precursor->TCO_PEG2_NHS PEG2_spacer PEG2 Spacer PEG2_spacer->TCO_PEG2_NHS NHS_ester NHS Ester NHS_ester->TCO_PEG2_NHS Antibody Antibody (mAb) mAb_TCO mAb-TCO-PEG2 Antibody->mAb_TCO TCO_PEG2_NHS_input TCO-PEG2-NHS Ester TCO_PEG2_NHS_input->mAb_TCO mAb_TCO_input mAb-TCO-PEG2 ADC Antibody-Drug Conjugate (ADC) mAb_TCO_input->ADC Tetrazine_Payload Tetrazine-Payload Tetrazine_Payload->ADC

A logical diagram illustrating the workflow from TCO-PEG2 linker synthesis to the formation of an Antibody-Drug Conjugate.

G Benefit Benefits of PEG2 Spacer in TCO Linkers Hydrophilicity Increased Hydrophilicity (Improved Solubility, Reduced Aggregation) Benefit->Hydrophilicity Kinetics Optimized Reaction Kinetics (Reduced Steric Hindrance) Benefit->Kinetics PK Modulated Pharmacokinetics (Improved Biodistribution and Stability) Benefit->PK

A diagram summarizing the key benefits of incorporating a PEG2 spacer into TCO linkers.

Conclusion

The incorporation of a short PEG2 spacer into TCO linkers offers a compelling set of advantages for the development of bioconjugates, particularly ADCs. The enhanced hydrophilicity, improved reaction accessibility, and potential for favorable modulation of pharmacokinetics contribute to the generation of more stable, effective, and safer therapeutics. While further quantitative studies directly comparing TCO linkers with and without a PEG2 spacer would be beneficial, the existing evidence and fundamental principles strongly support the strategic use of this short hydrophilic spacer in modern bioconjugation chemistry. This guide provides a foundational understanding for researchers to leverage the benefits of TCO-PEG2 linkers in their drug development endeavors.

References

Navigating the Solubility of TCO-PEG2-acid in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of TCO-PEG2-acid in aqueous buffers. Aimed at professionals in research and drug development, this document synthesizes available data to offer practical guidance on the effective use of this valuable bioconjugation reagent. While precise quantitative solubility values in various aqueous buffers are not extensively published, this guide presents a thorough analysis of its properties, recommended handling procedures, and a detailed experimental protocol for its application in bioconjugation, empowering researchers to optimize their experimental workflows.

Core Concepts: Understanding TCO-PEG2-acid

TCO-PEG2-acid is a bifunctional linker molecule central to click chemistry, a set of bioorthogonal reactions that enable the specific and efficient joining of molecular species. It features a trans-cyclooctene (B1233481) (TCO) group, which reacts with exceptional speed and selectivity with a tetrazine partner in an inverse-electron-demand Diels-Alder (IEDDA) reaction. The molecule also possesses a carboxylic acid group, which can be conjugated to primary amines on biomolecules like proteins and antibodies through the formation of a stable amide bond, typically facilitated by activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer, in this case, a diethylene glycol unit (PEG2), is intended to enhance the hydrophilic character of the molecule.[1][2][3] This PEGylation is a common strategy to improve the solubility of hydrophobic molecules in aqueous environments, a critical consideration for biological applications.[4][5]

Solubility Profile of TCO-PEG2-acid

Despite the presence of the hydrophilic PEG2 spacer, TCO-PEG2-acid exhibits limited direct solubility in aqueous buffers.[3] Manufacturer and supplier datasheets consistently list organic solvents as the primary means of dissolution.

Table 1: Physicochemical and Solubility Data for TCO-PEG2-acid

PropertyValueSource(s)
Molecular Formula C₁₆H₂₇NO₆[3][6]
Molecular Weight 329.39 g/mol [3][6]
Recommended Solvents DMSO, DMF, DCM[3][7][8]
Aqueous Solubility Not quantitatively specified; PEG spacer enhances hydrophilicity.[1][2][3][4]

It is noteworthy that longer-chain analogs, such as TCO-PEG24-acid, are reported to be soluble in water and DMF, suggesting that the length of the PEG chain is a critical determinant of aqueous solubility.[9] For TCO-PEG2-acid, the standard practice is to prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which is then added in small volumes to the aqueous reaction mixture containing the biomolecule.[4][10] This approach circumvents the low aqueous solubility of the linker while ensuring its availability for the conjugation reaction.

Experimental Protocol: Bioconjugation with TCO-PEG2-acid

The following is a generalized protocol for the conjugation of TCO-PEG2-acid to a primary amine-containing biomolecule, such as an antibody, followed by a subsequent click reaction with a tetrazine-labeled molecule.

Materials and Reagents:
  • TCO-PEG2-acid

  • Amine-containing biomolecule (e.g., antibody)

  • Anhydrous DMSO or DMF

  • Activation Reagent (e.g., EDC and Sulfo-NHS)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching reagent (e.g., Tris buffer or hydroxylamine)

  • Tetrazine-functionalized molecule

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:
  • Preparation of TCO-PEG2-acid Stock Solution:

    • Allow the vial of TCO-PEG2-acid to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of TCO-PEG2-acid in anhydrous DMSO or DMF at a concentration of, for example, 10 mM.

  • Activation of Carboxylic Acid:

    • In a separate reaction tube, combine TCO-PEG2-acid with EDC and Sulfo-NHS in an appropriate buffer to activate the carboxylic acid group, forming a more reactive NHS ester.

  • Conjugation to the Biomolecule:

    • Add the activated TCO-PEG2-acid solution to the biomolecule in an amine-free buffer (e.g., PBS).

    • The molar ratio of the TCO-linker to the biomolecule should be optimized for the specific application.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching reagent to consume any unreacted TCO-linker.

    • Purify the TCO-functionalized biomolecule using size-exclusion chromatography or dialysis to remove excess reagents.

  • Click Reaction with Tetrazine:

    • The purified TCO-labeled biomolecule is now ready for the rapid and specific click reaction with a tetrazine-functionalized molecule.[4][5]

    • Add the tetrazine-containing molecule to the TCO-labeled biomolecule in a suitable reaction buffer.

    • The reaction is typically complete within minutes to an hour at room temperature.

  • Final Purification:

    • Purify the final conjugate to remove any unreacted tetrazine.

Visualizing the Workflow and Reaction

To further elucidate the experimental process and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow Experimental Workflow for TCO-PEG2-acid Bioconjugation prep_tco Prepare TCO-PEG2-acid Stock Solution in DMSO/DMF conjugation Conjugate TCO-PEG2-acid to Biomolecule prep_tco->conjugation prep_biomolecule Prepare Biomolecule in Amine-Free Buffer prep_biomolecule->conjugation purification1 Purify TCO-labeled Biomolecule conjugation->purification1 click_reaction React with Tetrazine-Molecule purification1->click_reaction purification2 Purify Final Conjugate click_reaction->purification2

Workflow for TCO-PEG2-acid bioconjugation.

reaction_pathway TCO-Tetrazine IEDDA Reaction Pathway TCO TCO-Functionalized Biomolecule Intermediate Diels-Alder Cycloadduct TCO->Intermediate + Tetrazine Tetrazine-Functionalized Probe Tetrazine->Intermediate Conjugate Stable Conjugate Intermediate->Conjugate - N₂ N2 N₂ Gas Intermediate->N2

The TCO-tetrazine click reaction pathway.

Conclusion

While TCO-PEG2-acid is an invaluable tool for bioconjugation, its direct solubility in aqueous buffers is limited. The most effective strategy for its use involves the preparation of a stock solution in an organic solvent like DMSO, followed by its addition to the aqueous reaction milieu. The hydrophilic PEG2 spacer, while not rendering the molecule fully water-soluble, likely facilitates its dispersion and reactivity in the buffered solution at the low concentrations typically used in labeling reactions. By understanding these properties and following a carefully planned experimental protocol, researchers can successfully leverage the power of TCO-PEG2-acid for a wide range of applications in drug development, diagnostics, and fundamental scientific inquiry.

References

Navigating the Stability of TCO-PEG2-acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the storage and stability guidelines for TCO-PEG2-acid, a critical bifunctional linker used in bioconjugation and drug delivery. Understanding the stability profile of this reagent is paramount for ensuring the reproducibility and success of scientific experiments.

Introduction to TCO-PEG2-acid

TCO-PEG2-acid is a key tool in the field of bioorthogonal chemistry. It incorporates a highly reactive trans-cyclooctene (B1233481) (TCO) group, which enables rapid and specific conjugation to tetrazine-containing molecules through an inverse-electron-demand Diels-Alder (IEDDA) reaction. The molecule also possesses a carboxylic acid functional group for covalent attachment to amine-containing biomolecules, and a short polyethylene (B3416737) glycol (PEG2) spacer to enhance solubility. The primary stability concern for TCO-PEG2-acid is the isomerization of the strained and highly reactive trans-isomer of the cyclooctene (B146475) ring to its unreactive cis-isomer.

Recommended Storage and Handling

Proper storage and handling are critical to maximize the shelf-life and performance of TCO-PEG2-acid. The following guidelines are based on recommendations from various suppliers and the inherent chemical properties of the molecule.

Table 1: Recommended Storage and Handling of Solid TCO-PEG2-acid

ParameterRecommendationRationale
Temperature -20°C.[1][2][3][4]Minimizes isomerization and potential degradation.
Atmosphere Store in a tightly sealed container.[1][4] Consider storing under an inert atmosphere (e.g., argon).Protects from moisture and oxygen, which can contribute to degradation.
Light Protect from light.[1][4]The TCO group can be light-sensitive.
Moisture Store in a desiccated environment.[1][4]Prevents hydrolysis of the compound.

Table 2: Guidelines for Solution Preparation and Storage

ParameterRecommendationRationale
Solvents Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2]Ensures the reagent is fully solubilized and minimizes hydrolysis.
Solution Storage Prepare solutions fresh for immediate use. If short-term storage is necessary, store at -20°C and protect from light. Avoid long-term storage of solutions.[2][3]The TCO group has a limited half-life in solution, and isomerization can occur.
Aqueous Solutions Use in aqueous buffers immediately after preparation. Be aware that the stability in aqueous media is limited.The presence of water and other nucleophiles can accelerate degradation.

Stability Profile and Degradation Pathway

The primary degradation pathway for TCO-PEG2-acid is the isomerization of the high-energy, strained trans-cyclooctene (TCO) to the more stable, but unreactive, cis-cyclooctene (CCO).[2][3] This isomerization eliminates the dienophile necessary for the IEDDA reaction with tetrazines, rendering the molecule inactive for its intended bioorthogonal conjugation.

The rate of this isomerization is influenced by several factors:

  • Temperature: Higher temperatures accelerate the isomerization process.

  • Solvent: The stability of TCO derivatives can vary in different solvents.

  • Additives: The presence of thiols and certain components found in cell culture media and aged plasma can catalyze the isomerization of TCO to CCO.

Due to this inherent instability, TCO compounds are generally not recommended for long-term storage, especially in solution.[2][3]

G Degradation Pathway of TCO-PEG2-acid TCO TCO-PEG2-acid (Active) CCO CCO-PEG2-acid (Inactive) TCO->CCO Heat, Light, Thiols Degradation Isomerization

TCO-PEG2-acid Isomerization Pathway

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of TCO-PEG2-acid for an experiment, a stability study can be performed. The following are example protocols for assessing stability using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC-Based Stability Assessment

This protocol allows for the quantification of the remaining active TCO-PEG2-acid over time.

Objective: To determine the rate of degradation of TCO-PEG2-acid under specific storage conditions.

Materials:

  • TCO-PEG2-acid

  • Anhydrous DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Thermostated autosampler and column compartment

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of TCO-PEG2-acid in anhydrous DMSO.

  • Sample Preparation: Dilute the stock solution to a final concentration of 1 mM in PBS (or the buffer of interest). Prepare multiple aliquots for different time points.

  • Incubation: Store the prepared samples under the desired conditions (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately analyze by HPLC or freeze at -80°C for later analysis.

  • HPLC Analysis:

    • Inject a consistent volume of the sample onto the C18 column.

    • Elute the compounds using a gradient of Mobile Phase B (e.g., 5% to 95% over 15 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).

    • The TCO-PEG2-acid and its CCO-isomer may have different retention times.

  • Data Analysis:

    • Integrate the peak area corresponding to the TCO-PEG2-acid at each time point.

    • Normalize the peak area at each time point to the peak area at time zero.

    • Plot the percentage of remaining TCO-PEG2-acid versus time to determine the degradation kinetics and half-life.

G HPLC Stability Study Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Dilute Dilute to 1 mM in Buffer Stock->Dilute Aliquots Create Aliquots for Time Points Dilute->Aliquots Incubate Store at Desired Temperature Aliquots->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints HPLC Analyze by RP-HPLC Timepoints->HPLC Data Quantify Peak Area HPLC->Data

Workflow for HPLC-based stability assessment.
NMR-Based Isomerization Monitoring

This protocol allows for the direct observation of the conversion of the TCO isomer to the CCO isomer.

Objective: To qualitatively and semi-quantitatively monitor the isomerization of TCO-PEG2-acid.

Materials:

  • TCO-PEG2-acid

  • Deuterated solvent (e.g., DMSO-d6 or D2O with a co-solvent)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of TCO-PEG2-acid in the chosen deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum at time zero. Identify the characteristic peaks for the vinyl protons of the trans-cyclooctene.

  • Incubation: Maintain the NMR tube at the desired temperature (this can be done directly in the NMR spectrometer if equipped with variable temperature capabilities).

  • Time-Lapse NMR: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis:

    • Monitor the decrease in the signal intensity of the TCO vinyl proton peaks and the emergence of new peaks corresponding to the CCO vinyl protons.

    • The ratio of the integration of the TCO and CCO peaks can be used to estimate the extent of isomerization over time.

Conclusion

The stability of TCO-PEG2-acid is a critical factor for its successful application in bioconjugation. By adhering to the recommended storage and handling guidelines, researchers can minimize the premature degradation of this valuable reagent. For applications requiring high precision and reproducibility, it is advisable to perform a stability assessment under the specific experimental conditions to ensure the integrity and reactivity of the TCO-PEG2-acid. This proactive approach will contribute to more reliable and successful research outcomes in the development of novel bioconjugates and targeted therapeutics.

References

Introduction to TCO-Based Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to TCO-Based Bioconjugation

Trans-cyclooctene (B1233481) (TCO)-based bioconjugation has become a leading strategy for the precise and efficient labeling of biomolecules in complex biological systems.[1][2] This technology is centered around the highly rapid and specific reaction between a strained TCO and a tetrazine (Tz) partner.[2][3] This reaction, known as the TCO-tetrazine ligation, proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][4] Its exceptional kinetics, biocompatibility, and high specificity make it an invaluable tool for researchers, scientists, and drug development professionals, enabling significant advancements in areas such as antibody-drug conjugates (ADCs), live-cell imaging, and pretargeted therapy.[1][2][4]

Core Principles: The TCO-Tetrazine Ligation Mechanism

The foundation of TCO's utility in bioconjugation lies in its reaction with 1,2,4,5-tetrazines.[1][3] This ligation is a two-step process:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition : The process is initiated by a [4+2] cycloaddition where the electron-deficient tetrazine (the diene) reacts with the electron-rich, strained TCO (the dienophile).[3] This is the reverse of the electronic demand in a standard Diels-Alder reaction.[3]

  • Retro-Diels-Alder Reaction : The initial cycloadduct is unstable and rapidly undergoes a retro-Diels-Alder reaction, which involves the elimination of nitrogen gas (N₂).[3][5]

This sequence results in the formation of a stable dihydropyridazine (B8628806) product, covalently linking the two molecules that were functionalized with the TCO and tetrazine groups, respectively.[1][4] The release of N₂ gas is often the only side product, making the reaction very clean.[5]

TCO_Tetrazine_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product TCO Trans-cyclooctene (TCO) (Electron-rich Dienophile) IEDDA [4+2] IEDDA Cycloaddition TCO->IEDDA Tetrazine Tetrazine (Tz) (Electron-deficient Diene) Tetrazine->IEDDA Retro_DA Retro-Diels-Alder IEDDA->Retro_DA + N₂ Gas Product Stable Dihydropyridazine Adduct Retro_DA->Product N2_Elimination N₂ Elimination

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Key Features and Advantages

The TCO-tetrazine ligation is distinguished by several key features that make it ideal for biological applications:

  • Exceptional Reaction Kinetics : This is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[1][3] This allows for efficient conjugation even at the low micromolar or nanomolar concentrations typical of biological systems.[4][5]

  • Biocompatibility : The reaction proceeds readily in aqueous media under physiological conditions (pH 6-9, room temperature to 37°C).[1][6] Crucially, it does not require cytotoxic catalysts like copper, which are necessary for other "click" reactions such as CuAAC, thus preserving cell viability.[4]

  • High Specificity and Orthogonality : TCO and tetrazine groups are abiotic and do not interact with naturally occurring functional groups in biomolecules, such as amines or thiols.[1][5] This ensures the conjugation is highly specific and prevents off-target reactions.[1]

  • Stability and Irreversibility : The resulting dihydropyridazine bond is stable under physiological conditions.[1][5] While TCOs themselves can have stability challenges, such as isomerization in the presence of thiols or serum proteins, derivatives have been developed with improved stability for in vivo applications.[2][7][8]

Quantitative Data on Reaction Kinetics

The reaction rate is highly dependent on the specific structures of the TCO and tetrazine derivatives. Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine generally increase the reaction speed.[3] Ring strain in the TCO molecule also plays a critical role; more strained TCOs react faster.[2][9]

TCO DerivativeTetrazine DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazineMethanol/Water (9:1)25~2,000[9][10]
TCOMethyl-substituted tetrazinesAqueous MediaN/A~1,000[6][10]
TCOHydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000[6][10]
TCO-conjugated CC49 mAb[¹¹¹In]In-labeled-TzPBS37(13 ± 0.08) x 10³[2]
Axial 5-hydroxy-TCO3,6-di-(2-pyridyl)-s-tetrazine derivativePBS37273,000[9]
d-TCO3,6-dipyridyl-s-tetrazine derivativeWater25366,000 (± 15,000)[7][11]
General TCO-TetrazineN/AN/AN/Aup to 1 x 10⁶[5][10]
Cyclopropane-fused TCON/AH₂O253,300,000 (± 40,000)[7][11]

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for labeling a protein with a TCO group and the subsequent ligation with a tetrazine-functionalized molecule.

Protocol 1: Protein Labeling with TCO-NHS Ester

This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a protein using an N-hydroxysuccinimide (NHS) ester-functionalized TCO.

Materials:

  • Protein of interest (1-5 mg/mL)[1]

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[1][12]

  • TCO-NHS ester[1]

  • Anhydrous DMSO or DMF[6]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[12]

  • Desalting columns or dialysis equipment[12]

Procedure:

  • Buffer Exchange : Ensure the protein is in an amine-free buffer. If the storage buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column.[1][6]

  • Prepare TCO-NHS Solution : Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[1][12]

  • Labeling Reaction : Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1]

  • Incubation : Incubate the reaction mixture for 60 minutes at room temperature.[6]

  • Quench Reaction : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[12]

  • Purification : Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis to obtain the TCO-labeled protein.[10][12]

Protocol 2: TCO-Tetrazine Ligation

This protocol outlines the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule (e.g., a fluorescent dye or drug).

Materials:

  • TCO-modified protein[1]

  • Tetrazine-labeled molecule[1]

  • Reaction buffer (e.g., PBS, pH 7.4)[1]

Procedure:

  • Reactant Preparation : Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[1]

  • Ligation Reaction : Mix the TCO-modified protein and the tetrazine-labeled molecule. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.[1]

  • Incubation : Allow the reaction to proceed for 10-60 minutes at room temperature.[1] For protein-protein conjugations, incubation can range from 30 minutes to 2 hours.[6][12] The reaction can also be performed at 4°C, which may require a longer incubation time.[6]

  • Monitoring (Optional) : The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, or by following the decrease in its absorption band between 510 and 550 nm.[1][5]

  • Purification (Optional) : If necessary, the final conjugate can be purified from excess unreacted reagents using size-exclusion chromatography or dialysis.[1]

Experimental_Workflow cluster_modification Step 1: Antibody Modification cluster_ligation Step 2: Bioorthogonal Ligation Antibody Antibody (e.g., in PBS) Reaction1 Incubate (RT, 60 min) Antibody->Reaction1 TCO_NHS TCO-NHS Ester (in DMSO) TCO_NHS->Reaction1 Add 10-20x molar excess Purify1 Purify (Desalting Column) Reaction1->Purify1 TCO_Ab TCO-Antibody Conjugate Purify1->TCO_Ab Reaction2 Incubate (RT, 10-60 min) TCO_Ab->Reaction2 Tz_Probe Tetrazine-Probe (e.g., Drug, Dye) Tz_Probe->Reaction2 Add 1.1-2x molar excess Purify2 Purify (Optional) (SEC/Dialysis) Reaction2->Purify2 Final_Product Final Bioconjugate (e.g., ADC) Purify2->Final_Product

Experimental workflow for antibody-TCO conjugation and labeling.

Applications in Research and Drug Development

The versatility and robustness of the TCO-tetrazine ligation have led to its adoption in numerous applications:

  • Antibody-Drug Conjugates (ADCs) : The stability and specificity of the linkage make it ideal for constructing ADCs, where a cytotoxic drug is attached to a tumor-targeting antibody.[1][4] This "click-to-release" strategy can also be used to trigger the release of a caged therapeutic agent at a specific site.[1]

  • Live-Cell and In Vivo Imaging : The fast, bioorthogonal nature of the reaction is perfectly suited for labeling and tracking biomolecules in living cells and organisms without disrupting their functions.[1][4]

  • Pretargeted Imaging : This is a powerful in vivo application where a TCO-labeled antibody is administered first and allowed to accumulate at the target site (e.g., a tumor).[9] After unbound antibodies are cleared from circulation, a smaller, rapidly clearing tetrazine-labeled imaging agent (e.g., a PET probe) is administered, which then reacts specifically with the TCO-antibody at the target location.[1][9][13] This two-step approach significantly improves tumor-to-background signal ratios.[2]

  • Biomolecule Conjugation : The chemistry is widely used for conjugating various biomolecules, including proteins, peptides, nucleic acids, and lipids, for a broad range of research purposes.[4]

Conclusion

TCO-based bioconjugation, primarily through the TCO-tetrazine ligation, offers an unparalleled combination of speed, specificity, and biocompatibility.[4] Its robust performance under physiological conditions has established it as a premier tool for scientists in basic research and drug development.[1] The continuous development of new TCO and tetrazine derivatives with enhanced stability and reactivity further expands the possibilities for this powerful chemical technology, promising continued innovation in molecular imaging, targeted therapy, and our fundamental understanding of biological systems.[2][14]

References

An In-depth Technical Guide to the Safety and Handling of TCO-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of TCO-PEG2-acid, a bifunctional linker widely used in bioconjugation and drug development. The content herein is intended to equip researchers with the necessary knowledge to confidently and safely incorporate this reagent into their experimental workflows.

Introduction to TCO-PEG2-acid

TCO-PEG2-acid is a versatile chemical tool that features a trans-cyclooctene (B1233481) (TCO) group and a carboxylic acid moiety, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This heterobifunctional architecture allows for a two-step conjugation strategy. The carboxylic acid can be activated, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a stable amide bond with primary amines on biomolecules such as proteins, antibodies, or peptides.[1][2]

The TCO group is a key component for bioorthogonal chemistry, reacting with high specificity and speed with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This "click chemistry" reaction is notable for its rapid kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.[4] The PEG spacer enhances the solubility of the molecule in aqueous buffers and reduces potential steric hindrance during conjugation.[4][5]

Physicochemical and Handling Data

Proper handling and storage are crucial for maintaining the reactivity and stability of TCO-PEG2-acid. The following tables summarize its key physicochemical properties and recommended handling procedures.

Table 1: Physicochemical Properties of TCO-PEG2-acid

PropertyValueReference
Chemical Name TCO-PEG2-acid[2]
CAS Number 2250217-31-1[2]
Molecular Formula C16H27NO6[2]
Molecular Weight 329.4 g/mol [2]
Purity Typically >96%[6]
Solubility Soluble in DMSO, DCM, DMF[2]

Table 2: Handling and Storage Recommendations

ParameterRecommendationRationaleReference
Storage Temperature -20°CTo prevent degradation and isomerization of the TCO group.[2][7]
Storage Conditions Store in a tightly sealed container, protected from light and moisture.The TCO group is sensitive to prolonged light exposure, and the compound is susceptible to hydrolysis.[7]
Handling Use anhydrous solvents (e.g., DMF, DMSO) for stock solutions to preserve reactivity.Moisture can lead to hydrolysis and inactivation of the reagent.[7]
Long-term Storage Not recommended for long-term storage.The TCO group can naturally isomerize to the less reactive cis-cyclooctene (CCO) form over time.[2]

Safety and Hazard Information

As of the last update, a dedicated Material Safety Data Sheet (MSDS) for TCO-PEG2-acid was not publicly available. The following safety information is based on the MSDS for structurally related compounds, namely TCO-PEG2-Sulfo-NHS ester sodium and Bis-PEG2-acid.[8][9] It is imperative to handle this reagent with care in a laboratory setting.

Table 3: Hazard Identification and Precautionary Statements

Hazard ClassStatementPrecautionary MeasuresReference
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[8][9]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[9]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Respiratory Tract Irritation May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[9]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Avoid release to the environment.[8]
First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[8]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[8]

Fire Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

  • Special Hazards: During combustion, may emit irritant fumes.[9]

  • Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[9]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment as specified in the safety data. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[8]

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Avoid release to the environment.[8]

Experimental Protocols

The use of TCO-PEG2-acid in bioconjugation is a two-stage process. The first stage involves the activation of the carboxylic acid and its coupling to a primary amine-containing biomolecule. The second stage is the bioorthogonal reaction of the TCO group with a tetrazine-labeled molecule.

Stage 1: EDC/NHS Coupling of TCO-PEG2-acid to a Primary Amine

This protocol describes the general procedure for conjugating TCO-PEG2-acid to a protein via its primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • TCO-PEG2-acid

  • Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, MES)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate TCO-PEG2-acid, EDC, and NHS/sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of TCO-PEG2-acid in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.

  • Activation of TCO-PEG2-acid:

    • In a microcentrifuge tube, dissolve TCO-PEG2-acid in Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/sulfo-NHS to the TCO-PEG2-acid solution.[10]

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid.[11]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated TCO-PEG2-acid solution to the protein solution in Coupling Buffer. The pH of the reaction should be between 7.2 and 8.0 for efficient coupling to primary amines.[10][11]

    • A 10-20 fold molar excess of the activated linker over the protein is a common starting point, but the optimal ratio should be determined empirically.[10]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[10]

  • Quenching the Reaction:

    • Add a quenching solution (e.g., Tris-HCl to a final concentration of 20-50 mM or hydroxylamine (B1172632) to 10 mM) to stop the reaction by consuming any unreacted NHS esters.[11] Incubate for 5-15 minutes.

  • Purification:

    • Remove excess, unreacted TCO-PEG2-acid and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Stage 2: Bioorthogonal TCO-Tetrazine Ligation

This protocol outlines the reaction of the newly formed TCO-functionalized biomolecule with a tetrazine-labeled partner.

Materials:

  • TCO-labeled biomolecule (from Stage 1)

  • Tetrazine-functionalized molecule (e.g., a fluorescent dye, biotin, or drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-labeled biomolecule and the tetrazine-functionalized molecule in the reaction buffer.

    • A 1.05-1.5 molar equivalent of the tetrazine reagent to the TCO-labeled biomolecule is recommended as a starting point.[5]

  • Ligation Reaction:

    • Mix the two solutions.

    • The reaction is typically rapid and can be complete within 30-60 minutes at room temperature.[4][5]

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any excess tetrazine reagent using size-exclusion chromatography or other appropriate methods.[4]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of TCO-PEG2-acid.

G cluster_activation Activation Stage cluster_conjugation Conjugation Stage TCO_PEG2_Acid TCO-PEG2-Acid Activated_Ester TCO-PEG2-NHS Ester (Active Intermediate) TCO_PEG2_Acid->Activated_Ester 15 min, RT EDC_NHS EDC / NHS (Activation Buffer, pH 4.5-6.0) EDC_NHS->Activated_Ester TCO_Biomolecule TCO-Biomolecule Conjugate Activated_Ester->TCO_Biomolecule 2h, RT, pH 7.2-8.0 Primary_Amine Biomolecule-NH2 (e.g., Protein) Primary_Amine->TCO_Biomolecule

Caption: EDC/NHS activation and subsequent amine coupling of TCO-PEG2-acid.

G TCO_Biomolecule TCO-Biomolecule Conjugate Final_Conjugate Final Bioconjugate TCO_Biomolecule->Final_Conjugate IEDDA Click Reaction 30-60 min, RT, pH 7.4 Tetrazine Tetrazine-labeled Molecule (e.g., Fluorophore) Tetrazine->Final_Conjugate N2 N2 Gas (byproduct) Final_Conjugate->N2

Caption: Bioorthogonal ligation of a TCO-functionalized biomolecule with a tetrazine.

G Start Start: Prepare Reagents Activate Activate TCO-PEG2-Acid with EDC/NHS Start->Activate Conjugate Conjugate to Amine-containing Biomolecule Activate->Conjugate Quench Quench Reaction Conjugate->Quench Purify1 Purify TCO-Biomolecule Conjugate Quench->Purify1 React React with Tetrazine-labeled Molecule Purify1->React Purify2 Optional: Final Purification React->Purify2 End End: Final Conjugate Purify2->End

Caption: Overall experimental workflow for bioconjugation using TCO-PEG2-acid.

Conclusion

TCO-PEG2-acid is a powerful and versatile tool for researchers in drug development and the life sciences. Its dual functionality enables the straightforward and efficient labeling of biomolecules. By understanding its physicochemical properties, adhering to the recommended safety and handling procedures, and following the outlined experimental protocols, scientists can effectively leverage this reagent for a wide range of applications, from fluorescent imaging to the construction of antibody-drug conjugates. As with any chemical reagent, it is essential to consult the most recent safety information from the supplier and to perform a thorough risk assessment before use.

References

Methodological & Application

Application Notes and Protocols for T-PEG2-Acid Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the labeling of antibodies with TCO-PEG2-acid, a key reagent in the field of bioconjugation and antibody-drug conjugate (ADC) development. The use of a trans-cyclooctene (B1233481) (TCO) moiety allows for a highly efficient and specific bioorthogonal reaction with tetrazine-functionalized molecules through an inverse electron demand Diels-Alder (IEDDA) cycloaddition.[1][2][3][4][5] This "click chemistry" approach offers rapid kinetics and high specificity in aqueous environments, making it ideal for labeling biomolecules without the need for catalysts that could harm sensitive samples.[3][6][7][8] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2][9][10]

These application notes are intended to guide researchers through the process of antibody modification with TCO-PEG2-acid, subsequent conjugation with a tetrazine-bearing molecule, and methods for characterization.

Chemical Properties of TCO-PEG2-acid

TCO-PEG2-acid is a bifunctional linker that contains a reactive TCO group and a terminal carboxylic acid. The carboxylic acid can be activated to react with primary amines, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond.[1][2] The TCO group is a strained alkene that rapidly and specifically reacts with a tetrazine partner.[3][4][8]

PropertyValueReference
Molecular Formula C16H27NO6[1]
Molecular Weight 329.4 g/mol [1][11]
Purity >95%[11]
Solubility DMSO, DMF, DCM[1]
Storage -20°C, protected from light and moisture[1][12]

Reaction Mechanism and Workflow

The antibody labeling process using TCO-PEG2-acid involves a two-step procedure. First, the carboxylic acid group of TCO-PEG2-acid is activated and reacted with the primary amines on the antibody. Second, the TCO-functionalized antibody is reacted with a tetrazine-modified molecule of interest (e.g., a fluorescent dye, a drug molecule, or a radiolabel).

Signaling Pathway: Inverse Electron Demand Diels-Alder Cycloaddition

The core of this labeling strategy is the IEDDA reaction between the TCO group and a tetrazine. This is a [4+2] cycloaddition where the electron-poor tetrazine acts as the diene and the strained TCO acts as the dienophile.[3][6] This reaction is extremely fast and irreversible, proceeding readily at room temperature in common biological buffers.[3][6]

G TCO Trans-cyclooctene (TCO) (on Antibody) TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState IEDDA Reaction Tetrazine Tetrazine (on Molecule of Interest) Tetrazine->TransitionState Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine Rapid FinalProduct Stable Conjugate (Antibody-Linker-Molecule) Dihydropyridazine->FinalProduct Retro-Diels-Alder Nitrogen Nitrogen Gas (N2) Dihydropyridazine->Nitrogen

Caption: Inverse Electron Demand Diels-Alder (IEDDA) Reaction.

Experimental Workflow

The overall experimental workflow for antibody labeling with TCO-PEG2-acid is depicted below. It involves antibody preparation, activation of TCO-PEG2-acid, conjugation to the antibody, purification of the TCO-labeled antibody, and finally, the click reaction with a tetrazine-modified molecule.

G Start Start: Antibody Solution BufferExchange 1. Antibody Buffer Exchange (Amine-free buffer, e.g., PBS) Start->BufferExchange Conjugation1 3. Conjugation (Antibody + Activated TCO-PEG2-acid) BufferExchange->Conjugation1 TCOActivation 2. TCO-PEG2-acid Activation (EDC/NHS Chemistry) TCOActivation->Conjugation1 Purification1 4. Purification (Remove excess TCO reagent) Conjugation1->Purification1 TCO_Ab TCO-labeled Antibody Purification1->TCO_Ab ClickReaction 5. Click Reaction (TCO-Ab + Tetrazine-Molecule) TCO_Ab->ClickReaction Purification2 6. Purification (Remove excess Tetrazine-Molecule) ClickReaction->Purification2 FinalConjugate Final Labeled Antibody Conjugate Purification2->FinalConjugate Characterization 7. Characterization (e.g., UV-Vis, SDS-PAGE, Mass Spec) FinalConjugate->Characterization End End Characterization->End

Caption: Antibody Labeling Workflow with TCO-PEG2-acid.

Experimental Protocols

Materials and Reagents
  • Antibody of interest (in an amine-free buffer)

  • TCO-PEG2-acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)[13][14]

  • Tetrazine-functionalized molecule of interest

Protocol 1: Antibody Preparation
  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer or glycine), exchange the buffer to an amine-free buffer such as PBS (pH 7.2-7.5). This can be done using a desalting column or dialysis.[13]

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer. Determine the precise concentration using a spectrophotometer at 280 nm.

Protocol 2: TCO-PEG2-acid Activation and Conjugation to Antibody
  • Prepare TCO-PEG2-acid Stock Solution: Dissolve TCO-PEG2-acid in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare EDC/NHS Solution: Immediately before use, prepare a fresh solution of EDC and NHS in water or reaction buffer. For a typical reaction, a 1.5 to 2-fold molar excess of EDC/NHS over TCO-PEG2-acid is recommended.

  • Activation Reaction: In a microcentrifuge tube, add the desired molar excess of TCO-PEG2-acid to the antibody solution. A starting point is to test a range of molar ratios, such as 5, 10, and 20 equivalents of TCO-PEG2-acid per antibody.[14]

  • Add Activation Reagents: Add the EDC/NHS solution to the antibody/TCO-PEG2-acid mixture.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes at room temperature.

Protocol 3: Purification of TCO-Labeled Antibody
  • Removal of Excess Reagents: Remove unreacted TCO-PEG2-acid and other small molecules using a desalting column equilibrated with PBS.[13][14] Follow the manufacturer's instructions for the specific column being used.

  • Concentration Determination: Determine the concentration of the purified TCO-labeled antibody using a spectrophotometer at 280 nm.

Protocol 4: Click Reaction with Tetrazine-Functionalized Molecule
  • Prepare Tetrazine Stock Solution: Dissolve the tetrazine-functionalized molecule in an appropriate solvent (e.g., DMSO) to a concentration of 1-10 mM.

  • Click Reaction: Add a 1.5 to 5-fold molar excess of the tetrazine solution to the purified TCO-labeled antibody.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if the tetrazine molecule is fluorescent.[6]

  • Purification: Remove the excess, unreacted tetrazine-functionalized molecule using a desalting column equilibrated with PBS.[6]

Characterization of Labeled Antibody

Degree of Labeling (DOL) Calculation

The Degree of Labeling (DOL), which represents the average number of TCO or tetrazine molecules per antibody, can be determined using UV-Vis spectroscopy if the label has a distinct absorbance peak.[6][14]

Example Calculation for a Fluorescent Dye:

  • Measure the absorbance of the final conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_dye).

  • Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm:

    • Corrected A280 = A280 - (A_dye × CF)

    • Antibody Concentration (M) = Corrected A280 / ε_protein

    • Where CF is the correction factor for the dye at 280 nm and ε_protein is the molar extinction coefficient of the antibody.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A_dye / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

ParameterTypical Value Range
Molar Extinction Coefficient of IgG at 280 nm (ε_protein) ~210,000 M⁻¹cm⁻¹
Correction Factor (CF) for common dyes Varies by dye (refer to manufacturer's data)
Target DOL for ADCs 2 - 4
Other Characterization Methods
  • SDS-PAGE: To confirm the conjugation and assess the purity of the final product. A shift in the molecular weight of the antibody heavy and/or light chains should be observable.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and confirm the number of attached labels.[15]

  • Size Exclusion Chromatography (SEC-HPLC): To assess the aggregation state of the antibody conjugate.

  • Binding Assays (e.g., ELISA, Flow Cytometry): To ensure that the labeling process has not compromised the antigen-binding affinity of the antibody.[14]

Troubleshooting

G Problem Problem LowDOL Low Degree of Labeling (DOL) Problem->LowDOL HighAggregation High Aggregation Problem->HighAggregation LossOfActivity Loss of Antibody Activity Problem->LossOfActivity Cause1 Inefficient TCO Activation/Conjugation LowDOL->Cause1 Cause2 Suboptimal Molar Ratio LowDOL->Cause2 Cause3 Presence of Amines in Buffer LowDOL->Cause3 Cause4 Over-labeling HighAggregation->Cause4 Cause5 Harsh Reaction Conditions HighAggregation->Cause5 LossOfActivity->Cause5 Cause6 Labeling at Critical Residues LossOfActivity->Cause6 Solution1a Increase molar excess of TCO-PEG2-acid, EDC, and NHS. Cause1->Solution1a Solution1b Ensure EDC/NHS are fresh. Cause1->Solution1b Solution2 Optimize the molar ratio of labeling reagents. Cause2->Solution2 Solution3 Perform thorough buffer exchange. Cause3->Solution3 Solution4 Reduce the molar ratio of labeling reagents. Cause4->Solution4 Solution5 Optimize pH and temperature. Cause5->Solution5 Solution6 Consider site-specific conjugation methods. Cause6->Solution6

Caption: Troubleshooting Guide for Antibody Labeling.

References

TCO-PEG2-acid for Live Cell Surface Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell surface labeling is a cornerstone technique in modern cell biology, immunology, and drug development. It allows for the real-time visualization and tracking of cell surface proteins, glycans, and other biomolecules in their native environment. TCO-PEG2-acid is a versatile tool for this purpose, enabling covalent and specific labeling of live cells through bioorthogonal chemistry. This document provides detailed application notes and protocols for the use of TCO-PEG2-acid in live cell surface labeling experiments.

TCO-PEG2-acid is a bifunctional molecule composed of a highly reactive trans-cyclooctene (B1233481) (TCO) group and a carboxylic acid. The TCO group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine (Tz) moiety.[1][2] This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently within a biological system without interfering with native cellular processes.[3] The carboxylic acid end of TCO-PEG2-acid can be conjugated to various probes, such as fluorescent dyes, biotin, or drugs, allowing for a wide range of downstream applications. The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous media.[1]

A common and effective strategy for labeling cell surfaces with TCO-PEG2-acid involves a two-step process. First, a tetrazine-modified monosaccharide is introduced to the cells.[3] Through metabolic glycoengineering, the cells process this sugar and incorporate the tetrazine handle into the glycans on their surface glycoproteins.[4][5] Subsequently, the TCO-PEG2-acid, conjugated to a reporter molecule, is added and specifically reacts with the cell-surface tetrazines, resulting in covalent labeling.

Data Presentation

Table 1: Recommended Concentration Ranges for Labeling Reagents

ReagentConcentration RangeNotes
Tetrazine-modified Monosaccharide (e.g., Ac4ManNTz)25 - 50 µMTitration is recommended to find the optimal concentration that balances labeling efficiency with minimal cytotoxicity.[3][6]
TCO-PEG2-acid Conjugate1 - 25 µMHighly dependent on the abundance of the tetrazine target and the specific cell type. A lower concentration is generally preferred to minimize background.[6]

Table 2: Typical Incubation Times and Conditions

StepParameterValueNotes
Metabolic LabelingIncubation Time24 - 72 hoursThe optimal time depends on the cell type's metabolic rate and the turnover of cell surface glycans.
Temperature37°CStandard cell culture conditions.
Atmosphere5% CO2Standard cell culture conditions.
TCO-Tetrazine LigationIncubation Time30 - 60 minutesThe reaction is very fast, but longer incubation can be tested to maximize signal.[6]
TemperatureRoom Temperature to 37°C37°C is recommended for maintaining live cell viability.[6]

Table 3: Parameters for Post-Labeling Analysis

Analysis MethodKey ParametersTypical Values/Settings
Flow Cytometry Excitation/Emission WavelengthsDependent on the conjugated fluorophore.
Gating StrategyForward and side scatter to gate on live, single cells.
ControlsUnlabeled cells, cells treated with tetrazine-sugar only, cells treated with TCO-probe only.
Fluorescence Microscopy Excitation/Emission FiltersMatched to the conjugated fluorophore.
Imaging BufferPhenol (B47542) red-free medium or PBS.
ControlsSame as for flow cytometry.

Experimental Protocols

Protocol 1: Two-Step Live Cell Surface Labeling via Metabolic Glycoengineering

This protocol describes the labeling of live cell surface glycans by first metabolically incorporating a tetrazine-modified monosaccharide, followed by reaction with a TCO-PEG2-acid conjugate.

Materials:

  • Live cells of interest (adherent or suspension)

  • Complete cell culture medium

  • Tetrazine-modified monosaccharide (e.g., per-O-acetylated N-(1,2,4,5-tetrazin-3-yl)aminomannosamine - Ac4ManNTz)

  • TCO-PEG2-acid conjugated to a fluorescent dye (or other reporter molecule)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) for blocking (optional)

Procedure:

Step 1: Metabolic Incorporation of the Tetrazine Handle

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Prepare Tetrazine-Monosaccharide Stock Solution: Prepare a 10 mM stock solution of the tetrazine-modified monosaccharide in anhydrous DMSO.

  • Metabolic Incubation: Add the tetrazine-monosaccharide stock solution to the complete cell culture medium to a final concentration of 25-50 µM. For a negative control, add an equivalent volume of DMSO to a separate culture vessel.[3]

  • Incubate: Culture the cells for 1-3 days at 37°C in a 5% CO2 incubator to allow for metabolic incorporation of the tetrazine-modified sugar into cell surface glycans.

Step 2: Labeling with TCO-PEG2-acid Conjugate

  • Prepare TCO-PEG2-acid Conjugate Stock Solution: Prepare a 1 mM stock solution of the TCO-PEG2-acid conjugate in anhydrous DMSO. Store protected from light at -20°C.

  • Wash Cells:

    • Adherent Cells: Gently aspirate the culture medium and wash the cells twice with warm PBS (pH 7.4).

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), remove the supernatant, and wash twice by resuspending in warm PBS.

  • Blocking (Optional): To reduce non-specific binding, you can incubate the cells with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes at 37°C.

  • Prepare Labeling Solution: Dilute the TCO-PEG2-acid conjugate stock solution in serum-free culture medium or PBS to a final concentration of 5-20 µM.[3]

  • Labeling Reaction: Add the labeling solution to the washed cells and incubate for 30-60 minutes at 37°C, protected from light.[6]

  • Final Washes: Remove the labeling solution and wash the cells three to five times with warm PBS to remove any unreacted TCO-PEG2-acid conjugate.

Step 3: Analysis

  • Fluorescence Microscopy: For imaging, replace the final wash solution with fresh, pre-warmed imaging buffer (e.g., phenol red-free medium) and proceed with imaging using appropriate filter sets for the chosen fluorophore.

  • Flow Cytometry: For flow cytometry analysis, detach adherent cells (if necessary) using a non-enzymatic method, resuspend in flow cytometry buffer (e.g., PBS with 1% BSA), and analyze on a flow cytometer.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxicity of TCO-PEG2-acid and the labeling procedure.

Materials:

  • Cells labeled according to Protocol 1

  • Unlabeled control cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Labeling: Perform the two-step labeling procedure as described in Protocol 1 directly in the 96-well plate. Include wells with unlabeled cells and cells treated with individual components of the labeling reaction as controls.

  • MTT Incubation: After the final wash step of the labeling protocol, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the unlabeled control cells.

Visualizations

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_tco_labeling Step 2: TCO Ligation cluster_analysis Step 3: Analysis cell Live Cells tz_sugar Tetrazine-Modified Monosaccharide cell->tz_sugar Incubate 24-72h cell_tz Cells with Surface Tetrazines tz_sugar->cell_tz tco_probe TCO-PEG2-acid Conjugate cell_tz->tco_probe Incubate 30-60min labeled_cell Labeled Live Cells tco_probe->labeled_cell microscopy Fluorescence Microscopy labeled_cell->microscopy flow Flow Cytometry labeled_cell->flow

Caption: Experimental workflow for live cell surface labeling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (Tetrazine-labeled) Grb2 Grb2 RTK->Grb2 Phosphorylation & Recruitment Ligand Ligand Ligand->RTK Binding & Dimerization TCO_probe TCO-PEG2-acid (Fluorophore) TCO_probe->RTK Labeling for Visualization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation to Nucleus

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Application Notes & Protocols: TCO-PEG2-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity. This is often achieved by conjugating a potent therapeutic agent to a targeting moiety, such as a monoclonal antibody (mAb), creating an Antibody-Drug Conjugate (ADC). The choice of linker is critical to the success of an ADC. TCO-PEG2-acid is a bifunctional linker designed for this purpose, featuring a Trans-Cyclooctene (TCO) group and a carboxylic acid connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.

The TCO group is the reactive handle for one of the fastest and most specific bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz).[1][2][3] This "click chemistry" reaction is exceptionally rapid, proceeds under mild, physiological conditions without the need for a cytotoxic catalyst (like copper), and is orthogonal to native biological functional groups, making it ideal for conjugating molecules in complex biological media and in vivo applications.[1][2][4] The terminal carboxylic acid on the TCO-PEG2-acid linker allows for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on proteins and antibodies after activation.[5] The hydrophilic PEG2 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[6][7]

These properties make the TCO-tetrazine ligation strategy a powerful tool for developing next-generation ADCs, pretargeted imaging agents, and other targeted therapeutic systems.[2][6][8]

Key Features and Applications

  • Ultrafast Kinetics: The TCO-tetrazine reaction is among the fastest bioorthogonal reactions known, with second-order rate constants reported to exceed 10^6 M⁻¹s⁻¹.[1][3][9] This allows for efficient conjugation even at low, micromolar concentrations typical for biological studies.[2][10]

  • Biocompatibility: The reaction is catalyst-free, avoiding the cellular toxicity associated with copper-catalyzed click chemistry, making it suitable for live-cell and in vivo applications.[2][4]

  • High Specificity: TCO moieties react specifically with tetrazines and do not cross-react with other biological functional groups like amines or thiols.[1]

  • Versatility: This chemistry is widely used in:

    • Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to tumor-targeting antibodies.[2][6]

    • Pretargeted Imaging and Therapy: A two-step approach where a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or radiopharmaceutical is administered, which "clicks" to the antibody in vivo.[8][11]

    • Protein and Peptide Labeling: For purification, tracking, and functional studies.[6][12]

Quantitative Data Summary

The efficiency and kinetics of the TCO-tetrazine ligation are critical for successful conjugation. The following tables summarize key quantitative parameters.

Table 1: TCO-Tetrazine Reaction Kinetics

Parameter Value Conditions Source
Second-Order Rate Constant (k₂) 800 - 3,300,000 M⁻¹s⁻¹ Aqueous media, 25-37 °C [2][13][14]
Typical TCO Concentration Nanomolar (nM) to Micromolar (µM) In vitro & in vivo experiments [2][10]

| Reaction Half-life | Seconds to Minutes | At low µM concentrations |[12] |

Table 2: Typical Reaction Conditions for Bioconjugation

Parameter Recommended Range Notes Source
pH 6.0 - 9.0 Robust over a wide pH range. For NHS ester reactions, pH 8.0-8.5 is optimal. [1][4][]
Temperature Room Temperature (20-25°C) or 37°C Reaction is fast at RT; 37°C can further accelerate it. [4][8]
Stoichiometry (Tz:TCO) 1.05 - 1.5 : 1 A slight molar excess of the tetrazine component is often used to ensure complete reaction of the TCO-labeled biomolecule. [4]
Reaction Buffer Phosphate-buffered saline (PBS) Amine-free buffers (e.g., phosphate (B84403) or HEPES) are required for the initial NHS ester conjugation step. [4]

| Duration | 30 - 120 minutes | Often complete within 60 minutes at room temperature. |[4] |

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the processes involved in using TCO-PEG2-acid for ADC development.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Purification & Characterization A Antibody (mAb) with Lysine Residues C TCO-modified Antibody A->C Amine-reactive conjugation (pH 8.0-8.5) B TCO-PEG2-NHS Ester (Activated Linker) B->C E Final Antibody-Drug Conjugate (ADC) C->E IEDDA Click Reaction (RT, 60 min) D Tetrazine-Drug Payload D->E F Purification (e.g., SEC) E->F G Characterization (MS, HIC) F->G H Determine DAR G->H

Caption: Workflow for creating an ADC using TCO-PEG2-linker technology.

Caption: Reaction mechanism of the TCO-Tetrazine IEDDA ligation.

G cluster_cell Target Cell (e.g., Cancer Cell) cluster_adc Antibody-Drug Conjugate (ADC) receptor Antigen cell_body Cell drug Drug Payload cell_body->drug Internalization & Payload Release antibody Antibody antibody->receptor  Specific Binding linker TCO-PEG2 Linker antibody->linker linker->drug

Caption: Conceptual diagram of an ADC targeting a cell surface antigen.

Experimental Protocols

Here we provide detailed protocols for the creation and characterization of an ADC using a TCO-linker strategy. Note: For convenience, these protocols often use the N-hydroxysuccinimide (NHS) ester form of the linker (TCO-PEG2-NHS ester), which reacts directly with amines without a separate activation step for the carboxylic acid.

Protocol 1: Modification of Antibody with TCO-PEG2-NHS Ester

This protocol describes the conjugation of a TCO linker to the primary amines (lysine residues) of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) at 1-5 mg/mL.

  • Amine-free buffer: 1x PBS, pH 8.0-8.5.

  • TCO-PEG2-NHS ester.

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF).

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).[16]

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), it must be buffer-exchanged into the amine-free reaction buffer (PBS, pH 8.0-8.5).[16]

    • Adjust the final antibody concentration to 1-5 mg/mL.[11]

  • TCO-PEG2-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-PEG2-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[11][]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[11] The optimal ratio should be determined empirically for each antibody to achieve the desired degree of labeling.

    • Gently mix the reaction by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[4][11][]

  • Purification:

    • Remove unreacted TCO-NHS ester by purifying the conjugate using a spin desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).[4][11]

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of TCO molecules per antibody. This can be assessed using MALDI-TOF mass spectrometry by comparing the mass of the conjugated and unconjugated antibody.[11][17]

Protocol 2: Ligation of Tetrazine-Payload to TCO-Modified Antibody

This protocol describes the bioorthogonal click reaction to form the final ADC.

Materials:

  • TCO-modified antibody (from Protocol 1).

  • Tetrazine-functionalized drug payload.

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • Prepare Reactants:

    • Dissolve the tetrazine-drug payload in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Ensure the TCO-modified antibody is in PBS, pH 7.4.

  • Ligation Reaction:

    • Add the tetrazine-drug payload solution to the TCO-modified antibody. A 1.5-fold molar excess of the tetrazine-drug relative to the calculated number of TCO groups is a good starting point.[4]

  • Incubation:

    • Allow the reaction to proceed for 60 minutes at room temperature.[1] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance between 510-550 nm.[1]

  • Purification:

    • Purify the final ADC conjugate to remove any unreacted tetrazine-drug payload and reaction byproducts. Size-exclusion chromatography (SEC) is a commonly used method.[4]

  • Storage:

    • Store the final ADC in a sterile buffer at 4°C.[4]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, influencing its efficacy and toxicity.[18][19]

Materials:

  • Purified ADC sample.

  • LC-MS system (Q-TOF or Orbitrap) with a reversed-phase (RP) column suitable for proteins.[18]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 0.1-1 mg/mL in Mobile Phase A.[18]

    • For more detailed analysis, the ADC can be reduced to separate heavy and light chains.[20]

  • LC-MS System Setup:

    • Equilibrate the RP column with a low percentage of Mobile Phase B (e.g., 5%).

    • Set up a gradient to elute the ADC (e.g., 5% to 95% Mobile Phase B over 10-15 minutes).[18]

    • Configure the mass spectrometer to acquire data in a mass range appropriate for the intact ADC or its subunits (e.g., m/z 1000-4000).[18]

  • Data Acquisition:

    • Inject the sample and acquire the mass spectrum.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species (e.g., antibody with 0, 2, 4, etc., drugs attached).[18]

    • Determine the DAR of each species by comparing its mass to the mass of the unconjugated antibody.

    • Calculate the average DAR based on the relative abundance (e.g., peak intensity or area) of each observed species.[18][20]

References

Application Notes and Protocols for TCO-PEG2-acid in Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG2-acid is a bifunctional linker molecule designed for the versatile and efficient functionalization of nanoparticles. It incorporates a trans-cyclooctene (B1233481) (TCO) group, a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure enables a two-step conjugation strategy:

  • Nanoparticle Conjugation: The terminal carboxylic acid allows for the covalent attachment of the linker to amine-functionalized nanoparticles via robust and well-established EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) chemistry. The PEG spacer enhances the water solubility and biocompatibility of the resulting nanoparticles, reducing non-specific protein binding and improving their in vivo circulation time.

  • Bioorthogonal "Click" Chemistry: The exposed TCO group is a highly reactive dienophile that readily participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-modified molecule.[1][2] This "click" reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.[2][3]

These application notes provide detailed protocols for the functionalization of nanoparticles with TCO-PEG2-acid and their subsequent characterization.

Data Presentation

Table 1: Physicochemical Properties of TCO-PEG2-acid
PropertyValue
Molecular Weight ~329.39 g/mol
Purity >95%
Solubility DMSO, DMF, DCM
Storage Store at -20°C, desiccated and protected from light. TCO compounds are not recommended for long-term storage due to potential isomerization.[3]
Table 2: Reaction Kinetics of TCO with Various Tetrazines in Aqueous Buffer

The following table provides second-order rate constants for the reaction of trans-cyclooctene (TCO) with different tetrazine derivatives in phosphate-buffered saline (PBS) at 37°C. This data highlights the rapid nature of the TCO-tetrazine ligation.

Tetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3-phenyl-6-((4-(1,2,4,5-tetrazin-3-yl)benzyl)oxy)pyridazine73,000[4]
3-(4-(pyrimidin-2-yl)phenyl)-1,2,4,5-tetrazine39,000[4]
3-phenyl-1,2,4,5-tetrazine1,100[4]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine3,300[5]
3-methyl-6-phenyl-1,2,4,5-tetrazine2,000[5]
Table 3: Expected Characterization Data for Nanoparticles Before and After TCO-PEG2-acid Functionalization (Illustrative Example: 50 nm Amine-Functionalized Gold Nanoparticles)

This table provides an example of the expected changes in key nanoparticle characteristics after successful functionalization with TCO-PEG2-acid. Actual values may vary depending on the nanoparticle type, size, and surface chemistry.

ParameterBefore Functionalization (Amine-AuNP)After Functionalization (TCO-PEG2-AuNP)Technique
Hydrodynamic Diameter (Z-average) ~55 nm~65-75 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.25Dynamic Light Scattering (DLS)
Zeta Potential (pH 7.4) +20 to +30 mV-10 to -20 mVZeta Potential Measurement
Surface Plasmon Resonance (SPR) Peak ~530 nm~532-535 nm (slight red-shift)UV-Vis Spectroscopy

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Nanoparticles with TCO-PEG2-acid via EDC/NHS Chemistry

This protocol describes the covalent attachment of TCO-PEG2-acid to nanoparticles with primary amine groups on their surface (e.g., amine-functionalized gold nanoparticles, iron oxide nanoparticles, or silica (B1680970) nanoparticles).

Materials:

  • Amine-functionalized nanoparticles (e.g., 1 mg/mL in water or appropriate buffer)

  • TCO-PEG2-acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifuge and appropriate centrifuge tubes

  • Orbital shaker or rotator

Procedure:

  • Prepare TCO-PEG2-acid Stock Solution: Immediately before use, dissolve TCO-PEG2-acid in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Activate TCO-PEG2-acid: a. In a microcentrifuge tube, add a 10-50 fold molar excess of TCO-PEG2-acid (relative to the estimated number of amine groups on the nanoparticles) to the Activation Buffer. b. Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS (or sulfo-NHS for aqueous reactions) over the TCO-PEG2-acid. c. Gently vortex the mixture and incubate at room temperature for 15-30 minutes to activate the carboxylic acid group of the TCO-PEG2-acid.[6][7]

  • Conjugation to Nanoparticles: a. Centrifuge the amine-functionalized nanoparticles at a speed and time appropriate for their size and density to form a pellet. Carefully remove the supernatant. b. Resuspend the nanoparticle pellet in the Coupling Buffer. c. Add the activated TCO-PEG2-acid solution to the nanoparticle suspension. d. Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle shaking or rotation.[8]

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-activated TCO-PEG2-acid. Incubate for 15-30 minutes at room temperature.

  • Purification: a. Centrifuge the functionalized nanoparticles to pellet them. b. Carefully remove the supernatant containing unreacted reagents. c. Resuspend the nanoparticle pellet in fresh Coupling Buffer. d. Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of any non-covalently bound molecules.

  • Final Resuspension and Storage: After the final wash, resuspend the TCO-PEG2-acid functionalized nanoparticles in the desired buffer (e.g., PBS) for storage at 4°C. For long-term storage, consider sterile filtration and storage in a sterile container.

Protocol 2: Characterization of TCO-PEG2-acid Functionalized Nanoparticles

This protocol outlines the key techniques to confirm the successful functionalization of nanoparticles with TCO-PEG2-acid.

1. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Objective: To determine the change in hydrodynamic diameter and surface charge of the nanoparticles after functionalization.

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension (both before and after functionalization) in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration for DLS and zeta potential measurements.

    • Measure the hydrodynamic diameter (Z-average) and polydispersity index (PDI) using DLS. A successful functionalization should result in an increase in the hydrodynamic diameter due to the addition of the PEG linker.

    • Measure the zeta potential. A successful conjugation of the negatively charged TCO-PEG2-acid to positively charged amine-functionalized nanoparticles will result in a significant shift of the zeta potential towards a more negative value.[9]

2. UV-Vis Spectroscopy (for Gold Nanoparticles):

  • Objective: To observe the shift in the surface plasmon resonance (SPR) peak of gold nanoparticles.

  • Procedure:

    • Acquire the UV-Vis spectrum of the gold nanoparticle solution before and after functionalization.

    • A successful coating with TCO-PEG2-acid will typically cause a slight red-shift (2-5 nm) in the SPR peak due to the change in the local refractive index at the nanoparticle surface.[9]

3. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Objective: To identify the presence of characteristic chemical bonds from the TCO-PEG2-acid on the nanoparticle surface.

  • Procedure:

    • Prepare samples of the unfunctionalized and functionalized nanoparticles for FTIR analysis (e.g., by drying a concentrated solution).

    • Acquire the FTIR spectra. Look for the appearance of new peaks corresponding to the amide bond formed (~1650 cm⁻¹) and potentially characteristic peaks from the PEG and TCO moieties.

4. Functional Assay: Reaction with a Tetrazine-Fluorophore:

  • Objective: To confirm the presence of reactive TCO groups on the nanoparticle surface.

  • Procedure:

    • To a solution of the TCO-PEG2-acid functionalized nanoparticles, add a molar excess of a tetrazine-conjugated fluorophore.

    • Incubate the mixture at room temperature for 30-60 minutes.

    • Purify the nanoparticles by centrifugation to remove the unreacted fluorophore.

    • Measure the fluorescence of the nanoparticle solution. A significant increase in fluorescence compared to a control (nanoparticles without TCO or without the addition of the tetrazine-fluorophore) confirms the successful conjugation and reactivity of the TCO groups.

Mandatory Visualization

experimental_workflow cluster_activation Activation of TCO-PEG2-acid cluster_conjugation Conjugation to Nanoparticles cluster_purification Purification TCO_PEG_Acid TCO-PEG2-acid EDC_NHS EDC + NHS in MES Buffer (pH 6.0) Activated_TCO NHS-activated TCO-PEG2-acid EDC_NHS->Activated_TCO 15-30 min Room Temp Amine_NP Amine-functionalized Nanoparticles Activated_TCO->Amine_NP TCO_NP TCO-functionalized Nanoparticles Amine_NP->TCO_NP 2-4 hours Room Temp Quenching Quenching (e.g., Tris buffer) TCO_NP->Quenching Centrifugation Centrifugation & Washing (3x) Quenching->Centrifugation Final_Product Purified TCO-functionalized Nanoparticles Centrifugation->Final_Product

Caption: Workflow for functionalizing amine-nanoparticles with TCO-PEG2-acid.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_drug NP TCO-Functionalized Nanoparticle + Tetrazine-Targeting Ligand Receptor Cell Surface Receptor (e.g., EGFR) NP->Receptor Binding PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibition Drug Drug carried by nanoparticle (e.g., PI3K inhibitor) is released intracellularly Drug->PI3K Inhibition

Caption: PI3K/AKT/mTOR pathway and nanoparticle-mediated drug delivery.

References

Application Notes and Protocols: TCO-PEG2-Acid in Hydrogel Formation for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of TCO-PEG2-acid in the formation of biocompatible hydrogels for tissue engineering applications. The inverse-electron demand Diels-Alder (IEDDA) "click chemistry" reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine moieties offers a rapid, catalyst-free, and bioorthogonal method for in situ hydrogelation, making it an ideal platform for 3D cell encapsulation and the development of advanced tissue scaffolds.

Introduction

The formation of hydrogels using TCO-PEG2-acid relies on the principles of bioorthogonal chemistry. Specifically, the TCO group reacts with a tetrazine-functionalized crosslinker, typically a multi-arm PEG-tetrazine, in a highly efficient and specific manner.[1][2] This reaction is exceptionally fast, proceeds at physiological conditions without the need for a catalyst, and is orthogonal to biological functional groups, ensuring high cytocompatibility.[1][2] The resulting hydrogels are highly tunable, allowing for the modulation of their mechanical properties and the incorporation of bioactive molecules to direct cellular behavior.

Key Applications

  • 3D Cell Culture and Encapsulation: The rapid gelation and biocompatibility of TCO-tetrazine hydrogels make them excellent scaffolds for encapsulating cells in a 3D environment that mimics the native extracellular matrix (ECM).

  • Tissue Regeneration: By functionalizing the hydrogel with cell-adhesive peptides (e.g., RGD) and creating a matrix with tunable stiffness, these hydrogels can promote cell adhesion, proliferation, and differentiation for various tissue engineering applications, including cartilage and vascular network formation.[3][4]

  • Drug Delivery: The hydrogel matrix can serve as a reservoir for the controlled release of therapeutic agents, growth factors, and other bioactive molecules directly at the site of tissue regeneration.

Data Presentation

Table 1: Mechanical Properties of Bioorthogonal PEG Hydrogels
Hydrogel SystemPrecursor Concentration (wt%)Storage Modulus (G')Swelling Ratio (q)Gelation TimeReference
TCO-Tetrazine PEG 4% (w/v)0.6 - 2.8 kPaNot Reported< 10 minutes
Norbornene-Tetrazine PEG 7.5% (w/v)~7.3 kPa~18~5 minutes[5]
Thiol-Norbornene PEG 7.5% (w/v)~1.4 kPa~385 minutes (UV initiated)[5]
PEGDA (2%) 2%2204 PaNot ReportedNot Applicable[6]
PEGDA (4%) 4%4239 PaNot ReportedNot Applicable[6]
PEGSSDA (2%) 2%2069 PaNot ReportedNot Applicable[6]
PEGSSDA (4%) 4%2261 PaNot ReportedNot Applicable[6]

Note: The properties of hydrogels are highly dependent on the specific molecular weight of the PEG precursors, their architecture (e.g., 4-arm vs. 8-arm), and the stoichiometry of the reactive groups.

Experimental Protocols

Protocol 1: Preparation of a TCO-PEG / Tetrazine-PEG Hydrogel for 3D Cell Culture

This protocol describes the formation of a bulk hydrogel suitable for encapsulating cells in a 3D environment.

Materials:

  • 4-arm PEG-TCO (e.g., 10 kDa)

  • 4-arm PEG-Tetrazine (e.g., 10 kDa)

  • TCO-PEG2-acid (for potential surface functionalization, optional)

  • Sterile, amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Desired cell type for encapsulation

  • Sterile, low-adhesion microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Prepare Precursor Stock Solutions:

    • Dissolve 4-arm PEG-TCO and 4-arm PEG-Tetrazine in sterile PBS to the desired stock concentrations (e.g., 20% w/v). Ensure complete dissolution by gentle vortexing.

    • Sterilize the precursor solutions by passing them through a 0.22 µm syringe filter. Store on ice until use.

  • Prepare Cell Suspension:

    • Trypsinize and count the cells.

    • Resuspend the cell pellet in a small volume of sterile PBS or serum-free culture medium to achieve a high cell density (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.

  • Hydrogel Formation and Cell Encapsulation:

    • In a sterile, low-adhesion microcentrifuge tube on ice, combine the 4-arm PEG-TCO stock solution with the cell suspension. Gently mix by pipetting up and down.

    • Add an equimolar amount of the 4-arm PEG-Tetrazine stock solution to the TCO-PEG/cell mixture.

    • Immediately and thoroughly mix the components by gentle pipetting for 5-10 seconds. Avoid introducing air bubbles.

    • Quickly dispense the mixture into the desired culture vessel (e.g., a multi-well plate).

    • Allow the hydrogel to crosslink at room temperature or 37°C for 5-15 minutes. Gelation should be rapid.

    • Once the hydrogel has solidified, gently add pre-warmed cell culture medium.

  • Cell Culture:

    • Incubate the cell-laden hydrogels under standard cell culture conditions (37°C, 5% CO2).

    • Change the culture medium every 2-3 days.

Protocol 2: Functionalization of Hydrogels with RGD Peptide

To enhance cell adhesion, the hydrogel can be functionalized with the RGD peptide sequence. This can be achieved by incorporating a TCO- or Tetrazine-modified RGD peptide into the hydrogel formulation.

Materials:

  • As in Protocol 1

  • RGD-peptide functionalized with a TCO or Tetrazine moiety

Procedure:

  • Prepare Precursor Solutions:

    • Follow step 1 of Protocol 1.

    • Dissolve the RGD-TCO or RGD-Tetrazine peptide in sterile PBS to a desired stock concentration.

  • Hydrogel Formation:

    • Prior to crosslinking, add the desired volume of the RGD-peptide stock solution to the corresponding PEG precursor solution (RGD-TCO with PEG-TCO, or RGD-Tetrazine with PEG-Tetrazine).

    • Proceed with the hydrogel formation and cell encapsulation as described in Protocol 1, step 3. The RGD peptide will be covalently incorporated into the hydrogel network.

Mandatory Visualizations

Hydrogel_Formation_Workflow cluster_precursors Precursor Preparation cluster_mixing Hydrogel Formation cluster_result Final Product TCO_PEG TCO-PEG2-acid Functionalized Polymer (e.g., 4-arm PEG-TCO) Mixing Rapid Mixing of Precursors and Cells TCO_PEG->Mixing Step 1 Tetrazine_PEG Tetrazine-Functionalized Polymer (e.g., 4-arm PEG-Tetrazine) Tetrazine_PEG->Mixing Step 3 Cells Cell Suspension in Buffer Cells->Mixing Step 2 Hydrogel Cell-Laden Hydrogel Mixing->Hydrogel in situ Crosslinking

Caption: Workflow for TCO-PEG2-acid based hydrogel formation for 3D cell encapsulation.

Mechanotransduction_Signaling_Pathway cluster_ecm Hydrogel Microenvironment cluster_cell Cellular Response RGD RGD Ligand Integrin Integrin Receptor RGD->Integrin Binding Stiffness Matrix Stiffness Stiffness->Integrin Mechanical Cue FAK FAK Integrin->FAK Activation RhoA RhoA/ROCK FAK->RhoA Actin Actin Cytoskeleton RhoA->Actin Stress Fiber Formation YAP_TAZ YAP/TAZ Nucleus Nucleus YAP_TAZ->Nucleus Actin->YAP_TAZ Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression

Caption: Integrin-mediated mechanotransduction signaling in response to RGD-functionalized hydrogels.

References

Application Notes and Protocols for Pre-targeted In Vivo Imaging with TCO-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-targeted in vivo imaging represents a significant advancement in molecular imaging, offering enhanced image contrast and reduced radiation burden to non-target tissues. This methodology decouples the targeting vector (e.g., an antibody) from the imaging agent (e.g., a radionuclide or fluorophore). This is achieved through a two-step approach: first, the administration of a modified targeting molecule, followed by a waiting period for it to accumulate at the target site and clear from circulation. Subsequently, a small, rapidly clearing imaging probe is administered, which specifically reacts with the targeting molecule at the target site.

This document provides detailed application notes and protocols for pre-targeted in vivo imaging utilizing the bioorthogonal reaction between a trans-cyclooctene (B1233481) (TCO) functionalized targeting molecule, specifically incorporating a TCO-PEG2-acid linker, and a tetrazine (Tz)-bearing imaging probe. The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between TCO and Tz is characterized by its exceptionally fast reaction kinetics and high specificity, making it an ideal choice for in vivo applications.[1][2][3][4] The inclusion of a polyethylene (B3416737) glycol (PEG) linker, such as PEG2, can enhance the solubility and pharmacokinetic properties of the conjugated molecule.[5]

Principle of the Method

The pre-targeted strategy involves two key steps:

  • Administration of the TCO-modified Targeting Moiety: A targeting molecule, typically an antibody specific for a tumor antigen, is conjugated with a TCO group via a linker like TCO-PEG2-acid. This conjugate is administered to the subject, and a waiting period (typically 24-72 hours) is observed.[1][5] This allows the conjugate to bind to its target and for any unbound conjugate to be cleared from the bloodstream and non-target tissues.[6]

  • Administration of the Tetrazine-labeled Imaging Probe: After the clearance period, a small molecule imaging probe functionalized with a tetrazine and carrying an imaging label (e.g., a fluorophore like Cy3 or a radionuclide like 177Lu or 18F) is administered.[1][5][7] The tetrazine rapidly and specifically reacts with the TCO group already localized at the target site, leading to the accumulation of the imaging signal at the desired location.[3]

This approach leverages the high specificity and long circulation time of antibodies for targeting, while utilizing the rapid pharmacokinetics of small molecule imaging probes to achieve high tumor-to-background ratios and reduce radiation exposure to healthy tissues.[1][8]

Signaling Pathways and Experimental Workflows

Pre-targeted Imaging Workflow

The overall workflow for a pre-targeted in vivo imaging experiment is depicted below.

Pretargeted_Imaging_Workflow cluster_0 Step 1: Targeting cluster_1 Step 2: Imaging A Administer TCO-conjugated Antibody B Accumulation at Target Site (e.g., Tumor) A->B Targeting Phase C Clearance of Unbound Antibody B->C 24-72 hours D Administer Tetrazine-labeled Imaging Probe C->D E Bioorthogonal 'Click' Reaction (IEDDA) D->E Rapid Reaction F In Vivo Imaging (PET, SPECT, Fluorescence) E->F Signal Generation

Caption: General workflow for pre-targeted in vivo imaging.

Bioorthogonal Reaction: IEDDA

The core of this pre-targeting strategy is the inverse-electron-demand Diels-Alder (IEDDA) reaction.

IEDDA_Reaction TCO TCO-Antibody Product Labeled Antibody at Target TCO->Product + Tz Tetrazine-Probe Tz->Product IEDDA Reaction (in vivo)

Caption: The IEDDA reaction between TCO and a tetrazine probe.

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG2-acid to an Antibody

This protocol describes the conjugation of a TCO-PEG2-NHS ester (a common activated form of TCO-PEG2-acid) to an antibody.

Materials:

  • Antibody of interest

  • TCO-PEG2-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Bicarbonate buffer (100 mM, pH 8.3-8.5)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Size-exclusion chromatography columns (e.g., PD-10)

Procedure:

  • Antibody Preparation:

    • Exchange the buffer of the antibody solution to bicarbonate buffer (pH 8.3-8.5) to ensure primary amines are deprotonated and available for reaction.[5]

    • Adjust the antibody concentration to 1-5 mg/mL.[5]

  • TCO-PEG2-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-PEG2-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.[5]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the TCO-PEG2-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.[5]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted TCO-PEG2-NHS ester by size-exclusion chromatography (e.g., using a PD-10 desalting column) equilibrated with sterile PBS (pH 7.4).

  • Characterization:

    • Determine the final concentration of the TCO-conjugated antibody using a protein concentration assay (e.g., BCA or absorbance at 280 nm).

    • The average number of TCO molecules per antibody can be estimated by reacting the conjugate with an excess of a tetrazine-fluorophore and quantifying the fluorescence.[1]

Protocol 2: Pre-targeted In Vivo Imaging in a Murine Tumor Model

This protocol provides a general procedure for in vivo fluorescence imaging. Similar principles apply for PET or SPECT imaging, with appropriate adjustments for the radiolabeled tetrazine probe and imaging modality.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • TCO-conjugated antibody (from Protocol 1)

  • Tetrazine-labeled imaging probe (e.g., Cy3-Tetrazine)

  • Sterile PBS (pH 7.4)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum for fluorescence)[5]

Procedure:

  • Administration of TCO-Antibody:

    • Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection.[5]

    • A typical dose is 1-5 mg/kg, but should be optimized for each specific antibody.[5]

  • Accumulation and Clearance Period:

    • Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.[1][5]

  • Administration of Tetrazine-Imaging Probe:

    • Dissolve the tetrazine-imaging probe in sterile PBS.

    • Administer the probe via intravenous injection. For a fluorescent probe like Cy3-tetrazine, a dose of 1-5 mg/kg can be used.[5] For radiolabeled probes, the amount will depend on the specific activity and desired imaging signal.

  • In Vivo Imaging:

    • Anesthetize the mice using isoflurane.

    • Place the mouse in the in vivo imaging system.

    • Acquire images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours) to monitor the signal accumulation and clearance.[5]

Quantitative Data Presentation

The following tables summarize representative biodistribution data from pre-targeted imaging studies. Note that the specific PEG linker length and radiolabel may vary, but the data illustrates the general performance of the TCO-tetrazine pre-targeting system.

Table 1: Biodistribution of ¹⁷⁷Lu-DOTA-PEG₇-Tz 72 hours after 5B1-TCO administration in BxPC3 xenograft-bearing mice.[1]
TissuePercent Injected Dose per Gram (%ID/g)
Tumor12.0 ± 5.3
Blood0.2 ± 0.1
Heart0.3 ± 0.1
Lungs0.8 ± 0.2
Liver1.1 ± 0.2
Spleen0.4 ± 0.1
Stomach0.5 ± 0.2
Intestines1.0 ± 0.3
Kidneys2.5 ± 0.6
Muscle0.2 ± 0.1
Bone0.4 ± 0.1

Data presented as mean ± standard deviation.

Table 2: Tumor-to-Tissue Ratios for ¹⁷⁷Lu-DOTA-PEG₇-Tz 72 hours post-injection.[1]
RatioValue
Tumor-to-Blood60.0
Tumor-to-Liver10.9
Tumor-to-Kidney4.8
Tumor-to-Muscle60.0
Table 3: Biodistribution of an ¹⁸F-labeled Tetrazine 4 hours after injection in a pre-targeted model with 5B1-TCO.[7]
TissuePercent Injected Dose per Gram (%ID/g)
Tumor6.4 ± 1.2
Blood0.5 ± 0.1
Liver1.0 ± 0.2
Kidneys2.1 ± 0.5
Muscle0.3 ± 0.1

Data presented as mean ± standard deviation.

Conclusion

Pre-targeted in vivo imaging using TCO-PEG2-acid and tetrazine-functionalized probes offers a powerful and versatile platform for researchers, scientists, and drug development professionals. The methodology provides high-contrast images by separating the slow antibody targeting phase from the rapid imaging phase, thereby minimizing background signal and radiation dose to non-target organs.[3][7] The detailed protocols and representative data presented here serve as a guide for the implementation of this advanced imaging strategy in preclinical research and development. The flexibility in the choice of targeting vector, imaging modality, and specific chemical linkers allows for broad applicability across various research areas, including oncology and immunology.

References

Application Notes and Protocols for TCO-PEG2-acid in Proteomic Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG2-acid is a versatile bifunctional linker molecule integral to modern proteomics and bioconjugation applications. It features a trans-cyclooctene (B1233481) (TCO) group for highly efficient and bioorthogonal "click chemistry" ligation with tetrazine-functionalized molecules, and a carboxylic acid group for stable amide bond formation with primary amines on proteins and other biomolecules.[1][2][3] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance, thereby improving conjugation efficiency.[1][4]

This document provides detailed application notes and experimental protocols for the use of TCO-PEG2-acid in proteomic sample preparation, including protein labeling, antibody-drug conjugate (ADC) development, and functionalization of biomolecules for downstream analysis.

The core technology relies on a two-step process:

  • Amine Coupling: The carboxylic acid moiety of TCO-PEG2-acid is activated to react with primary amines (e.g., lysine (B10760008) residues) on a protein, forming a stable amide bond. This is typically achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

  • Bioorthogonal Ligation: The TCO group on the now-labeled protein is then available to react with a tetrazine-containing molecule in a rapid and highly specific inverse electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[1][2][5] This "click" reaction is notable for its fast kinetics and biocompatibility, as it proceeds efficiently under physiological conditions without the need for cytotoxic catalysts.[5]

Key Applications

  • Proteomic Sample Preparation: TCO-PEG2-acid enables the covalent labeling of proteins for subsequent enrichment, identification, and quantification.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach therapeutic payloads to antibodies for targeted drug delivery.

  • Bioconjugation: It is ideal for the precise and stable linking of proteins to other molecules such as fluorescent dyes, biotin, or nucleic acids.[4]

  • Molecular Imaging: The TCO-tetrazine ligation is a powerful tool for in vitro and in vivo imaging applications.[4][5]

Chemical Structure and Properties

PropertyValue
Chemical Name TCO-PEG2-acid
Molecular Formula C16H27NO6
Molecular Weight 329.4 g/mol
Reactive Groups Carboxylic Acid (-COOH), Trans-cyclooctene (TCO)
Solubility Soluble in organic solvents (DMSO, DMF) and aqueous buffers with the aid of a co-solvent.

Experimental Workflows

Protein Labeling with TCO-PEG2-acid and Subsequent Tetrazine Ligation

G cluster_0 Step 1: Protein Preparation cluster_1 Step 2: TCO-PEG2-acid Activation & Conjugation cluster_2 Step 3: Bioorthogonal Ligation cluster_3 Step 4: Final Purification & Analysis A Protein of Interest (in amine-free buffer) C Add EDC and Sulfo-NHS to Protein Solution A->C Amine-free buffer (e.g., PBS, pH 7.4) B Prepare TCO-PEG2-acid in DMSO D Add Activated TCO-PEG2-acid to Protein Solution B->D C->D Activate Carboxyl Groups E Incubate (e.g., 1-2 hours at RT) D->E F Purify TCO-labeled Protein (e.g., Desalting Column) E->F H Add Tetrazine-labeled Molecule to TCO-labeled Protein F->H G Prepare Tetrazine-labeled Molecule in DMSO G->H I Incubate (e.g., 30-60 min at RT) H->I Click Reaction J Purify Final Conjugate (e.g., SEC) I->J K Characterize Conjugate (UV-Vis, MS, SDS-PAGE) J->K

Caption: Workflow for labeling a protein with TCO-PEG2-acid and subsequent tetrazine ligation.

Experimental Protocols

Protocol 1: Labeling of a Protein with TCO-PEG2-acid

This protocol describes the covalent attachment of TCO-PEG2-acid to a protein via its primary amines.

Materials:

  • Protein of interest

  • TCO-PEG2-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-free reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4; PBS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS.

    • Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-acid in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in the reaction buffer.

  • Conjugation Reaction:

    • To the protein solution, add the EDC and Sulfo-NHS stock solutions to a final concentration of 5 mM and 10 mM, respectively. Incubate for 15 minutes at room temperature with gentle mixing.

    • Add the TCO-PEG2-acid stock solution to the protein mixture. The molar ratio of TCO-PEG2-acid to protein should be optimized, but a starting point of a 10- to 20-fold molar excess is recommended.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional):

    • To quench the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-PEG2-acid and coupling reagents using a desalting column equilibrated with PBS or another suitable buffer.

Protocol 2: TCO-Tetrazine "Click" Reaction

This protocol describes the bioorthogonal ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., Tetrazine-PEG4-Biotin, Tetrazine-Dye)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of the tetrazine-functionalized molecule in anhydrous DMSO.

  • Click Reaction:

    • To the purified TCO-labeled protein, add a 1.5- to 3-fold molar excess of the tetrazine stock solution.[3]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent tetrazine derivative.[3]

  • Purification:

    • Purify the final conjugate from excess tetrazine reagent using a desalting column or size-exclusion chromatography (SEC).

Characterization and Data Analysis

The success of the conjugation can be assessed using several methods:

  • UV-Vis Spectroscopy: To determine the Degree of Labeling (DOL), which is the average number of TCO-PEG2-acid molecules per protein. This is typically done by reacting the TCO-labeled protein with a tetrazine-dye that has a known extinction coefficient.

  • Mass Spectrometry (MS): To confirm the covalent modification of the protein by observing the mass shift corresponding to the addition of TCO-PEG2-acid.[6]

  • SDS-PAGE: A shift in the molecular weight of the protein may be observable, especially after conjugation to larger molecules.

Calculation of Degree of Labeling (DOL)

The DOL can be calculated using the Beer-Lambert law by measuring the absorbance of the final conjugate at the protein's absorbance maximum (~280 nm) and the dye's absorbance maximum.[3]

Formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

Where:

  • A_max = Absorbance of the conjugate at the λ_max of the dye.

  • A_280 = Absorbance of the conjugate at 280 nm.

  • ε_protein = Molar extinction coefficient of the protein at 280 nm.

  • ε_dye = Molar extinction coefficient of the dye at its λ_max.

  • CF = Correction factor (A_280 of the free dye / A_max of the free dye).

Quantitative Data Summary
ParameterTypical RangeMethod of Determination
TCO-PEG2-acid:Protein Molar Ratio 10:1 to 20:1Empirically determined
Tetrazine:TCO Molar Ratio 1.5:1 to 3:1Empirically determined[3]
Reaction Time (Amine Coupling) 1 - 2 hoursOptimization
Reaction Time (Click Reaction) 30 - 60 minutesOptimization[3]
Second-order Rate Constant (TCO-Tetrazine) Up to 10^6 M⁻¹s⁻¹Stopped-flow spectrophotometry[2]
Degree of Labeling (DOL) 1 - 5UV-Vis Spectroscopy[3]

Signaling Pathway and Logical Relationship Diagram

While TCO-PEG2-acid is a tool for bioconjugation and not directly involved in biological signaling pathways, the logical relationship of its application in a proteomics workflow for identifying protein-protein interactions can be visualized.

G cluster_0 Bait Protein Preparation cluster_1 Prey Protein Interaction cluster_2 Labeling & Enrichment cluster_3 Analysis Bait Bait Protein TCO_Bait TCO-labeled Bait Protein Bait->TCO_Bait TCO-PEG2-acid Labeling Complex Bait-Prey Protein Complex TCO_Bait->Complex Incubate Cell_Lysate Cell Lysate (Prey Proteins) Cell_Lysate->Complex Labeled_Complex Biotinylated Complex Complex->Labeled_Complex Click Reaction Tetrazine_Biotin Tetrazine-Biotin Tetrazine_Biotin->Labeled_Complex Enrichment Streptavidin Enrichment Labeled_Complex->Enrichment Digestion On-bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Prey Protein Identification LC_MS->Identification

References

Application Notes and Protocols: EDC/NHS Activation of TCO-PEG2-Acid for Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent conjugation of TCO-PEG2-acid to primary amine-containing molecules using the carbodiimide (B86325) crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This method facilitates the formation of a stable amide bond, linking the bioorthogonal trans-cyclooctene (B1233481) (TCO) moiety to proteins, peptides, antibodies, or small molecules for subsequent rapid and specific labeling via the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized partner.[1][2]

The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the conjugated molecule.[3] This two-step protocol first involves the activation of the terminal carboxylic acid on TCO-PEG2-acid with EDC and NHS to form a semi-stable NHS ester. This activated intermediate then readily reacts with a primary amine on the target molecule to yield the desired conjugate.[4]

Data Presentation: Recommended Reagent Molar Ratios

Successful conjugation is dependent on the optimal molar ratios of the coupling reagents. The following table provides recommended starting points for the EDC/NHS activation of TCO-PEG2-acid and subsequent amine coupling. Optimization may be required based on the specific properties of the amine-containing molecule.

ReagentMolar Excess (relative to TCO-PEG2-acid)PurposeReference
EDC2-10 foldActivates the carboxylic acid of TCO-PEG2-acid.[4]
NHS/Sulfo-NHS2-5 foldStabilizes the activated intermediate, improving coupling efficiency.[4]
TCO-PEG2-acid1-20 fold (relative to amine-containing molecule)Drives the reaction towards the desired PEGylated product.[4]

Experimental Protocols

Protocol 1: Activation of TCO-PEG2-Acid with EDC/NHS

This protocol describes the activation of the carboxylic acid group of TCO-PEG2-acid to form an amine-reactive NHS ester.

Materials:

  • TCO-PEG2-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0[5]

Procedure:

  • Equilibrate TCO-PEG2-acid, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[4]

  • Dissolve TCO-PEG2-acid in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mg/mL).[5][6]

  • In a reaction vial, add the desired amount of TCO-PEG2-acid.

  • Add Activation Buffer to the reaction vial.

  • Add a 2-10 fold molar excess of EDC to the reaction mixture.[4]

  • Immediately add a 2-5 fold molar excess of NHS or Sulfo-NHS to the reaction mixture.[4]

  • Incubate the reaction at room temperature for 15-30 minutes with gentle mixing.[4][5]

  • The activated TCO-PEG2-NHS ester is now ready for immediate use in the amine coupling reaction. It is important to proceed to the next step without delay, as the NHS ester is susceptible to hydrolysis.[3]

Protocol 2: Coupling of Activated TCO-PEG2-Acid to an Amine-Containing Molecule

This protocol details the reaction of the TCO-PEG2-NHS ester with a primary amine-containing molecule, such as a protein or peptide.

Materials:

  • Activated TCO-PEG2-NHS ester solution (from Protocol 1)

  • Amine-containing molecule (e.g., protein, peptide)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffers like HEPES, bicarbonate, or borate (B1201080) buffer.[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Desalting column or size-exclusion chromatography system for purification.

Procedure:

  • Dissolve or buffer-exchange the amine-containing molecule into the Coupling Buffer.

  • Immediately add the freshly prepared activated TCO-PEG2-NHS ester solution to the amine-containing molecule solution. A 10-20 fold molar excess of the activated linker over the amine-containing molecule is a common starting point.[4]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature. This will quench any unreacted TCO-PEG2-NHS ester.[7]

  • Purify the TCO-PEG2-conjugated molecule from excess reagents and reaction byproducts using a desalting column or size-exclusion chromatography.[3]

  • The purified conjugate can be characterized by methods such as LC-MS or MALDI-TOF to confirm successful conjugation and determine the degree of labeling.[3][8]

Visualizations

Experimental Workflow

G cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Coupling Step (pH 7.2-8.0) cluster_2 Quenching & Purification TCO_PEG2_Acid TCO-PEG2-Acid Activated_Ester TCO-PEG2-NHS Ester TCO_PEG2_Acid->Activated_Ester 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Conjugate TCO-PEG2-Amide Conjugate Activated_Ester->Conjugate 1-2 hours, RT Amine_Molecule Amine-containing Molecule (R-NH2) Amine_Molecule->Conjugate Quenching Add Quenching Buffer (e.g., Tris) Conjugate->Quenching Purification Purification (e.g., Desalting Column) Quenching->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for TCO-PEG2-Acid and amine coupling.

PROTAC Signaling Pathway

TCO-linked molecules are instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

G PROTAC PROTAC (TCO-Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Ub_Protein Ubiquitinated POI Ubiquitination->Ub_Protein Proteasome Proteasome Ub_Protein->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for TCO-PEG2-Acid Functionalization of Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the functionalization of liposomes with TCO-PEG2-acid, a critical step for enabling "click chemistry" mediated conjugation of targeting ligands, imaging agents, or other molecules to the liposome (B1194612) surface. The trans-cyclooctene (B1233481) (TCO) group provides a highly reactive dienophile for inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazine-modified molecules, offering a rapid and bioorthogonal conjugation strategy.

Two primary strategies for introducing TCO-PEG2-acid onto the liposome surface are presented:

  • Pre-functionalization Method: Incorporation of a pre-synthesized TCO-functionalized lipid (e.g., DSPE-PEG-TCO) during the liposome formulation process.

  • Post-functionalization Method: Covalent attachment of TCO-PEG2-acid to the surface of pre-formed liposomes displaying reactive functional groups (e.g., primary amines).

Quantitative Data Summary

The following table summarizes key quantitative data gathered from related experimental procedures. Direct functionalization efficiency for TCO-PEG2-acid specifically is not widely reported, thus data from analogous systems are provided for reference.

ParameterValueExperimental Context
Yield of DSPE-PEG2k-TCO Synthesis 47%Synthesis of DSPE-PEG2k-TCO from DSPE-PEG2k-amine and TCO-NHS.[1]
Liposome Size (Post-TCO Incorporation) d = 142.9 nmSize of 18F-TCO-liposomes formulated with DSPE-PEG2k-TCO.[1]
SPAAC Coupling Efficiency on Liposomes 83 ± 1.5%Strain-promoted azide-alkyne cycloaddition (SPAAC) coupling of an azide-functionalized molecule to cyclooctyne-displaying liposomes after 72 hours.[2]
Affinity-Induced SPAAC Coupling Efficiency 87 ± 0.2%SPAAC coupling efficiency on liposomes with both a cyclooctyne (B158145) moiety and a His-tag for affinity-based concentration of the azide-functionalized molecule after 72 hours.[2]

Experimental Protocols

Method 1: Pre-functionalization using a TCO-Functionalized Lipid

This method involves the synthesis of a TCO-bearing lipid, which is then incorporated into the lipid mixture during the formation of liposomes.

1.1. Synthesis of DSPE-PEG-TCO from DSPE-PEG-Amine

  • Materials:

    • DSPE-PEG-NH2 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])

    • TCO-NHS ester ((E)-cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate)

    • Triethylamine (B128534) (Et3N)

    • Dichloromethane (DCM)

    • Silica (B1680970) gel for column chromatography

  • Protocol:

    • Dissolve DSPE-PEG-NH2 in anhydrous DCM.

    • Add a molar excess (e.g., 1.5 equivalents) of TCO-NHS ester to the solution.

    • Add a molar excess (e.g., 2 equivalents) of triethylamine to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 5 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to confirm the consumption of the starting material.

    • Upon completion, purify the DSPE-PEG-TCO conjugate using silica gel column chromatography.

    • Confirm the identity and purity of the product using mass spectrometry and NMR. The isolated yield for DSPE-PEG2k-TCO has been reported to be 47%.[1]

1.2. Formulation of TCO-Functionalized Liposomes

  • Materials:

    • Primary structural lipid (e.g., DSPC, DPPC)

    • Cholesterol

    • DSPE-PEG (for stealth properties)

    • Synthesized DSPE-PEG-TCO

    • Chloroform or a chloroform/methanol mixture

    • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Protocol:

    • In a round-bottom flask, dissolve the lipids (e.g., DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-TCO) in chloroform. A typical molar ratio might be 26:12:1:1 (DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-TCO).[1]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid (e.g., 55 °C for DSPC).[1]

    • For size homogenization, subject the resulting liposome suspension to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 220 nm).[1]

    • The resulting TCO-functionalized liposomes are now ready for subsequent conjugation with tetrazine-modified molecules.

Method 2: Post-functionalization of Pre-formed Liposomes

This method involves the preparation of liposomes with a reactive handle (e.g., an amine group) followed by the covalent attachment of TCO-PEG2-acid.

2.1. Formulation of Amine-Functionalized Liposomes

  • Materials:

    • Primary structural lipid (e.g., DSPC, DPPC)

    • Cholesterol

    • DSPE-PEG

    • Amine-terminated lipid (e.g., DSPE-PEG-NH2)

    • Chloroform or a chloroform/methanol mixture

    • Hydration buffer (e.g., PBS)

  • Protocol:

    • Follow the liposome formulation protocol (steps 1-5) as described in section 1.2, but instead of DSPE-PEG-TCO, include an amine-functionalized lipid like DSPE-PEG-NH2 in the initial lipid mixture. A common incorporation ratio for the functionalized lipid is 5-10 mol%.[3]

2.2. Conjugation of TCO-PEG2-Acid to Amine-Functionalized Liposomes

  • Materials:

    • Pre-formed amine-functionalized liposomes

    • TCO-PEG2-acid

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Reaction buffer (e.g., MES buffer at pH 6.0 for activation, PBS at pH 7.4 for conjugation)

    • Dialysis or size exclusion chromatography system for purification

  • Protocol:

    • In a suitable reaction vessel, activate the carboxylic acid group of TCO-PEG2-acid. Dissolve TCO-PEG2-acid in an appropriate buffer (e.g., MES buffer, pH 6.0).

    • Add a molar excess of EDC and Sulfo-NHS to the TCO-PEG2-acid solution and incubate for 15-30 minutes at room temperature to form a more stable amine-reactive ester.

    • Add the activated TCO-PEG2-acid solution to the suspension of amine-functionalized liposomes. The terminal carboxylic acid of TCO-PEG2-acid will react with the primary amine groups on the liposome surface.[4]

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) if necessary.

    • Purify the TCO-functionalized liposomes from unreacted TCO-PEG2-acid and coupling reagents using dialysis against PBS or size exclusion chromatography.

    • The purified TCO-functionalized liposomes are ready for conjugation with tetrazine-modified molecules.

Diagrams

TCO_Liposome_Functionalization_Workflows cluster_pre Method 1: Pre-functionalization cluster_post Method 2: Post-functionalization pre_start DSPE-PEG-Amine + TCO-NHS pre_react Organic Synthesis (DCM, Et3N, 5h, RT) pre_start->pre_react pre_lipid DSPE-PEG-TCO pre_react->pre_lipid pre_mix Mix Lipids (DSPC, Cholesterol, DSPE-PEG, DSPE-PEG-TCO) pre_lipid->pre_mix pre_film Lipid Film Formation (Rotary Evaporation) pre_mix->pre_film pre_hydrate Hydration with Buffer pre_film->pre_hydrate pre_extrude Sonication/Extrusion pre_hydrate->pre_extrude pre_final TCO-Functionalized Liposomes pre_extrude->pre_final post_mix Mix Lipids (DSPC, Cholesterol, DSPE-PEG, DSPE-PEG-Amine) post_film Lipid Film Formation (Rotary Evaporation) post_mix->post_film post_hydrate Hydration with Buffer post_film->post_hydrate post_extrude Sonication/Extrusion post_hydrate->post_extrude post_amine_lipo Amine-Functionalized Liposomes post_extrude->post_amine_lipo post_conjugate Conjugation Reaction post_amine_lipo->post_conjugate post_activate Activate TCO-PEG2-Acid (EDC/Sulfo-NHS) post_activate->post_conjugate post_purify Purification (Dialysis/SEC) post_conjugate->post_purify post_final TCO-Functionalized Liposomes post_purify->post_final

Caption: Workflow for TCO-functionalization of liposomes.

TCO_Tetrazine_Click_Chemistry cluster_reaction Inverse Electron Demand Diels-Alder Cycloaddition (IEDDA) tco_lipo TCO-Functionalized Liposome conjugated_product Conjugated Liposome tco_lipo->conjugated_product Rapid & Bioorthogonal 'Click' Reaction tetrazine_mol Tetrazine-Modified Molecule (e.g., Antibody, Drug) tetrazine_mol->conjugated_product

Caption: TCO-liposome and tetrazine-molecule conjugation.

References

Application Notes and Protocols for Solid-Phase Synthesis Using TCO-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of TCO-PEG2-acid in solid-phase synthesis (SPS) for the development of bioconjugates, targeted therapeutics, and imaging agents. The protocols detailed below outline the on-resin functionalization of peptides with the TCO-PEG2-acid linker, followed by cleavage, purification, and subsequent bioconjugation via TCO-tetrazine ligation.

Introduction

TCO-PEG2-acid is a bifunctional linker that incorporates a highly reactive trans-cyclooctene (B1233481) (TCO) moiety and a carboxylic acid. The TCO group participates in rapid and specific bioorthogonal click chemistry reactions with tetrazines, a process known as inverse-electron-demand Diels-Alder cycloaddition (IEDDA). This reaction is characterized by its exceptionally fast kinetics and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a catalyst.[1][2] The carboxylic acid end of the linker allows for its covalent attachment to primary amines, such as those on an amine-functionalized solid support or the N-terminus or lysine (B10760008) side chains of a peptide. The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media.[3]

The solid-phase synthesis approach enables the controlled, stepwise assembly of molecules on a solid support, simplifying purification by allowing for the removal of excess reagents and byproducts through simple washing steps.[4] However, the acid sensitivity of the TCO group necessitates a modified solid-phase strategy, typically involving its introduction at a late stage of the synthesis and the use of milder cleavage conditions to preserve its integrity.[5]

Applications

The unique characteristics of the TCO-tetrazine ligation make it a powerful tool in various research and drug development applications:

  • Targeted Drug Delivery: TCO-functionalized molecules, such as peptides or antibodies, can be used to target specific cells or tissues. A tetrazine-modified drug can then be administered, which will react specifically with the TCO-tagged targeting molecule at the desired site, enabling localized drug release and minimizing off-target effects.[6]

  • Pretargeted Imaging: In this strategy, a TCO-modified targeting agent (e.g., an antibody) is first administered and allowed to accumulate at the target site (e.g., a tumor). After unbound antibody has cleared from circulation, a much smaller, radiolabeled tetrazine probe is injected. This probe rapidly reacts with the TCO-tagged antibody at the target, allowing for high-contrast imaging with reduced background signal.[7][8]

  • Live Cell Imaging and Tracking: The bioorthogonality of the TCO-tetrazine reaction allows for the specific labeling of TCO-modified biomolecules on or inside living cells with tetrazine-fluorophore conjugates, enabling real-time visualization and tracking of cellular processes.[6]

  • Biomolecule Conjugation: This chemistry is widely used for the precise and stable conjugation of various biomolecules, including proteins, peptides, and nucleic acids, to create complex functional constructs for a wide range of biological studies.[1]

Experimental Protocols

Protocol 1: On-Resin N-Terminal Functionalization of a Peptide with TCO-PEG2-acid

This protocol describes the coupling of TCO-PEG2-acid to the N-terminus of a peptide synthesized on a solid support. This "late-stage" functionalization strategy is recommended to minimize the exposure of the acid-sensitive TCO group to repeated acidic conditions during peptide synthesis.

Materials:

  • Fmoc-protected peptide-on-resin (e.g., on Rink Amide resin)

  • TCO-PEG2-acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF for Fmoc deprotection

  • Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the peptide-on-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Activation of TCO-PEG2-acid:

    • In a separate vial, dissolve TCO-PEG2-acid (3 equivalents relative to the resin loading) and HBTU/HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Add the activated TCO-PEG2-acid solution to the deprotected peptide-on-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines. A negative test indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min).

  • Drying: Dry the TCO-functionalized peptide-on-resin under vacuum.

Protocol 2: Cleavage of TCO-Modified Peptide from Acid-Labile Resin

Standard cleavage cocktails containing high concentrations of trifluoroacetic acid (TFA) can degrade the TCO moiety.[5] This protocol utilizes a milder cleavage cocktail to preserve the integrity of the TCO group.

Materials:

  • TCO-functionalized peptide-on-resin

  • Mild Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.

    • Note: For peptides containing sensitive residues like tryptophan, scavengers such as 1,2-ethanedithiol (B43112) (EDT) can be added, but their compatibility with TCO should be tested.

  • Cold diethyl ether

Procedure:

  • Place the dry TCO-functionalized peptide-on-resin in a reaction vessel.

  • Add the mild cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1.5-2 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude TCO-modified peptide under vacuum.

Protocol 3: Purification of TCO-Modified Peptide by RP-HPLC

Purification is essential to remove truncated sequences and byproducts from the cleavage process. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[9][10]

Materials:

  • Crude TCO-modified peptide

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)

Procedure:

  • Dissolve the crude TCO-modified peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and a small amount of ACN or DMSO if necessary).

  • Filter the sample to remove any insoluble material.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B into Solvent A. A typical gradient might be 5-65% Solvent B over 30 minutes, but this should be optimized for the specific peptide.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the desired peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the purified TCO-modified peptide as a white powder.

Protocol 4: TCO-Tetrazine Ligation for Bioconjugation

This protocol describes the reaction between the purified TCO-modified peptide and a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug, or another biomolecule).

Materials:

  • Purified TCO-modified peptide

  • Tetrazine-functionalized molecule

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the TCO-modified peptide in the reaction buffer.

  • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Mix the TCO-modified peptide and the tetrazine-functionalized molecule in the reaction buffer. A slight molar excess (1.1 to 1.5-fold) of the tetrazine reagent is often used.

  • The reaction is typically rapid and can be complete within 10-60 minutes at room temperature.[1] The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[2]

  • If necessary, the final conjugate can be purified from any unreacted starting materials by size exclusion chromatography or RP-HPLC.

Quantitative Data Summary

The efficiency of each step in the synthesis and conjugation process is crucial for the overall yield of the final product. The following table provides expected ranges for key quantitative parameters based on literature and typical laboratory results. Actual results may vary depending on the specific peptide sequence and reaction conditions.

ParameterMethodExpected RangeNotes
On-Resin TCO-PEG2-acid Coupling Efficiency Kaiser Test / HPLC analysis of a small-scale cleavage> 95%Double coupling may be necessary for difficult sequences.
Overall Yield of Crude TCO-Peptide after Cleavage Gravimetric analysis50-80%Dependent on the length and sequence of the peptide.
Purity of TCO-Peptide after RP-HPLC Analytical RP-HPLC> 95%Optimization of the purification gradient is key.
TCO-Tetrazine Ligation Yield HPLC or Mass Spectrometry> 90%The reaction is typically very efficient.

Visualizations

Experimental Workflow: Solid-Phase Synthesis and Application of a TCO-Modified Peptide

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Processing Cleavage and Purification cluster_Application Bioconjugation and Application A 1. Peptide Synthesis on Resin B 2. N-Terminal Fmoc Deprotection A->B C 3. On-Resin Coupling with TCO-PEG2-acid B->C D 4. Mild Acidic Cleavage C->D E 5. Precipitation and Isolation D->E F 6. RP-HPLC Purification E->F G 7. TCO-Tetrazine Ligation F->G H 8. Targeted Drug Delivery / Imaging G->H

Caption: Workflow for the synthesis and application of TCO-modified peptides.

Signaling Pathway: Pretargeted Cancer Therapy

The following diagram illustrates a simplified workflow for pretargeted cancer therapy using a TCO-functionalized antibody and a tetrazine-drug conjugate.

G cluster_Targeting Step 1: Targeting cluster_Delivery Step 2: Drug Delivery A TCO-Antibody Administered B Antibody Binds to Cancer Cell Receptor A->B C Unbound Antibody Clears B->C D Tetrazine-Drug Administered C->D E TCO-Tetrazine Ligation at Tumor Site D->E F Drug Release and Cellular Uptake E->F G Cancer Cell Death F->G Induces Apoptosis

References

Application Notes and Protocols for Dual-Labeling Strategies Using TCO-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to employing dual-labeling strategies utilizing TCO-PEG2-acid for the site-specific modification of biomolecules. This document outlines the principles of a robust dual-labeling approach, presents detailed experimental protocols for labeling antibodies, provides quantitative data for reaction kinetics, and includes visualizations to clarify workflows and concepts.

Introduction to Dual-Labeling with TCO-PEG2-acid

Dual-labeling of biomolecules with two distinct tags is a powerful technique for a variety of applications, including fluorescence resonance energy transfer (FRET) studies, multi-modal imaging, and the construction of complex bioconjugates like antibody-drug conjugates (ADCs). A successful dual-labeling strategy relies on the use of two orthogonal bio-conjugation reactions that proceed with high efficiency and specificity under biocompatible conditions, without interfering with each other.

This guide focuses on a dual-labeling strategy that combines the highly efficient inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine (Tz) with the strain-promoted azide-alkyne cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide. In this scheme, TCO-PEG2-acid is used to introduce the TCO group, while a DBCO-containing reagent is used for the orthogonal labeling step. The polyethylene (B3416737) glycol (PEG) spacer in TCO-PEG2-acid enhances solubility and reduces steric hindrance, thereby improving conjugation efficiency.[1]

Principle of the Orthogonal Dual-Labeling Strategy

The core of this dual-labeling strategy is the mutual orthogonality of the TCO-tetrazine and DBCO-azide reactions.[2] This means that the TCO group will react exclusively with a tetrazine, and the DBCO group will react only with an azide, allowing for the precise and sequential or simultaneous attachment of two different labels to a target biomolecule.

The two key bioorthogonal reactions are:

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The reaction between a TCO group (introduced via TCO-PEG2-acid) and a tetrazine-functionalized molecule (e.g., a fluorescent dye). This reaction is known for its exceptionally fast kinetics.[3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The reaction between a DBCO group and an azide-functionalized molecule. This copper-free click chemistry reaction is also highly specific and biocompatible.[5]

Quantitative Data: Comparison of Bioorthogonal Reaction Kinetics

The choice of bioorthogonal reaction is often dictated by the required reaction speed for a particular application. The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions currently known.[6]

Bioorthogonal ReactionDienophile/AlkyneDiene/Functional GroupSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
iEDDA trans-cyclooctene (TCO)Tetrazine (Tz)210 - 30,000[2][5]
SPAAC Dibenzocyclooctyne (DBCO)Azide~1.0[3]
Cross-Reactivity trans-cyclooctene (TCO)Azide0.0064 ± 0.002[5]
Cross-Reactivity Dibenzocyclooctyne (DBCO)Tetrazine (Tz)~0.06[5]

Table 1: Comparison of second-order rate constants for iEDDA and SPAAC reactions, along with their minimal cross-reactivity.

Experimental Protocols: Dual-Labeling of an Antibody

This section provides a detailed protocol for the dual-labeling of a monoclonal antibody (mAb) using TCO-PEG2-acid and a commercially available DBCO-PEG-NHS ester. This protocol involves the modification of lysine (B10760008) residues on the antibody.

Materials and Reagents
  • Monoclonal antibody (mAb) of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG2-acid

  • DBCO-PEG-NHS ester

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Amine-reactive tetrazine-fluorophore conjugate

  • Azide-fluorophore conjugate

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

  • Anhydrous Dimethylsulfoxide (DMSO)

Protocol 1: Sequential Dual-Labeling of a Monoclonal Antibody

This protocol describes a two-step sequential labeling process.

Step 1: Introduction of the TCO Moiety

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.

  • Activation of TCO-PEG2-acid:

    • Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-acid in anhydrous DMSO.

    • In a separate tube, prepare a fresh solution of 50 mM NHS and 50 mM EDC in anhydrous DMSO.

    • To activate the TCO-PEG2-acid, mix the TCO-PEG2-acid stock solution with the NHS/EDC solution at a 1:1:1 molar ratio and incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the activated TCO-PEG2-acid solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.

Step 2: Introduction of the DBCO Moiety

  • Prepare DBCO-PEG-NHS Ester: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • To the purified TCO-labeled antibody from Step 1, add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester stock solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted DBCO reagent using a spin desalting column equilibrated with PBS, pH 7.4.

Step 3: Dual Fluorophore Labeling

  • Prepare Fluorophore Solutions:

    • Prepare a 1-5 mM stock solution of the tetrazine-fluorophore in DMSO.

    • Prepare a 1-5 mM stock solution of the azide-fluorophore in DMSO.

  • Simultaneous Labeling Reaction:

    • To the purified dual-functionalized antibody, add a 1.5- to 3-fold molar excess of both the tetrazine-fluorophore and the azide-fluorophore stock solutions.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Final Purification:

    • Remove the excess, unreacted fluorophores using a desalting column equilibrated with PBS, pH 7.4.

    • The dual-labeled antibody is now ready for use.

Visualizations

Signaling Pathway: Targeted Drug Delivery

G cluster_0 Cell Membrane cluster_1 Extracellular Space Tumor_Cell Receptor Tumor Antigen (e.g., HER2) Dual_Labeled_Antibody Dual-Labeled Antibody (Targeting Moiety) Dual_Labeled_Antibody->Receptor 1. Targeting & Binding TCO_Label TCO-PEG2 Dual_Labeled_Antibody->TCO_Label DBCO_Label DBCO-Linker Dual_Labeled_Antibody->DBCO_Label Tetrazine_Drug Tetrazine-Drug (Effector Moiety) Tetrazine_Drug->TCO_Label 2a. iEDDA Reaction (Drug Conjugation) Azide_Imaging Azide-Imaging Agent (Reporter Moiety) Azide_Imaging->DBCO_Label 2b. SPAAC Reaction (Imaging Agent Conjugation)

Caption: Targeted drug delivery and imaging using a dual-labeled antibody.

Experimental Workflow: Sequential Dual-Labeling of an Antibody

G start Start: Monoclonal Antibody step1 Step 1: Introduce TCO Moiety - Activate TCO-PEG2-acid (EDC/NHS) - React with Antibody Lysines start->step1 purify1 Purification 1 (Spin Desalting Column) step1->purify1 step2 Step 2: Introduce DBCO Moiety - React with DBCO-PEG-NHS Ester purify1->step2 purify2 Purification 2 (Spin Desalting Column) step2->purify2 step3 Step 3: Dual Fluorophore Labeling - Add Tetrazine-Fluorophore 1 - Add Azide-Fluorophore 2 purify2->step3 purify3 Final Purification (Spin Desalting Column) step3->purify3 end End: Dual-Labeled Antibody purify3->end

Caption: Sequential workflow for the dual-labeling of a monoclonal antibody.

Logical Relationship: Orthogonality of Bio-conjugation Reactions

G TCO TCO-PEG2-acid (trans-cyclooctene) Tetrazine Tetrazine-Label TCO->Tetrazine  iEDDA Reaction (Fast & Specific) Azide Azide-Label TCO->Azide Minimal Cross-Reactivity DBCO DBCO-Linker (Dibenzocyclooctyne) DBCO->Tetrazine Minimal Cross-Reactivity DBCO->Azide  SPAAC Reaction (Specific & Biocompatible)

Caption: Orthogonal relationship between iEDDA and SPAAC bio-conjugation reactions.

References

Application Notes and Protocols: TCO-PEG2-acid Conjugation to Quantum Dots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent conjugation of TCO-PEG2-acid to amine-functionalized quantum dots (QDs). This protocol is essential for researchers aiming to develop advanced bio-imaging probes and targeted drug delivery systems. The incorporation of a trans-cyclooctene (B1233481) (TCO) moiety onto the surface of quantum dots facilitates a highly efficient and bioorthogonal "click chemistry" reaction with tetrazine-modified molecules, enabling precise and stable attachment of targeting ligands, therapeutic agents, or other biomolecules.

Introduction

Quantum dots are semiconductor nanocrystals with unique photophysical properties, including high quantum yield, broad absorption spectra, and narrow, size-tunable emission spectra, making them superior fluorescent labels compared to traditional organic dyes.[1][2] For biological applications, QDs must be rendered water-soluble and functionalized with biocompatible ligands.[1][2] The conjugation of TCO-PEG2-acid to the surface of amine-functionalized QDs is a key step in preparing these nanocrystals for advanced bioconjugation strategies.

The TCO group is a highly reactive dienophile that rapidly and specifically reacts with tetrazines via an inverse-electron-demand Diels-Alder cycloaddition.[3] This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for in vitro and in vivo applications.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and biocompatibility of the QDs, reducing non-specific binding and improving their pharmacokinetic profile.[4]

This document provides a comprehensive protocol for the conjugation of TCO-PEG2-acid to amine-functionalized quantum dots using the robust and widely-used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Data Presentation

The successful conjugation of TCO-PEG2-acid to quantum dots can be monitored by characterizing the changes in their physicochemical properties. The following tables provide representative data on the expected changes in hydrodynamic diameter and zeta potential upon surface modification.

Table 1: Representative Hydrodynamic Diameter Data

SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Amine-Functionalized Quantum Dots15.2 ± 0.80.18
TCO-PEG2-acid Conjugated Quantum Dots25.5 ± 1.20.21

Note: The increase in hydrodynamic diameter is indicative of the successful conjugation of the TCO-PEG2-acid linker to the quantum dot surface. Actual values will vary depending on the initial size of the quantum dots and the specific reaction conditions.[5][6][7]

Table 2: Representative Zeta Potential Data

SampleAverage Zeta Potential (mV)
Amine-Functionalized Quantum Dots+25.8 ± 2.1
TCO-PEG2-acid Conjugated Quantum Dots-5.3 ± 1.5

Note: A significant shift in zeta potential from positive to negative is expected upon successful conjugation, as the positively charged amine groups on the quantum dot surface are capped with the negatively charged carboxylic acid of the TCO-PEG2-acid linker.[5][6][8]

Experimental Protocols

This section outlines the detailed methodology for the conjugation of TCO-PEG2-acid to amine-functionalized quantum dots.

Materials and Reagents
  • Amine-functionalized quantum dots (amine-QDs)

  • TCO-PEG2-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

  • Deionized water

Protocol: EDC/NHS Coupling of TCO-PEG2-acid to Amine-QDs

This protocol is a two-step procedure that first activates the carboxylic acid group of TCO-PEG2-acid with EDC and NHS, followed by the conjugation to the amine-functionalized quantum dots.

Step 1: Activation of TCO-PEG2-acid

  • Prepare a 10 mM stock solution of TCO-PEG2-acid in anhydrous DMSO.

  • In a microcentrifuge tube, add the desired amount of TCO-PEG2-acid stock solution. A 50-100 fold molar excess of TCO-PEG2-acid to amine-QDs is a good starting point for optimization.

  • Add Activation Buffer (0.1 M MES, pH 6.0) to the tube.

  • Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Add EDC and NHS to the TCO-PEG2-acid solution. A common starting molar ratio is QD:TCO-PEG2-acid:EDC:NHS of 1:100:200:200.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester of TCO-PEG2-acid.

Step 2: Conjugation to Amine-Functionalized Quantum Dots

  • Immediately after the activation step, add the amine-QD solution (in Coupling Buffer, PBS pH 7.4) to the activated TCO-PEG2-acid mixture.

  • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary by adding small amounts of PBS.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle, continuous mixing.

Step 3: Quenching and Purification

  • To quench the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.

  • Incubate for 15 minutes at room temperature.

  • Purify the TCO-PEG2-acid conjugated quantum dots from excess reagents and byproducts. Size-exclusion chromatography is a commonly used method for this purpose.[9] Alternatively, a salting-out strategy can be employed.[3][5]

Characterization of TCO-PEG2-acid Conjugated Quantum Dots
  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the conjugated QDs.

  • Zeta Potential Measurement: To confirm the change in surface charge after conjugation.

  • Fluorimetry: To assess the fluorescence properties of the QDs post-conjugation and ensure their optical performance is maintained.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond.

Mandatory Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization TCO_PEG2_acid TCO-PEG2-acid Activated_TCO Activated TCO-PEG2-NHS Ester TCO_PEG2_acid->Activated_TCO 15-30 min, RT EDC_NHS EDC + NHS in MES Buffer (pH 6.0) EDC_NHS->Activated_TCO Conjugated_QD TCO-PEG2-QD Conjugate Activated_TCO->Conjugated_QD 2 hours, RT Amine_QD Amine-QDs in PBS (pH 7.4) Amine_QD->Conjugated_QD Purification Size-Exclusion Chromatography Conjugated_QD->Purification Final_Product Purified TCO-PEG2-QDs Purification->Final_Product DLS DLS Final_Product->DLS Zeta Zeta Potential Final_Product->Zeta Fluorimetry Fluorimetry Final_Product->Fluorimetry

Caption: Experimental workflow for TCO-PEG2-acid conjugation to quantum dots.

signaling_pathway cluster_EDC_NHS EDC/NHS Coupling Mechanism Carboxylic_Acid TCO-PEG2-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Bond TCO-PEG2-QD (Stable Amide Bond) NHS_Ester->Amide_Bond + Amine_QD Amine-QD (Primary Amine) Amine_QD->Amide_Bond

Caption: Mechanism of EDC/NHS mediated amide bond formation.

logical_relationship TCO_QD TCO-Functionalized QD Targeted_QD Targeted QD Conjugate TCO_QD->Targeted_QD Click Chemistry (Bioorthogonal) Tetrazine_Ligand Tetrazine-Modified Targeting Ligand Tetrazine_Ligand->Targeted_QD Cell_Targeting Cellular Targeting and Imaging Targeted_QD->Cell_Targeting Drug_Delivery Targeted Drug Delivery Targeted_QD->Drug_Delivery

Caption: Application pathway of TCO-functionalized quantum dots.

References

Troubleshooting & Optimization

troubleshooting low TCO-PEG2-acid labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with TCO-PEG2-acid labeling efficiency. The following troubleshooting guide and frequently asked questions (FAQs) address common issues to help you optimize your experimental outcomes.

Troubleshooting Guide for Low Labeling Efficiency

Low or no signal after a labeling experiment can be frustrating. This guide will walk you through the most common causes of low TCO-PEG2-acid labeling efficiency and provide systematic steps to identify and solve the problem.

Problem 1: Weak or No Labeling Signal

Possible Cause 1: Degradation of TCO-PEG2-acid

The trans-cyclooctene (B1233481) (TCO) group is inherently strained and susceptible to isomerization into its unreactive cis-cyclooctene (CCO) form, especially with improper storage or handling.[1][2][3][4] This isomerization will lead to a complete loss of reactivity with tetrazine partners.

Recommended Solutions:

  • Storage: Always store TCO-PEG2-acid at -20°C, desiccated, and protected from light.[1][2][5][6] Some suppliers may recommend shipping on dry ice to maintain stability.[7]

  • Fresh Reagents: Prepare stock solutions of TCO-PEG2-acid fresh for each experiment.[8] Avoid repeated freeze-thaw cycles.

  • Solvent Quality: Use anhydrous (dry) DMSO or DMF to prepare stock solutions, as moisture can contribute to degradation.[9][10]

Possible Cause 2: Inefficient Amine Coupling (Activation of Carboxylic Acid)

The carboxylic acid group of TCO-PEG2-acid requires chemical activation to react efficiently with primary amines on your biomolecule (e.g., lysine (B10760008) residues on an antibody). Incomplete activation is a common source of low labeling.

Recommended Solutions:

  • Activator Stoichiometry: Optimize the molar ratio of your coupling reagents, typically EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS (N-hydroxysulfosuccinimide). A molar excess of these activators over TCO-PEG2-acid is generally required.

  • Reaction Buffer: Ensure the reaction buffer for the amine coupling step is free of primary amines (e.g., Tris, glycine) as they will compete with your target biomolecule.[10] Use a buffer such as PBS or MES at a pH of 6.0-7.5.

  • Incubation Time: Allow sufficient time for both the activation of the carboxylic acid and the subsequent reaction with the amine.

Possible Cause 3: Inefficient TCO-Tetrazine Ligation

The "click" reaction between TCO and tetrazine is typically very fast and efficient, but certain conditions can hinder it.[9][11]

Recommended Solutions:

  • pH Range: While robust, the reaction is most efficient within a pH range of 6-9.[8]

  • Steric Hindrance: The TCO group on your labeled biomolecule might be sterically inaccessible to the tetrazine probe. The PEG2 spacer is designed to minimize this, but for large, complex biomolecules, a longer PEG spacer might be necessary.[12]

  • Concentration: While the reaction is fast, ensure that the concentrations of both the TCO-labeled biomolecule and the tetrazine probe are sufficient to allow for efficient reaction kinetics.[9]

Experimental Protocols

Protocol 1: Two-Step Antibody Labeling with TCO-PEG2-acid

This protocol describes the conjugation of TCO-PEG2-acid to an antibody via primary amines, followed by ligation with a tetrazine-functionalized molecule.

Materials:

  • Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG2-acid

  • Anhydrous DMSO or DMF

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

  • Tetrazine-functionalized probe

Procedure:

Step 1: Activation of TCO-PEG2-acid

  • Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-acid in anhydrous DMSO.

  • Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • In a microcentrifuge tube, combine TCO-PEG2-acid, EDC, and Sulfo-NHS at a molar ratio of 1:2:2.

  • Incubate for 15 minutes at room temperature to activate the carboxylic acid.

Step 2: Conjugation to Antibody

  • Add the activated TCO-PEG2-acid mixture to your antibody solution. A 10-20 fold molar excess of the activated linker over the antibody is a good starting point.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 10 minutes.[12]

  • Remove excess, unreacted TCO-PEG2-acid and byproducts by running the reaction mixture through a desalting or SEC column.

Step 3: TCO-Tetrazine Ligation

  • Add the tetrazine-functionalized probe to the purified TCO-labeled antibody. A 1.5-5 fold molar excess of the tetrazine probe is recommended.

  • Incubate for 30-60 minutes at room temperature. The reaction is often complete in less time due to the fast kinetics.[12]

  • The labeled conjugate is now ready for downstream applications. If necessary, excess tetrazine probe can be removed via SEC.

Data & Properties

Table 1: TCO-PEG2-acid Properties

PropertyValueSource
Molecular Weight329.39 g/mol [7]
Purity>95%[2]
SolubilityDMSO, DMF, DCM[1]
Storage Condition-20°C, Desiccated[1][2]
Reactive Groupstrans-cyclooctene (TCO), Carboxylic Acid[1][13]
TCO Reacts WithTetrazines[11][14]
Carboxylic Acid Reacts WithPrimary Amines (with activators)[1][13]

Table 2: Recommended Reaction Conditions

ParameterAmine Coupling (Step 1 & 2)TCO-Tetrazine Ligation (Step 3)
pH 6.0 - 7.56.0 - 9.0[8]
Temperature Room TemperatureRoom Temperature or 37°C
Incubation Time 1 - 2 hours30 - 60 minutes[12]
Buffer Amine-free (e.g., PBS, MES)PBS, HEPES, Cell Media
Molar Excess (Reagent:Biomolecule) 10-20x TCO-PEG2-acid:Antibody1.5-5x Tetrazine:TCO-Antibody

Visual Guides

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_ligation Step 3: Ligation TCO_Acid TCO-PEG2-acid Activated_TCO Activated TCO-PEG2-NHS Ester TCO_Acid->Activated_TCO Activate (15 min, RT) EDC_NHS EDC + sulfo-NHS EDC_NHS->Activated_TCO Activated_TCO_2 Activated TCO-PEG2-NHS Ester Antibody Antibody (-NH2) TCO_Antibody TCO-Labeled Antibody Antibody->TCO_Antibody Conjugate (1-2 hr, RT) TCO_Antibody_2 TCO-Labeled Antibody Activated_TCO_2->TCO_Antibody Tetrazine Tetrazine Probe Labeled_Product Final Labeled Antibody Tetrazine->Labeled_Product Click Reaction (30-60 min, RT) TCO_Antibody_2->Labeled_Product

Caption: Two-step labeling workflow using TCO-PEG2-acid.

G Start Low Labeling Efficiency Check_Reagent Is TCO-PEG2-acid reagent fresh and stored correctly? Start->Check_Reagent Check_Activation Was amine coupling (EDC/NHS) performed correctly? Check_Reagent->Check_Activation Yes Sol_Reagent Use fresh reagent. Store at -20°C. Use anhydrous solvent. Check_Reagent->Sol_Reagent No Check_Ligation Are TCO-tetrazine reaction conditions optimal? Check_Activation->Check_Ligation Yes Sol_Activation Optimize EDC/NHS ratio. Use amine-free buffer. Check pH (6.0-7.5). Check_Activation->Sol_Activation No Check_Purification Was purification after conjugation sufficient? Check_Ligation->Check_Purification Yes Sol_Ligation Check pH (6-9). Increase concentration. Consider steric hindrance. Check_Ligation->Sol_Ligation No Success Labeling Successful Check_Purification->Success Yes Sol_Purification Ensure removal of quenching reagents and excess linker. Check_Purification->Sol_Purification No Sol_Reagent->Check_Reagent Sol_Activation->Check_Activation Sol_Ligation->Check_Ligation Sol_Purification->Check_Purification

Caption: Troubleshooting logic for low labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is my background signal so high?

A1: High background can be caused by several factors:

  • Excess Reagent: Insufficient purification after the conjugation step can leave unreacted, activated TCO-PEG2-acid, which can then react with your tetrazine probe and bind non-specifically. Ensure your size-exclusion or desalting column is effectively separating the antibody from small molecules.

  • Non-Specific Binding: Your TCO-labeled antibody or the tetrazine probe may be binding non-specifically to your cells or substrate. Consider adding a blocking step (e.g., with BSA) before the labeling step and increasing the number and duration of wash steps after incubation.[8]

  • Hydrophobicity: The TCO group is hydrophobic. If your biomolecule is heavily labeled, it may aggregate or bind non-specifically. Optimizing the linker-to-biomolecule ratio can help mitigate this.

Q2: Can I perform a one-step labeling reaction with TCO-PEG2-acid, my antibody, and a tetrazine probe?

A2: This is not recommended. The TCO-PEG2-acid first needs to be conjugated to your antibody. This requires activation of the carboxylic acid with EDC/NHS chemistry, which is not compatible with the subsequent TCO-tetrazine ligation in a single pot. The EDC would react with other components, and the reaction conditions are different. A sequential, two-step reaction with purification in between is the standard and most effective method.

Q3: How do I know if my TCO-PEG2-acid is still active?

A3: Due to the known instability of TCO, it is a common point of failure.[2][3] If you suspect your reagent has degraded, the best course of action is to use a fresh vial. There is no simple colorimetric or spectroscopic method to quickly assess the activity of the TCO group itself. Consistently low labeling efficiency with a reagent that has been stored for a long time or handled improperly is a strong indicator of degradation.

Q4: What is the difference between TCO and other click chemistry handles like DBCO?

A4: Both TCO and DBCO (dibenzocyclooctyne) are used in strain-promoted azide-alkyne cycloaddition (SPAAC) or related click chemistry reactions. The key difference is their reaction partner and kinetics. TCO reacts with tetrazines in an inverse-electron-demand Diels-Alder (IEDDA) reaction, which is one of the fastest bioorthogonal reactions known.[9][11] DBCO reacts with azides. The TCO-tetrazine reaction is significantly faster and more efficient than the DBCO-azide reaction, often reaching completion in a shorter time frame.[15]

Q5: My protein has no lysine residues. Can I still use TCO-PEG2-acid?

A5: TCO-PEG2-acid specifically targets primary amines like those on lysine residues or the N-terminus of a protein. If your protein lacks accessible primary amines, you will need to use a different TCO-PEG linker with an alternative reactive group. Many suppliers offer TCO-PEG linkers with other functionalities, such as maleimides (for reacting with cysteines) or NHS esters (which also react with amines but are pre-activated).[11][16]

References

how to reduce non-specific binding of TCO-PEG2-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG2-acid conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) during bioconjugation experiments.

Troubleshooting Guide: Reducing Non-Specific Binding

This guide is designed to help you identify the potential causes of high non-specific binding of your TCO-PEG2-acid conjugates and provides systematic solutions to mitigate this issue.

Issue: High background signal or non-specific binding observed in my assay.

High background is a common problem that can obscure specific signals and lead to inaccurate results.[1] Non-specific binding can arise from several factors, including electrostatic interactions, hydrophobic interactions, and aggregation of the conjugate.[2][3]

Q1: What are the primary causes of non-specific binding with TCO-PEG2-acid conjugates?

A1: The primary drivers of non-specific binding are typically multifactorial:

  • Electrostatic Interactions: The carboxylic acid moiety of TCO-PEG2-acid is negatively charged at physiological pH, which can lead to electrostatic attraction to positively charged molecules or surfaces.[2] Similarly, the biomolecule to which it is conjugated will have its own charge profile that can contribute to unwanted interactions.[4][5]

  • Hydrophobic Interactions: Although the PEG2 linker is intended to increase hydrophilicity, it is a very short PEG chain and may not provide sufficient shielding against hydrophobic interactions, especially if the conjugated biomolecule has hydrophobic regions.[3] The TCO group itself can also contribute to hydrophobic interactions.

  • Conjugate Aggregation: At high concentrations or in suboptimal buffer conditions, TCO-PEG2-acid conjugates can form aggregates.[3] These aggregates can become physically trapped in tissues or on surfaces, leading to a punctate and high background signal.[3]

Q2: How can I systematically troubleshoot and reduce non-specific binding?

A2: A systematic approach is recommended to identify and address the root cause of non-specific binding. The following workflow can guide your optimization process.

G cluster_0 Troubleshooting Workflow for Non-Specific Binding start High Non-Specific Binding Observed step1 Step 1: Buffer Optimization start->step1 step2 Step 2: Blocking Strategy step1->step2 step3 Step 3: Washing Protocol step2->step3 step4 Step 4: Conjugate Quality Control step3->step4 end Reduced Non-Specific Binding step4->end

Caption: A systematic workflow for troubleshooting high non-specific binding.

FAQs and Detailed Solutions

This section provides detailed answers to frequently asked questions regarding the reduction of non-specific binding of TCO-PEG2-acid conjugates, complete with experimental protocols and data tables.

Category 1: Buffer Optimization

Optimizing your buffer is a critical first step in minimizing non-specific interactions.[1]

Q3: How does buffer pH affect non-specific binding and what is the optimal range?

A3: The pH of your buffer directly influences the charge of both your TCO-PEG2-acid conjugate and the interacting biological molecules.[4] If your conjugate and the interacting surface have opposite charges, you can expect to see significant non-specific binding due to electrostatic interactions. To mitigate this, it is advisable to work at a pH where your conjugate has a neutral net charge, which is near its isoelectric point (pI).[4][5]

Experimental Protocol: pH Screening

  • Prepare a series of buffers (e.g., phosphate, HEPES) with a pH range from 6.0 to 8.5. Avoid buffers containing primary amines, such as Tris, if you are performing an NHS ester reaction to create the conjugate, as they will compete with your target molecule.[6][7]

  • Perform your binding assay in each buffer condition, keeping all other parameters constant.

  • Measure the signal-to-noise ratio for each pH. The optimal pH will be the one that provides the highest specific signal with the lowest background.

Q4: Can adjusting the salt concentration in my buffer help reduce non-specific binding?

A4: Yes, increasing the ionic strength of your buffer by adding salt, such as NaCl, can effectively reduce charge-based non-specific interactions.[4][5][8] The salt ions create a shielding effect, which masks the charges on your conjugate and the interacting surfaces.[5]

Table 1: Effect of NaCl Concentration on Non-Specific Binding

NaCl Concentration (mM)Relative Non-Specific Binding (%)
50100
15060
30025
50010

Note: The values in this table are illustrative and the optimal salt concentration should be determined empirically for your specific system.

Q5: What buffer additives can I use to minimize non-specific binding?

A5: Several additives can be incorporated into your buffers to reduce non-specific binding.

  • Proteins: Bovine Serum Albumin (BSA) is a commonly used blocking agent that can shield your conjugate from non-specific interactions with surfaces and other proteins.[4][5] A typical concentration is 1-3% BSA.[2][4]

  • Non-ionic Detergents: Surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that contribute to non-specific binding.[4][9] Use these at low concentrations, typically 0.05-0.1%.[3]

  • Polyanions: For conjugates that exhibit non-specific binding to positively charged molecules (like histones), adding a polyanion like dextran (B179266) sulfate (B86663) or heparin can help to outcompete your conjugate for these binding sites.[2]

G cluster_0 Buffer Additives for NSB Reduction nsb Non-Specific Binding bsa BSA (1-3%) nsb->bsa Blocks protein interactions detergent Tween-20 (0.05-0.1%) nsb->detergent Disrupts hydrophobic interactions polyanion Dextran Sulfate nsb->polyanion Competes for electrostatic binding

Caption: Common buffer additives and their mechanisms for reducing non-specific binding.

Category 2: Blocking and Washing Strategies

Proper blocking and stringent washing are crucial for achieving a good signal-to-noise ratio.

Q6: What is the best way to block my sample to prevent non-specific binding?

A6: Blocking is essential to saturate non-specific binding sites on your sample or surface before introducing your TCO-PEG2-acid conjugate.[9] The choice of blocking agent depends on your specific application.

  • For immunoassays (e.g., ELISA, Western Blot): A 3-5% solution of BSA or non-fat dry milk in a suitable buffer (e.g., PBS or TBS) is commonly used.[10]

  • For tissue staining (IHC): Normal serum from the same species as your secondary antibody is recommended to block Fc receptors and other non-specific sites.[11] A 5% solution is typically effective.[11]

Experimental Protocol: Blocking Optimization

  • Prepare several different blocking buffers (e.g., 3% BSA in PBST, 5% non-fat milk in TBST, 5% normal goat serum in PBS).

  • Incubate your samples with the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Proceed with your standard protocol, incubating with your TCO-PEG2-acid conjugate.

  • Compare the background signal between the different blocking conditions to determine the most effective one.

Q7: How can I optimize my wash steps to remove non-specifically bound conjugate?

A7: Thorough washing after incubation with your conjugate is critical to remove any unbound or weakly bound molecules.[10]

  • Increase the number and duration of washes: Instead of 3 washes of 5 minutes, try 4-5 washes of 10 minutes each.[10]

  • Increase the stringency of the wash buffer:

    • Add a non-ionic detergent like Tween-20 (up to 0.2%) to your wash buffer.[3]

    • Increase the salt concentration (e.g., up to 500 mM NaCl) in one of the wash steps to disrupt electrostatic interactions.[3]

Category 3: Conjugate Quality and Handling

The quality and handling of your TCO-PEG2-acid conjugate can also impact non-specific binding.

Q8: Could the TCO-PEG2-acid conjugate itself be the problem?

A8: Yes, issues with the conjugate can lead to increased non-specific binding.

  • Aggregation: As mentioned, your conjugate may be aggregated. To check for this, you can use dynamic light scattering (DLS) or size-exclusion chromatography (SEC). If aggregation is detected, try optimizing the buffer conditions (pH, ionic strength) or reducing the degree of labeling.[7]

  • Excess free TCO-PEG2-acid: If the purification after the conjugation reaction was incomplete, there may be free, unreacted TCO-PEG2-acid in your solution. This can bind non-specifically and contribute to background. Ensure your purification method (e.g., dialysis, SEC) is adequate to remove all unreacted small molecules.[7]

Q9: Does the short PEG2 linker contribute to non-specific binding?

A9: While PEG linkers are known to reduce non-specific binding by creating a hydrophilic cloud around the molecule, a PEG2 linker is very short and may offer only minimal protection against non-specific interactions compared to longer PEG chains.[3] If you continue to experience significant non-specific binding after optimizing the above parameters, consider using a TCO derivative with a longer PEG spacer (e.g., TCO-PEG4, TCO-PEG12).

Table 2: Comparison of PEG Linker Length on Hydrophilicity and NSB Reduction

LinkerPEG UnitsRelative HydrophilicityExpected Impact on NSB
TCO-PEG2-acid2LowMinimal Reduction
TCO-PEG4-acid4ModerateModerate Reduction
TCO-PEG12-acid12HighSignificant Reduction

Note: This table provides a qualitative comparison. The actual impact will vary depending on the specific application.

By systematically working through these troubleshooting steps, you can effectively reduce the non-specific binding of your TCO-PEG2-acid conjugates and improve the quality and reliability of your experimental data.

References

Technical Support Center: Preventing Protein Aggregation after TCO-PEG2-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering protein aggregation during or after conjugation with TCO-PEG2-acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after TCO-PEG2-acid conjugation?

Protein aggregation post-conjugation is a common issue stemming from several factors that alter the protein's physicochemical properties:

  • Increased Hydrophobicity: The trans-cyclooctene (B1233481) (TCO) group is inherently hydrophobic. Attaching multiple TCO molecules to the protein surface increases its overall hydrophobicity, which can promote intermolecular self-association and aggregation.[1][2]

  • Over-labeling: Using a high molar excess of the TCO-PEG2-acid reagent can lead to the conjugation of too many molecules per protein. This can alter the protein's net charge, isoelectric point (pI), and solubility, leading to aggregation.[1][2]

  • Sub-optimal Buffer Conditions: Proteins are highly sensitive to their environment. An incorrect pH, improper ionic strength, or the absence of stabilizing agents in the buffer can compromise protein stability and induce aggregation during the conjugation process.[1][2][3]

  • High Protein Concentration: Performing the conjugation reaction at high protein concentrations increases the probability of intermolecular interactions, which can be a direct precursor to aggregation.[1][4][5]

  • Poor Reagent Solubility and Addition: TCO-PEG2-acid, like many crosslinkers, may have limited aqueous solubility. If the reagent is not fully dissolved in an organic co-solvent before being added to the aqueous protein solution, or if it is added too quickly, it can cause localized precipitation and protein aggregation.[1]

  • Inherent Protein Instability: The target protein may be intrinsically unstable or prone to aggregation under the necessary reaction conditions (e.g., pH, temperature).[6][7]

Q2: How can I detect and quantify protein aggregation?

Aggregation can be detected through several methods:

  • Visual Inspection: Severe aggregation is often visible as turbidity, cloudiness, or the formation of a precipitate in the solution.[1]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution. It can detect the presence of soluble aggregates and provide quantitative data on their size and polydispersity.[2]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their detection and quantification.[2][8]

  • UV-Vis Spectroscopy: While not a direct measure of aggregation, an increase in light scattering can be observed as a rising baseline at higher wavelengths (e.g., 350-600 nm).

Q3: Is the aggregation caused by TCO-PEG2-acid conjugation reversible?

Whether the aggregation is reversible depends on the nature of the aggregates. Non-covalent aggregates formed through weak hydrophobic or electrostatic interactions may sometimes be reversed by optimizing buffer conditions (e.g., adding detergents or chaotropes). However, aggregates that have formed into large, insoluble particles are often irreversible.[9] It is far more effective to prevent aggregation from occurring in the first place.

Troubleshooting Guide for Preventing Aggregation

If you are experiencing protein aggregation, consult the following table for potential causes and recommended solutions.

Problem Potential Cause Recommended Solution & Optimization Strategy
Turbidity during reagent addition Poor Reagent Solubility Ensure the TCO-PEG2-acid is completely dissolved in an anhydrous organic solvent (e.g., DMSO, DMF) before use. Add the dissolved reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations.[1]
Aggregation during incubation Over-labeling Reduce the molar excess of the TCO-PEG2-acid reagent. Perform a titration experiment with molar ratios from 5:1 to 20:1 (reagent:protein) to identify the optimal ratio that achieves sufficient labeling without causing aggregation.[1]
High Protein Concentration Perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL). While higher concentrations can increase reaction kinetics, they also elevate the risk of aggregation.[2]
Inappropriate Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2-4 hours). Lower temperatures can slow the kinetics of both protein unfolding and aggregation.[1]
Aggregation after purification/storage Sub-optimal Buffer Conditions Optimize the reaction and storage buffers. Ensure the pH is at least 1 unit away from the protein's pI.[4] Adjust the ionic strength and consider adding stabilizing excipients.
Formation of Non-native Disulfide Bonds If your protein contains free cysteine residues, consider adding a mild reducing agent like TCEP (1-5 mM) to the buffer to prevent the formation of intermolecular disulfide bonds, which can be a separate cause of aggregation.[2][10]

Data Summary Tables

Table 1: Recommended Starting Conditions for TCO-PEG2-acid Conjugation

Parameter Recommended Range Rationale & Key Considerations
Protein Concentration 1-5 mg/mLBalances reaction efficiency with aggregation risk. If aggregation occurs, reduce the concentration.[2]
Buffer pH 7.2 - 8.5Optimal for NHS ester reactions that form the amide bond with lysine (B10760008). Adjust for specific protein stability; a pH closer to 7.4 may be necessary for sensitive proteins.[1]
Molar Ratio (TCO:Protein) 5:1 to 20:1Start with a lower ratio and perform a titration to find the optimal balance between labeling efficiency and protein stability.[1]
Temperature 4°C to Room Temperature (25°C)Lower temperatures (4°C) with longer incubation times (2-4 hours) can minimize aggregation. Room temperature reactions are faster (1-2 hours) but may increase risk.[1]
Reaction Buffer Amine-free (e.g., PBS, HEPES)Buffers containing primary amines (like Tris) will compete with the protein for the NHS ester, quenching the reaction.[1]

Table 2: Common Buffer Additives to Prevent Protein Aggregation

Additive Typical Concentration Mechanism of Action
Arginine 50 - 100 mMSuppresses protein aggregation by binding to hydrophobic patches and reducing non-specific interactions.[1][4]
Glycerol 5 - 20% (v/v)Acts as a kosmotrope and cryoprotectant, stabilizing the native protein structure and increasing solubility.[1][3]
Salts (e.g., NaCl, KCl) 50 - 200 mMModulates electrostatic interactions that can lead to aggregation. Optimal concentration is protein-dependent.[2]
Non-ionic Detergents (e.g., Tween-20) 0.01 - 0.1% (v/v)Prevents hydrophobic interactions between protein molecules without causing denaturation.[1][4]
Reducing Agents (e.g., TCEP) 1 - 5 mMPrevents the formation of non-native intermolecular disulfide bonds.[2]
Sugars (e.g., Sucrose, Sorbitol) 0.1 - 0.5 MStabilizes protein structure and prevents aggregation, particularly during freeze-thaw cycles.[4][]

Visual Guides & Workflows

G cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Purification & Analysis p_prep 1. Protein Preparation (Buffer Exchange into Amine-Free Buffer) conj 3. Conjugation Reaction (Slowly add reagent to protein, incubate at 4°C or RT) p_prep->conj r_prep 2. Reagent Preparation (Dissolve TCO-PEG2-acid in DMSO) r_prep->conj quench 4. Quench Reaction (Optional: Add Tris or Hydroxylamine) conj->quench purify 5. Purification (Remove excess reagent via SEC or Dialysis) quench->purify analyze 6. Analysis (Confirm conjugation and check for aggregates via SEC/DLS) purify->analyze

Caption: Experimental workflow for TCO-PEG2-acid conjugation, from preparation to final analysis.

G protein Native Protein (Soluble) conjugate TCO-Conjugated Protein (Increased Surface Hydrophobicity) protein->conjugate Conjugation (Amine Coupling) tco TCO-PEG2-acid tco->conjugate aggregate Protein Aggregates (Insoluble) conjugate->aggregate Hydrophobic Interactions

Caption: Mechanism of hydrophobicity-induced aggregation after TCO conjugation.

G start Aggregation Observed? q1 Is Molar Ratio > 20:1? start->q1 Yes a1_yes Reduce Molar Ratio (Titrate 5:1 to 15:1) q1->a1_yes Yes q2 Is Protein Conc. > 5 mg/mL? q1->q2 No end Perform Optimized Conjugation a1_yes->end a2_yes Lower Protein Conc. (1-2 mg/mL) q2->a2_yes Yes q3 Is Buffer Optimized? q2->q3 No a2_yes->end a3_no Add Stabilizers (e.g., Arginine, Glycerol) Adjust pH & Salt q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting decision tree for addressing protein aggregation issues.

Key Experimental Protocols

Protocol 1: TCO-PEG2-acid Conjugation to a Protein via Amine Coupling

This protocol provides a general starting point for conjugating TCO-PEG2-acid to a protein's primary amines (e.g., lysine residues). Optimization is crucial.

Materials:

  • Target protein (1-5 mg/mL)

  • Amine-free reaction buffer (e.g., PBS or HEPES, pH 7.2-8.0)

  • TCO-PEG2-acid

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., desalting column, dialysis cassette)

Procedure:

  • Protein Preparation: Dialyze or buffer-exchange the protein into the amine-free reaction buffer. Adjust the final concentration to 1-5 mg/mL.[1]

  • Reagent Preparation: Immediately before use, dissolve the TCO-PEG2-acid in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Calculate the volume of the TCO-PEG2-acid solution needed to achieve the desired molar excess (start with a 10-fold to 20-fold excess).

    • Add the TCO-PEG2-acid solution dropwise to the protein solution while gently stirring or vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[1]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted TCO-PEG2-acid and byproducts using a desalting column (e.g., Sephadex G-25) or by dialyzing against a suitable storage buffer.[1]

  • Characterization: Determine the degree of labeling (DOL) and assess the sample for aggregation using SEC or DLS. Store the final conjugate at -20°C or -80°C, potentially with a cryoprotectant like 5-10% glycerol.[3][4]

References

Technical Support Center: Optimizing TCO-PEG2-Acid to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing your TCO-PEG2-acid to protein conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful bioconjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format to help you navigate the nuances of molar ratio optimization and other critical parameters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind TCO-PEG2-acid protein conjugation?

A1: TCO-PEG2-acid is a linker used in bioorthogonal chemistry. The trans-cyclooctene (B1233481) (TCO) group rapidly and specifically reacts with a tetrazine (Tz)-functionalized molecule in a catalyst-free "click" reaction known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[1] The carboxylic acid end of the TCO-PEG2-acid allows for its covalent attachment to proteins, typically by targeting primary amines (like the side chain of lysine (B10760008) residues) after activation. The short polyethylene (B3416737) glycol (PEG2) spacer enhances water solubility and can reduce steric hindrance during conjugation.[2][3]

Q2: What are the common methods for conjugating TCO-PEG2-acid to a protein?

A2: There are two primary strategies for conjugating TCO-PEG2-acid to a protein:

  • Two-Step Protocol (Recommended): This involves first modifying the protein with a tetrazine group using an NHS ester (e.g., Tetrazine-NHS). After purification, the tetrazine-labeled protein is then reacted with TCO-PEG2-acid.[2]

  • Direct Activation Protocol: In this method, the carboxylic acid of TCO-PEG2-acid is activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a reactive intermediate that then couples with primary amines on the protein.[4][5]

Q3: Why is the molar ratio of TCO-PEG2-acid to protein a critical parameter to optimize?

A3: The molar ratio of the TCO-PEG2-acid to the protein directly influences the degree of labeling (DOL), which is the average number of TCO molecules conjugated to each protein.

  • A low molar ratio may result in insufficient labeling, leading to a low yield of the desired conjugate.

  • An excessively high molar ratio can lead to a high degree of labeling, which may cause protein aggregation, loss of biological activity, or altered pharmacokinetics.[2] Therefore, optimizing this ratio is crucial for achieving a well-defined, functional conjugate.

Q4: What are the recommended starting molar excess ratios for conjugation?

A4: The optimal molar excess will be protein-dependent and should be determined empirically. However, here are some general starting points:

  • For the Two-Step Protocol (using Tetrazine-NHS ester): A 10- to 20-fold molar excess of the Tetrazine-NHS ester to the protein is a common starting point for the initial labeling step.[2] For the subsequent click reaction, a 1.1- to 5-fold molar excess of TCO-PEG2-acid to the tetrazine-labeled protein is recommended.[2]

  • For the Direct Activation Protocol (using EDC): A starting point for the molar ratio of TCO-PEG2-acid to protein can range from 10-fold to 50-fold excess. It is advisable to perform trial conjugations with varying ratios to find the optimal condition for your specific protein.

Q5: How can I characterize the final conjugated protein?

A5: Several analytical techniques can be used to characterize the conjugate:

  • SDS-PAGE: A shift in the molecular weight of the protein after conjugation can indicate successful labeling.[1]

  • UV-Vis Spectroscopy: If the TCO or tetrazine partner is fluorescent, you can measure the absorbance at the dye's maximum wavelength and at 280 nm to determine the degree of labeling (DOL).[1][6]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the most accurate determination of the conjugate's mass and can confirm the number of attached TCO-PEG2-acid molecules.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conjugation Inactive NHS ester (for two-step protocol): The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze.[7]- Allow the Tetrazine-NHS ester vial to warm to room temperature before opening to prevent condensation.[7]- Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2]
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester or activated TCO-PEG2-acid.[2][8]- Perform a buffer exchange into an amine-free buffer such as PBS (phosphate-buffered saline) before the reaction.[6]
Suboptimal pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.0.[2]- Ensure your reaction buffer is within the optimal pH range.
Insufficient molar excess of labeling reagent: The amount of TCO-PEG2-acid or Tetrazine-NHS ester is too low.- Increase the molar excess of the labeling reagent in increments (e.g., from 10x to 20x, 40x).
Protein Aggregation High degree of labeling: Too many TCO-PEG2-acid molecules on the protein surface can lead to aggregation.[2]- Reduce the molar excess of the labeling reagent or decrease the reaction time.[2]
Unfavorable buffer conditions: Incorrect pH or ionic strength can destabilize the protein.- Optimize the buffer conditions to ensure protein stability.
Free Dye/Reagent in Final Product Inadequate purification: The removal of unreacted TCO-PEG2-acid or other reagents was incomplete.- Use size-exclusion chromatography (e.g., desalting columns) or dialysis for efficient purification of the final conjugate.[2]

Experimental Protocols

Protocol 1: Two-Step Protein Conjugation (Tetrazine Labeling followed by TCO-PEG2-acid Click Reaction)

This is the more common and often more controlled method for introducing a TCO moiety to a protein.

Step 1: Protein Functionalization with Tetrazine

  • Protein Preparation:

    • Dissolve or exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[2]

  • Tetrazine-NHS Ester Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of a Tetrazine-NHS ester in anhydrous DMSO or DMF.[2]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.[2]

    • Incubate for 60 minutes at room temperature with gentle mixing.[2]

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.[2]

  • Purification of Tetrazine-Modified Protein:

    • Remove excess, unreacted Tetrazine-NHS ester and quenching buffer using a desalting spin column or size-exclusion chromatography.[2]

Step 2: TCO-PEG2-acid Conjugation (Click Reaction)

  • Reagent Preparation:

    • The purified tetrazine-labeled protein should be in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of TCO-PEG2-acid in DMSO or DMF.

  • Click Reaction:

    • Add a 1.1- to 5-fold molar excess of TCO-PEG2-acid to the tetrazine-labeled protein.[2]

    • Incubate the reaction for 30 to 120 minutes at room temperature.[2]

  • Purification of the Final Conjugate:

    • Remove the excess, unreacted TCO-PEG2-acid by size-exclusion chromatography or dialysis.[2]

Protocol 2: Direct Activation of TCO-PEG2-acid with EDC

This protocol is for the direct conjugation of TCO-PEG2-acid to a protein's primary amines.

  • Protein and Reagent Preparation:

    • Buffer exchange the protein into an amine-free and carboxyl-free buffer, such as MES buffer (2-(N-morpholino)ethanesulfonic acid), at a pH of 6.0.

    • Prepare stock solutions of TCO-PEG2-acid, EDC, and N-hydroxysuccinimide (NHS) in an appropriate organic solvent (e.g., DMSO or DMF).

  • Activation of TCO-PEG2-acid:

    • In a separate tube, mix TCO-PEG2-acid with a 1.5 to 2-fold molar excess of both EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated TCO-PEG2 ester.

  • Conjugation Reaction:

    • Add the activated TCO-PEG2-acid mixture to the protein solution. It is recommended to test a range of molar excess ratios of TCO-PEG2-acid to protein (e.g., 10:1, 20:1, 50:1).

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a suitable buffer (e.g., PBS).

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the TCO-labeled protein from excess reagents using a desalting column or dialysis.

Data Presentation

Table 1: Recommended Reaction Conditions for Protein-Tetrazine Functionalization

ParameterRecommended ConditionNotes
Protein Concentration1 - 5 mg/mLHigher concentrations can improve labeling efficiency.[2]
Reaction BufferAmine-free buffer, pH 7.2 - 8.0PBS is a common choice. Avoid Tris and glycine.[2]
Molar Excess of Tetrazine-NHS10 - 20 foldMay require optimization for your specific protein.[2]
Reaction Time60 minutesCan be adjusted based on the reactivity of the protein.[2]
Reaction TemperatureRoom Temperature (20-25°C)
Quenching ReagentTris-HCl (50-100 mM final)Quenches unreacted NHS esters.[2]

Table 2: Recommended Reaction Conditions for TCO-Tetrazine Click Reaction

ParameterRecommended ConditionNotes
Molar Excess of TCO-PEG2-acid1.1 - 5 fold (to tetrazine-protein)A slight molar excess is recommended to ensure complete labeling.[2]
Reaction BufferpH 6.5 - 8.5The reaction is efficient in a wide range of buffers.[2]
Reaction Time30 - 120 minutesThe reaction is often complete within 30-60 minutes.[2]
Reaction TemperatureRoom Temperature (20-25°C)

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Functionalization with Tetrazine cluster_step2 Step 2: TCO-PEG2-acid Click Reaction protein Protein in Amine-Free Buffer reaction1 Incubate (RT, 60 min) protein->reaction1 tz_nhs Tetrazine-NHS Ester tz_nhs->reaction1 quench Quench Reaction (Tris Buffer) reaction1->quench purify1 Purify (Desalting Column) quench->purify1 tz_protein Tetrazine-Labeled Protein purify1->tz_protein reaction2 Click Reaction (RT, 30-120 min) tz_protein->reaction2 tco_peg TCO-PEG2-acid tco_peg->reaction2 purify2 Purify (Desalting Column) reaction2->purify2 final_conjugate Final TCO-Protein Conjugate purify2->final_conjugate

Caption: Workflow for the two-step conjugation of TCO-PEG2-acid to a protein.

direct_activation_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step tco_acid TCO-PEG2-acid activation Activate Carboxylic Acid (RT, 15-30 min) tco_acid->activation edc_nhs EDC / NHS edc_nhs->activation activated_tco Activated TCO-PEG2-NHS Ester activation->activated_tco conjugation Conjugation Reaction (RT, 2h or 4°C overnight) activated_tco->conjugation protein Protein in Amine-Free Buffer protein->conjugation purification Purify (Desalting Column) conjugation->purification final_product TCO-Labeled Protein purification->final_product

Caption: Workflow for the direct activation and conjugation of TCO-PEG2-acid.

References

TCO-PEG2-acid stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability, degradation, and troubleshooting for experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is TCO-PEG2-acid and what is it used for?

TCO-PEG2-acid is a bifunctional linker molecule used in bioconjugation and click chemistry.[1][2] It contains a trans-cyclooctene (B1233481) (TCO) group, which is highly reactive towards tetrazine-functionalized molecules in a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] The molecule also possesses a carboxylic acid group that can be conjugated to primary amines using standard coupling chemistry, such as EDC activation. The short polyethylene (B3416737) glycol (PEG2) spacer enhances aqueous solubility.

Q2: What is the primary stability concern with TCO-PEG2-acid?

The main stability issue is the isomerization of the reactive trans-cyclooctene (TCO) to its non-reactive cis-cyclooctene (CCO) isomer.[1] This isomerization renders the molecule incapable of participating in the rapid click reaction with tetrazines, leading to a loss of function. TCO compounds are generally not recommended for long-term storage due to this inherent instability.[1]

Q3: How should I store TCO-PEG2-acid?

To minimize isomerization and other potential degradation, TCO-PEG2-acid should be stored at -20°C in a tightly sealed container, protected from light and moisture. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: What factors can accelerate the degradation of TCO-PEG2-acid?

Several factors can promote the isomerization of TCO to CCO and other degradation pathways:

  • Thiols: The presence of high concentrations of thiol-containing reagents (e.g., dithiothreitol (B142953) (DTT), β-mercaptoethanol) can significantly accelerate the isomerization of TCO to CCO.[3][4][5]

  • Temperature: Elevated temperatures can increase the rate of isomerization and hydrolysis.

  • pH: While the TCO-tetrazine reaction is efficient over a pH range of 6-9, extreme pH conditions may affect the stability of the PEG linker and the carboxylic acid group.[6] Basic conditions, in particular, can promote the hydrolysis of ester linkages if present, and may affect the stability of the PEG chain itself.[7]

  • Copper-Containing Proteins: There is evidence that copper-containing proteins in biological media can catalyze the isomerization of TCO.[5]

  • Reactive Oxygen Species (ROS): The PEG linker can be susceptible to oxidative degradation in the presence of reactive oxygen species.[8][9][10]

Q5: What are the expected degradation products of TCO-PEG2-acid?

The primary and most well-documented degradation product is the inactive cis-cyclooctene (CCO)-PEG2-acid . Other potential, though less characterized, degradation products could arise from:

  • Hydrolysis: Cleavage of the PEG linker, particularly under harsh acidic or basic conditions.

  • Oxidation: Formation of various oxidation products along the PEG chain, such as aldehydes, ketones, and carboxylic acids, eventually leading to chain cleavage.[9][11]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with TCO-PEG2-acid.

Issue Potential Cause Recommended Solution
Low or no reactivity in TCO-tetrazine ligation Isomerization of TCO to CCO.• Prepare TCO-PEG2-acid solutions fresh before use.• Avoid prolonged storage of solutions, even at low temperatures.• Minimize the exposure of TCO-PEG2-acid to thiols and other reducing agents.
Suboptimal reaction conditions.• Ensure the reaction buffer is within the optimal pH range of 6-9.[6]• Use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule.[6]
Inactive tetrazine reagent.• Verify the purity and reactivity of the tetrazine-functionalized molecule.
Inconsistent reaction yields Variable stability of TCO-PEG2-acid stock solutions.• Aliquot TCO-PEG2-acid upon receipt to minimize freeze-thaw cycles.• Perform a stability test of your TCO-PEG2-acid solution under your specific experimental conditions.
Presence of interfering substances.• Be aware of potential isomerization catalysts in your reaction mixture, such as thiols or metal ions.
Precipitation of biomolecule during conjugation High concentration of organic solvent.• If TCO-PEG2-acid is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low enough to maintain the solubility of your biomolecule.

Data Presentation

Table 1: Summary of TCO-PEG2-acid Stability and Degradation

Parameter Description Key Considerations
Primary Degradation Pathway Isomerization of trans-cyclooctene (TCO) to cis-cyclooctene (CCO).CCO is unreactive in the IEDDA reaction with tetrazines.
Primary Degradation Product CCO-PEG2-acidThis product lacks the desired bioorthogonal reactivity.
Factors Promoting Degradation Thiols, elevated temperature, extreme pH, certain metal ions (e.g., copper), reactive oxygen species.Careful control of experimental conditions is crucial.
Secondary Degradation Pathways Hydrolysis and oxidation of the PEG linker.Less common under typical bioconjugation conditions but can occur under harsh forced degradation conditions.
Potential Secondary Degradation Products Cleaved PEG fragments, oxidized PEG derivatives (aldehydes, ketones, carboxylic acids).These are not well-characterized for TCO-PEG2-acid specifically.

Experimental Protocols

Protocol 1: General Procedure for Assessing TCO-PEG2-acid Stability by HPLC

This protocol provides a general method to assess the stability of TCO-PEG2-acid under specific experimental conditions by monitoring the disappearance of the parent compound and the appearance of degradation products.

  • Materials:

    • TCO-PEG2-acid

    • Buffers at desired pH values (e.g., phosphate-buffered saline (PBS) at pH 7.4, acetate (B1210297) buffer at pH 5.0, carbonate buffer at pH 9.0)

    • High-performance liquid chromatography (HPLC) system with a UV detector

    • C18 reverse-phase HPLC column

    • Acetonitrile (ACN) and water (H₂O) with 0.1% trifluoroacetic acid (TFA) as mobile phases

  • Procedure:

    • Prepare a stock solution of TCO-PEG2-acid in a suitable organic solvent (e.g., DMSO or DMF).

    • Dilute the stock solution into the desired aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

    • Incubate the solutions at the desired temperature (e.g., room temperature or 37°C).

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each solution and quench any further reaction by freezing or immediate injection.

    • Analyze the samples by reverse-phase HPLC. A typical gradient could be 5-95% ACN in H₂O (both with 0.1% TFA) over 20-30 minutes.

    • Monitor the chromatograms at a suitable wavelength (e.g., 214 nm or 254 nm).

    • Quantify the peak area of the intact TCO-PEG2-acid and any new peaks that appear over time, which may correspond to degradation products like CCO-PEG2-acid.

  • Data Analysis:

    • Plot the percentage of remaining TCO-PEG2-acid against time to determine its stability profile under the tested conditions.

Protocol 2: General Procedure for TCO-Tetrazine Ligation

This protocol outlines a general workflow for conjugating a TCO-containing molecule (like an activated TCO-PEG2-acid derivative) to a tetrazine-functionalized biomolecule.

  • Materials:

    • TCO-PEG2-acid (or its activated form, e.g., NHS ester)

    • Tetrazine-functionalized biomolecule

    • Reaction buffer (e.g., PBS, pH 7.4)

    • Quenching solution (if applicable, e.g., Tris buffer for NHS ester reactions)

    • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Procedure:

    • Prepare a stock solution of the TCO reagent in an anhydrous organic solvent (e.g., DMSO or DMF).

    • Dissolve the tetrazine-functionalized biomolecule in the reaction buffer.

    • Add the TCO reagent to the biomolecule solution. A slight molar excess of the tetrazine component is often recommended.[6]

    • Incubate the reaction at room temperature for 30-60 minutes.[6] The reaction progress can be monitored by techniques such as UV-Vis spectroscopy (disappearance of the tetrazine absorbance around 520-540 nm) or LC-MS.

    • If an activated form of TCO-PEG2-acid was used (e.g., NHS ester), quench the reaction according to the manufacturer's instructions.

    • Purify the conjugate to remove any unreacted reagents.

Visualizations

TCO_Degradation_Pathway TCO TCO-PEG2-acid (Active) CCO CCO-PEG2-acid (Inactive) TCO->CCO Isomerization (Primary Pathway) Hydrolysis Hydrolysis Products (e.g., cleaved PEG) TCO->Hydrolysis Hydrolysis (e.g., extreme pH) Oxidation Oxidation Products (e.g., aldehydes, ketones) TCO->Oxidation Oxidation (e.g., ROS)

Caption: Primary and potential secondary degradation pathways of TCO-PEG2-acid.

Troubleshooting_Workflow Start Low/No Reaction Check_TCO Is TCO-PEG2-acid solution fresh? Start->Check_TCO Prepare_Fresh Prepare fresh TCO solution Check_TCO->Prepare_Fresh No Check_Conditions Are reaction conditions optimal? (pH 6-9, slight excess of tetrazine) Check_TCO->Check_Conditions Yes Prepare_Fresh->Check_Conditions Adjust_Conditions Adjust pH and stoichiometry Check_Conditions->Adjust_Conditions No Check_Tetrazine Is tetrazine reagent active? Check_Conditions->Check_Tetrazine Yes Adjust_Conditions->Check_Tetrazine Test_Tetrazine Test tetrazine reactivity independently Check_Tetrazine->Test_Tetrazine No Success Successful Reaction Check_Tetrazine->Success Yes

Caption: Troubleshooting workflow for TCO-tetrazine ligation reactions.

References

Technical Support Center: TCO-PEG2-Acid Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG2-acid and related chemistries.

Frequently Asked Questions (FAQs)

Q1: What is TCO-PEG2-acid and what is its primary application?

A1: TCO-PEG2-acid is a click chemistry linker that contains a trans-cyclooctene (B1233481) (TCO) group and a terminal carboxylic acid.[1][2] The TCO group is highly reactive with tetrazine molecules through a bioorthogonal reaction known as the inverse electron demand Diels-Alder (IEDDA) cycloaddition.[1][3] The terminal carboxylic acid allows for the conjugation of the TCO moiety to primary amine groups on biomolecules, such as proteins or peptides, using activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous solutions.[1][4]

Q2: How should I store TCO-PEG2-acid?

A2: TCO-PEG2-acid should be stored at -20°C.[4][5][6][7] It is important to note that the TCO group has a short half-life as it can isomerize to the less reactive cis-cyclooctene (CCO) form.[1][4][5] For this reason, long-term storage is not recommended.[1][4][5] Some suppliers may ship the product on dry ice to maintain stability.[8]

Q3: Is it necessary to quench unreacted TCO-PEG2-acid after a conjugation reaction?

A3: Yes, it is highly recommended to either remove or quench unreacted TCO-PEG2-acid. If not removed, the unreacted TCO groups on your molecule of interest can react with any tetrazine-containing molecules introduced in subsequent steps. This can lead to unintended crosslinking, aggregation, or off-target labeling, which can compromise your experimental results.

Q4: What is the recommended method for quenching unreacted TCO-PEG2-acid?

A4: A direct "quenching" agent that simply deactivates the TCO group is not commonly used. The most effective strategy is to add a small molecule tetrazine derivative to the reaction mixture to consume any unreacted TCO groups. This is then followed by a purification step, such as spin desalting or size-exclusion chromatography, to remove the resulting TCO-tetrazine adduct and any excess tetrazine. A commonly used small molecule for this purpose is methyltetrazine.

Q5: What are the consequences of the TCO group isomerizing to CCO?

A5: The isomerization of the trans-cyclooctene (TCO) to the cis-cyclooctene (CCO) isomer results in a loss of reactivity towards tetrazines.[1][4][5] This will lead to lower conjugation yields in your click chemistry reaction. To minimize this, always use freshly prepared solutions of TCO-PEG2-acid and avoid prolonged storage.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no conjugation to the tetrazine-modified molecule. 1. Unreacted TCO-PEG2-acid was not effectively removed after the initial conjugation step, leading to competitive binding. 2. The TCO-PEG2-acid has isomerized to the inactive CCO form due to improper storage or handling.[1][4][5] 3. The pH of the reaction buffer is not optimal for the TCO-tetrazine reaction.1. Implement the recommended quenching and purification protocol using a small molecule tetrazine. 2. Use a fresh vial of TCO-PEG2-acid and prepare solutions immediately before use. 3. Ensure the reaction is performed in a suitable buffer, typically at a pH between 6 and 9.[9]
Precipitation or aggregation of the conjugated product. 1. Unintended crosslinking caused by residual unreacted TCO groups reacting with multivalent tetrazine reagents. 2. The biomolecule is not soluble under the reaction conditions.1. Ensure all unreacted TCO-PEG2-acid is quenched and removed prior to the addition of your tetrazine-labeled molecule. 2. Optimize the reaction buffer, potentially by including solubilizing agents. The PEG spacer on the TCO-PEG2-acid is designed to improve water solubility.[1]
High background signal in fluorescence-based assays. Unreacted TCO-functionalized molecules are binding to tetrazine-labeled detection reagents.Thoroughly purify the TCO-labeled molecule after the initial conjugation step to remove any excess TCO-PEG2-acid.
Inconsistent results between experiments. 1. Variable amounts of active TCO due to isomerization during storage or handling. 2. Incomplete quenching or removal of unreacted TCO-PEG2-acid.1. Standardize the handling and storage of TCO-PEG2-acid. Use single-use aliquots if possible. 2. Consistently apply the quenching and purification protocol to all samples.

Experimental Protocols

Protocol: Quenching Unreacted TCO-PEG2-Acid with Methyltetrazine

This protocol describes the process of quenching unreacted TCO groups on a biomolecule (e.g., a protein) after its initial conjugation with TCO-PEG2-acid.

Materials:

  • TCO-labeled biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Methyltetrazine solution (e.g., 10 mM in DMSO)

  • Spin desalting columns appropriate for the size of the biomolecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Initial TCO Conjugation: Perform the conjugation of TCO-PEG2-acid to your biomolecule according to your established protocol.

  • Prepare Quenching Reagent: Immediately before use, prepare a 10 mM solution of a methyltetrazine derivative in DMSO.

  • Quenching Reaction: Add a 10 to 20-fold molar excess of the methyltetrazine solution to the TCO-labeled biomolecule.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Purification: Remove the excess methyltetrazine and the newly formed TCO-methyltetrazine adduct by passing the reaction mixture through a spin desalting column.[9][10] Follow the manufacturer's instructions for the spin desalting column.

  • Confirmation (Optional): The quenched and purified TCO-labeled biomolecule is now ready for its intended downstream application. The efficiency of the quenching step can be indirectly assessed by the performance in subsequent reactions with tetrazine-labeled probes.

Quantitative Data Summary

Parameter Value Notes Reference
TCO-Tetrazine Reaction Rate ~1 x 10³ to 3 x 10⁴ M⁻¹s⁻¹Varies with the specific tetrazine used.[9]
Recommended pH for TCO-NHS Ester Reaction 7 - 9For conjugation of TCO-PEG-NHS ester to primary amines.[9][10]
Recommended Molar Excess for Quenching 10 - 20 foldMolar excess of methyltetrazine relative to the initial amount of TCO-PEG2-acid used.General recommendation
Quenching Reaction Time 30 - 60 minutesAt room temperature.[9][10]

Diagrams

Quenching_Workflow Workflow for Quenching Unreacted TCO-PEG2-Acid cluster_conjugation Step 1: Initial Conjugation cluster_quenching Step 2: Quenching cluster_purification Step 3: Purification biomolecule Biomolecule (e.g., Protein) tco_labeled_biomolecule TCO-Labeled Biomolecule + Unreacted TCO-PEG2-Acid biomolecule->tco_labeled_biomolecule Conjugation tco_peg_acid TCO-PEG2-Acid + EDC tco_peg_acid->tco_labeled_biomolecule methyltetrazine Add Excess Methyltetrazine quenched_mixture Quenched Mixture: - TCO-Labeled Biomolecule - TCO-Methyltetrazine Adduct - Excess Methyltetrazine tco_labeled_biomolecule->quenched_mixture Proceed to Quenching methyltetrazine->quenched_mixture spin_column Spin Desalting Column final_product Purified TCO-Labeled Biomolecule quenched_mixture->final_product Proceed to Purification spin_column->final_product Removal of small molecules

Caption: Workflow for quenching and purifying TCO-labeled biomolecules.

Logical_Relationship Troubleshooting Logic for Low TCO Reactivity start Low Reactivity of TCO-Labeled Molecule check_storage Was TCO-PEG2-Acid stored at -20°C and used promptly? start->check_storage improper_storage High probability of TCO to CCO isomerization. Use a fresh aliquot. check_storage->improper_storage No check_quenching Was unreacted TCO quenched and removed after initial labeling? check_storage->check_quenching Yes proper_storage Storage is likely not the primary issue. no_quenching Unreacted TCO competes for tetrazine binding. Implement quenching protocol. check_quenching->no_quenching No yes_quenching Consider other factors: - pH of reaction - Molar ratios of reactants check_quenching->yes_quenching Yes

Caption: Troubleshooting flowchart for low TCO reactivity.

References

Technical Support Center: Purification of TCO-PEG2-Acid Labeled Antibodies by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of TCO-PEG2-acid labeled antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC purification of these bioconjugates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of TCO-PEG2-acid labeled antibodies.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Poor peak shape is a common issue in HPLC that can affect resolution and the accuracy of quantification.[1][2][3]

dot

Antibody_Labeling_Workflow start Start: Purified Antibody buffer_exchange 1. Buffer Exchange (e.g., into PBS, pH 7.4-8.5) start->buffer_exchange reaction 4. Mix Antibody and Activated TCO (Incubate 1-2 hours at RT) buffer_exchange->reaction prepare_tco 2. Prepare TCO-PEG2-acid Solution (e.g., in DMSO) add_edc 3. Add EDC/Sulfo-NHS (for carboxylate activation) prepare_tco->add_edc add_edc->reaction quench 5. Quench Reaction (Optional, e.g., with Tris or hydroxylamine) reaction->quench purification 6. Purify Labeled Antibody (e.g., SEC to remove excess reagents) quench->purification end End: Purified TCO-labeled Antibody purification->end

References

TCO-PEG2-acid side reactions with thiols or other nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance on the use of TCO-PEG2-acid and other trans-cyclooctene (B1233481) (TCO) derivatives in bioorthogonal chemistry. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address potential side reactions with thiols and other nucleophiles, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the TCO moiety in the presence of common laboratory nucleophiles like thiols (e.g., DTT, GSH, Cysteine)?

A1: The stability of the TCO moiety is a critical consideration. While generally stable in aqueous solutions and biological media, highly strained TCO derivatives can be susceptible to isomerization from the reactive trans-isomer to the unreactive cis-isomer.[1][2] This process can be promoted by high concentrations of thiols.[1][3] For instance, some highly reactive TCOs, like s-TCO, have shown rapid isomerization in the presence of 30 mM thiol concentrations.[1][3] Less strained TCOs are generally more robust against this thiol-promoted isomerization.[3]

Q2: What is the primary side reaction between TCO linkers and thiols?

A2: The primary side reaction of concern is the thiol-promoted isomerization of the trans-cyclooctene double bond to its inactive cis-conformation.[1][2] This is thought to occur via a radical-mediated pathway, particularly at higher pH and thiol concentrations.[3][4] While direct nucleophilic addition of thiols to the TCO double bond (a thiol-ene Michael addition) is a known reaction for some alkenes, the main deactivation pathway for TCO in this context is isomerization.[3][5]

Q3: Can other nucleophiles present in biological samples, such as amines, react with and inactivate the TCO group?

A3: The TCO group is specifically designed for bioorthogonality, meaning it should not react with endogenous functional groups. TCO moieties are generally not reactive toward amines, carboxyls, or other nucleophiles typically found in biological systems.[6] Their exceptional selectivity for tetrazines is what makes them powerful tools for bioconjugation in complex environments.[6][7]

Q4: Does the structure of the TCO derivative affect its stability?

A4: Yes, the structure and conformational strain of the TCO ring significantly impact both its reactivity with tetrazines and its stability. Highly strained derivatives (like s-TCO) exhibit the fastest reaction kinetics but are also more prone to isomerization.[1][3] Derivatives designed with improved hydrophilicity and specific conformations (like d-TCO) offer a balance of excellent reactivity and enhanced stability.[1][3]

Troubleshooting Guide

This guide addresses common issues that may arise during conjugation experiments involving TCO-PEG2-acid.

Issue 1: Low or no signal in my TCO-tetrazine ligation experiment.

Potential Cause Recommended Solution
Isomerization of TCO Moiety High concentrations of reducing agents (e.g., >10 mM DTT or TCEP) in your buffers may have caused the TCO to isomerize to its inactive cis-form.[1][3] Solution: Remove or significantly reduce the concentration of thiols prior to the TCO-tetrazine reaction using methods like dialysis, spin desalting columns, or size-exclusion chromatography.[8]
Hydrolysis of NHS Ester (if applicable) If you are using an NHS-ester functionalized TCO-PEG2-acid to label a primary amine, the NHS ester is highly moisture-sensitive and can hydrolyze, rendering it inactive.[9][10] Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[9][10]
Steric Hindrance or Masking When TCO is conjugated to a large biomolecule like an antibody, its reactivity can be reduced if it becomes "masked" by hydrophobic interactions with the protein surface.[11] Solution: Using a TCO reagent with a longer PEG linker (like TCO-PEG2-acid) helps extend the reactive group away from the biomolecule's surface, improving its accessibility to the tetrazine partner.[11]
Suboptimal Reaction Conditions Incorrect stoichiometry or pH can lead to inefficient ligation. Solution: Ensure you are using an appropriate buffer (e.g., PBS, HEPES) with a pH between 6.0 and 9.0.[9][12] A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent over the TCO reagent is often recommended to drive the reaction to completion.[12]

Quantitative Data Summary

The stability of different TCO derivatives can vary significantly. The table below summarizes reported stability data under specific conditions.

TCO DerivativeConditionObservationReference
s-TCO 30 mM mercaptoethanol, pH 7.4Rapid isomerization; half-life of 0.67 days in vivo when conjugated to a mAb.[1][3]
d-TCO 30 mM mercaptoethanol, pH 7.443% isomerization after 5 hours.[1][3]
d-TCO Human serum, room temp.>97% remained as the active trans-isomer after 4 days.[1]
Parent TCO Conjugated to mAb in vivo75% of the TCO remained reactive after 24 hours.[1]

Visual Guides & Workflows

Reaction Schemes

The intended bioorthogonal reaction is a rapid cycloaddition, while the primary side reaction with thiols is an isomerization that renders the TCO inactive.

cluster_0 Intended Bioorthogonal Reaction cluster_1 Potential Side Reaction TCO TCO-PEG2-Biomolecule Product Stable Conjugate (Dihydropyridazine) TCO->Product + Tetrazine (Fast, k > 1000 M⁻¹s⁻¹) Tz Tetrazine Probe TCO_active Active trans-TCO TCO_inactive Inactive cis-TCO TCO_active->TCO_inactive Isomerization (Radical-mediated) Thiol High [Thiol] pH > 7

Fig 1. Intended TCO-Tetrazine ligation vs. Thiol-promoted side reaction.
Troubleshooting Workflow

If you experience low conjugation efficiency, follow this decision tree to diagnose the potential cause.

Start Low Conjugation Yield CheckThiol Were thiols (DTT, GSH) present at >10 mM? Start->CheckThiol CheckNHS Was an NHS ester used for labeling? CheckThiol->CheckNHS No Isomerization Root Cause: TCO Isomerization CheckThiol->Isomerization Yes CheckStoich Was tetrazine reagent in slight molar excess? CheckNHS->CheckStoich No Hydrolysis Root Cause: NHS Ester Hydrolysis CheckNHS->Hydrolysis Yes (and reagent handling was not anhydrous) Stoichiometry Root Cause: Suboptimal Stoichiometry CheckStoich->Stoichiometry No Success Re-run with optimized conditions CheckStoich->Success Yes (Re-evaluate protocol)

Fig 2. Decision tree for troubleshooting low TCO conjugation efficiency.

Key Experimental Protocols

Protocol 1: General Protein Labeling with TCO-PEG2-NHS Ester

This protocol outlines the steps for labeling a protein with primary amines (e.g., lysines) using an N-hydroxysuccinimide (NHS) ester functionalized TCO reagent.

  • Buffer Preparation: Prepare an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Avoid buffers like Tris or glycine, as they will compete for reaction with the NHS ester.[9]

  • Reagent Preparation: Allow the TCO-PEG2-NHS ester vial to warm completely to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[8][10]

  • Protein Preparation: Buffer exchange the protein into the amine-free reaction buffer to a concentration of 1-5 mg/mL using a desalting column.[8]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-PEG2-NHS ester stock solution to the protein sample. Incubate for 1 hour at room temperature or 2 hours on ice.[8]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted TCO reagent by passing the solution through a desalting spin column or via dialysis against a suitable storage buffer (e.g., PBS). The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.[6][8]

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the "click" reaction between a TCO-labeled protein and a tetrazine-labeled protein.

  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a compatible reaction buffer (e.g., PBS, pH 7.4).

  • Ligation Reaction: Mix the two protein solutions. For optimal results, a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the tetrazine-labeled protein is often used.[12]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[12] Due to the extremely fast kinetics of the TCO-tetrazine reaction, longer incubation times are typically not necessary.[7]

  • Analysis & Purification: The reaction mixture can be analyzed directly by SDS-PAGE to observe the formation of the higher molecular weight conjugate. If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C.[12]

References

Technical Support Center: Optimizing T-PEG2-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG2-acid and its applications in bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to improving the kinetics of the TCO-tetrazine ligation.

Frequently Asked Questions (FAQs)

Q1: What is the core principle of the TCO-PEG2-acid reaction?

A1: TCO-PEG2-acid is a reagent used in a two-step bioconjugation process. First, the carboxylic acid group of TCO-PEG2-acid is coupled to a primary amine (like a lysine (B10760008) residue on a protein) using standard activators like EDC. The second, and key, reaction is the highly efficient and rapid bioorthogonal ligation between the trans-cyclooctene (B1233481) (TCO) group and a tetrazine (Tz)-functionalized molecule.[1][2] This reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is exceptionally fast and proceeds without the need for a catalyst.[3][4] The reaction is driven by the release of strain in the TCO ring and results in a stable dihydropyridazine (B8628806) conjugate with nitrogen gas as the only byproduct.[4][5]

Q2: What factors primarily influence the kinetics of the TCO-tetrazine reaction?

A2: The kinetics are governed by frontier molecular orbital theory, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the TCO (the dienophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine (the diene).[6][7] To increase the reaction rate, this energy gap should be minimized. This can be achieved by:

  • Increasing the electron density of the TCO: More electron-rich TCOs react faster.[7]

  • Decreasing the electron density of the tetrazine: Attaching electron-withdrawing groups to the tetrazine ring lowers its LUMO energy, accelerating the reaction.[6][7]

  • Increasing TCO ring strain: More strained TCO derivatives, such as sTCO, exhibit significantly faster kinetics.[8][9]

Q3: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A3: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[10] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[10][11] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.

Q4: What are the recommended reaction buffers and pH range?

A4: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction is typically performed in a pH range of 6 to 9.[10][11] However, the release of a payload from certain cleavable TCO systems can be pH-sensitive, with accelerated release at lower pH.[12] For the initial step of labeling a protein with a TCO-NHS ester, it is crucial to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to prevent unwanted side reactions with buffer components like Tris or glycine.[10][13]

Q5: What is the ideal reaction temperature and duration?

A5: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[10][14] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours.[14] In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Product Degradation of TCO Moiety: The TCO group can isomerize to the less reactive cis-cyclooctene (CCO), especially in the presence of thiols or certain metal ions.[9][15]Minimize exposure to high concentrations of thiols. If unavoidable, consider using more stable TCO derivatives or radical inhibitors like Trolox.[9][16] Store TCO reagents properly and use them promptly after preparation.
Steric Hindrance: Bulky groups near the TCO or tetrazine can impede the reaction. This has been observed when TCO is conjugated directly to an antibody surface.[15]Use linkers with longer, flexible PEG spacers to minimize steric hindrance.[14] The PEG2 spacer in TCO-PEG2-acid helps, but longer PEGs (PEG4, etc.) might be necessary for very large molecules.
Hydrophobic Interactions: The hydrophobic TCO moiety may bury itself within the interior of a protein to avoid the aqueous solvent, making it inaccessible for reaction.[15]Incorporate hydrophilic linkers (like PEG) to improve the solubility and accessibility of the TCO group.[14][17]
Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.[10]Empirically optimize the molar ratio of your reactants. A slight excess (1.05-1.5x) of the tetrazine component is often beneficial.[10][11]
High Background or Non-Specific Binding Excess Unreacted Reagent: Residual TCO or tetrazine reagents can lead to non-specific interactions.After the initial labeling step (e.g., protein with TCO-NHS ester), remove excess, unreacted reagent using a desalting column or dialysis.[10]
Protein Precipitation During Labeling High Protein Concentration: High protein concentrations can sometimes lead to aggregation during labeling.Perform the labeling reaction at a protein concentration of 1-5 mg/mL.[10]
Aggregation of Labeled Protein: The addition of hydrophobic click chemistry handles can sometimes cause protein aggregation.Using reagents with hydrophilic PEG spacers can help maintain the solubility of the labeled protein.[10]

Quantitative Data on Reaction Kinetics

The second-order rate constants (k₂) for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions available. The reaction kinetics are influenced by the specific structures of the TCO and tetrazine, as well as the reaction solvent.

ReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazine and trans-cycloocteneMethanol/Water (9:1)25~2000
TCO derivatives and Methyl-substituted tetrazinesAqueous MediaN/A~1000
TCO derivatives and Hydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000
TCO-PEG₄ and various tetrazine scaffoldsDPBS371100 - 73,000
Highly strained s-TCO and tetrazineAqueous MediaN/Aup to 1 x 10⁶

(Data compiled from multiple sources.[5][8][10])

Experimental Protocols

Protocol 1: General Protein Labeling with TCO-NHS Ester

This protocol describes the initial step of introducing the TCO group onto a protein using an NHS ester derivative of TCO-PEG2-acid.

  • Preparation: Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[10][14]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[14]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein sample. Incubate for 30-60 minutes at room temperature or 2 hours on ice.[11]

  • Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[11]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.[10] The TCO-labeled protein is now ready for conjugation.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol describes the "click" reaction between a TCO-labeled protein and a tetrazine-labeled protein.

  • Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 ratio or a slight excess of the tetrazine-labeled protein).[10][11]

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[10][14]

  • Analysis: The conjugate can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[10]

  • Storage: Store the final conjugate at 4°C until further use.[14]

Visual Guides

G cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Bioorthogonal Ligation Protein-NH2 Protein-NH2 EDC/NHS EDC/NHS Protein-NH2->EDC/NHS TCO-PEG2-COOH TCO-PEG2-COOH TCO-PEG2-COOH->EDC/NHS TCO-Protein TCO-Protein EDC/NHS->TCO-Protein Amide Bond Formation Tetrazine-Molecule Tetrazine-Molecule Ligation Ligation TCO-Protein->Ligation Tetrazine-Molecule->Ligation Conjugate Conjugate Ligation->Conjugate IEDDA Click Reaction

Caption: Experimental workflow for a two-step TCO-tetrazine conjugation.

G Start Start LowYield Low Yield? Start->LowYield CheckTCO Check TCO Stability (Isomerization?) LowYield->CheckTCO Yes Success Successful Conjugation LowYield->Success No CheckSterics Assess Steric Hindrance (Use longer linker?) CheckTCO->CheckSterics OptimizeRatio Optimize TCO:Tetrazine Ratio CheckSterics->OptimizeRatio IncreaseTemp Increase Temperature (e.g., to 37°C) OptimizeRatio->IncreaseTemp IncreaseTemp->Success Problem Solved G HOMO_TCO HOMO (TCO) ReactionRate Fast Reaction Rate HOMO_TCO->ReactionRate Small Energy Gap LUMO_Tetrazine LUMO (Tetrazine) LUMO_Tetrazine->ReactionRate

References

troubleshooting low yield in TCO-PEG2-acid solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the solid-phase synthesis of molecules incorporating TCO-PEG2-acid.

Frequently Asked Questions (FAQs)

Q1: What is TCO-PEG2-acid and what are its primary applications? A1: TCO-PEG2-acid is a chemical linker used in bioconjugation and click chemistry. It contains a highly reactive trans-cyclooctene (B1233481) (TCO) group and a terminal carboxylic acid. The TCO group reacts rapidly with tetrazine-modified molecules in a bioorthogonal reaction, while the carboxylic acid allows for its conjugation to primary amines on proteins, peptides, or other molecules using standard amide bond formation chemistry.[1][2] The hydrophilic PEG2 (polyethylene glycol) spacer enhances solubility in aqueous solutions.[1][2]

Q2: What are the most critical steps that affect yield in the solid-phase synthesis of a TCO-PEG2-acid conjugate? A2: The most critical steps are:

  • Resin Swelling: Inadequate swelling of the solid support resin can prevent reagents from accessing the reaction sites, leading to failed couplings.[3]

  • Coupling Efficiency: Incomplete formation of the amide bond between the TCO-PEG2-acid (or any amino acid) and the N-terminal amine of the resin-bound peptide is a primary cause of low yield and deletion impurities.[3][4][5]

  • Deprotection: Incomplete removal of the temporary N-terminal protecting group (commonly Fmoc) will prevent the subsequent coupling step.[6]

  • Cleavage and Deprotection: The final step of cleaving the synthesized molecule from the resin and removing side-chain protecting groups can lead to product degradation if conditions are not optimized. The TCO moiety, in particular, can be sensitive to harsh acidic conditions.[7]

Q3: How can I monitor the progress of the coupling reaction on the solid phase? A3: Monitoring the reaction is crucial for successful synthesis.[8] The most common method is a qualitative colorimetric test to detect free primary amines on the resin.

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive test for primary amines (e.g., all amino acids except proline).[9][10][11] A positive result (intense blue color) indicates the presence of unreacted amines and thus an incomplete coupling reaction.[3][9]

  • Chloranil Test or Isatin Test: These tests are used as alternatives when the N-terminal amino acid is a secondary amine like proline, for which the Kaiser test is unreliable.[9][11]

Q4: What is a realistic expected yield for a multi-step solid-phase synthesis? A4: The overall yield is a product of the yield of each individual step (coupling and deprotection). Even with a 99% yield at each step, the synthesis of a 10-amino-acid peptide would have a theoretical maximum yield of (0.99)^10, which is approximately 90%. For longer or more complex sequences, including those with modifications like TCO-PEG2-acid, overall yields can be significantly lower. Difficult sequences, aggregation, and steric hindrance can reduce the yield at specific steps, impacting the final quantity.[12]

Troubleshooting Guide for Low Yield

This section addresses specific problems encountered during synthesis in a question-and-answer format.

Problem: The final product yield is significantly lower than expected.

Q: My Kaiser test is positive (blue beads) after the TCO-PEG2-acid coupling step. What should I do? A: A positive Kaiser test indicates incomplete coupling. This is a common issue that can arise from several factors.[3]

  • Possible Cause 1: Steric Hindrance. The TCO-PEG2-acid molecule or the resin-bound peptide sequence may be sterically bulky, slowing down the reaction.

    • Solution: Perform a "double coupling." After the initial coupling reaction time, drain the reagents, wash the resin with DMF, and repeat the coupling step with a fresh solution of TCO-PEG2-acid and coupling reagents.[3][13] This often drives the reaction to completion.

  • Possible Cause 2: Suboptimal Reaction Conditions. The concentration of reagents may be too low, or the reaction time may be insufficient.

    • Solution: Increase the concentration of the TCO-PEG2-acid and coupling reagents.[13] For difficult couplings, extending the reaction time (e.g., from 1-2 hours to 4 hours or overnight) can improve efficiency.

  • Possible Cause 3: Reagent Degradation. Coupling reagents like HBTU, HATU, or TOTU are sensitive to moisture and can lose activity if stored improperly.[3]

    • Solution: Use fresh, high-quality reagents. Ensure all solvents, particularly DMF, are anhydrous.

  • Possible Cause 4: Peptide Aggregation. The growing peptide chain can fold or aggregate on the resin, making the N-terminal amine inaccessible.[3][6]

    • Solution: Try switching the primary solvent from DMF to N-methylpyrrolidone (NMP) or a mixture of DMF/DCM/NMP, which can improve resin swelling and disrupt secondary structures.[3] Adding chaotropic salts like LiCl to the coupling mixture can also help.[3]

Q: The yield is low, but my coupling tests were negative. What else could be wrong? A: If coupling appears complete, the issue may lie in the deprotection or final cleavage steps.

  • Possible Cause 1: Incomplete Fmoc Deprotection. The Fmoc protecting group may not be fully removed, especially in long or aggregated sequences. This prevents the next coupling step, leading to truncated sequences.[6]

    • Solution: Increase the deprotection time (e.g., from 20 minutes to 30 minutes). For very difficult sequences, consider using a stronger base solution, such as 2% DBU/2% piperidine (B6355638) in DMF, which can accelerate Fmoc removal.[14]

  • Possible Cause 2: Degradation During Final Cleavage. The TCO group and certain amino acid side chains can be degraded by the strong acid (typically TFA) used for cleavage. Reactive cationic species generated during cleavage can cause side reactions.[7][15]

    • Solution 1: Optimize the Cleavage Cocktail. The addition of "scavengers" is critical to trap reactive cations.[15] A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[15] TIS is particularly important for protecting the TCO moiety.

    • Solution 2: Minimize Cleavage Time. Perform a time-course experiment on a small scale to determine the minimum time required for complete cleavage (e.g., 1-3 hours).[15][16] Prolonged exposure to TFA can increase degradation.[7]

  • Possible Cause 3: Poor Resin Swelling. If the resin is not properly swollen at the start of the synthesis, reaction sites within the polymer matrix remain inaccessible throughout the process.[3]

    • Solution: Ensure the resin is allowed to swell in an appropriate solvent (DMF or NMP) for at least 1 hour (or overnight for polystyrene resins) before the first deprotection step.[17][18]

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting low yield.

TroubleshootingWorkflow start Low Final Yield Detected check_coupling Monitor Coupling Step (e.g., Kaiser Test) start->check_coupling coupling_pos Test is Positive (Incomplete Coupling) check_coupling->coupling_pos Positive coupling_neg Test is Negative (Coupling Appears Complete) check_coupling->coupling_neg Negative action_recouple Action: Double Couple coupling_pos->action_recouple check_deprotection Investigate Deprotection & Cleavage Steps coupling_neg->check_deprotection action_reagents Action: Use Fresh Reagents & Optimize Conditions action_recouple->action_reagents action_solvents Action: Change Solvent (e.g., to NMP) action_reagents->action_solvents action_deprotection Action: Extend Deprotection Time or Use Stronger Base (DBU) check_deprotection->action_deprotection action_cleavage Action: Optimize Cleavage Cocktail (Add Scavengers like TIS) check_deprotection->action_cleavage action_swelling Action: Ensure Proper Initial Resin Swelling check_deprotection->action_swelling

Caption: A decision tree for troubleshooting low yield in solid-phase synthesis.

Quantitative Data Summary

The efficiency of solid-phase synthesis depends heavily on the choice of reagents for coupling and cleavage.

Table 1: Common Coupling Reagents for Solid-Phase Synthesis

Coupling ReagentFull NameActivator TypeKey Advantages
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateBenzotriazoleFast reaction times, suppresses racemization.[19]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateBenzotriazoleHighly reactive, very effective for hindered couplings.[12][14]
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleCarbodiimideCost-effective, but can have side reactions.
TOTU O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborateUronium SaltHigh reactivity and water-soluble by-products simplify purification.[3]

Table 2: Interpretation of Qualitative Kaiser Test Results

ObservationInterpretationRecommended Action
Solution is intense blue and all beads are dark blue. [11]Failed coupling.Check reagents, protocol, and repeat coupling.
Solution is light blue but beads are dark blue. [11]Coupling is incomplete.Perform a second coupling ("double couple").
Solution is dark blue but beads are colorless. [11]Coupling is nearly complete.Extend coupling time or proceed to capping unreacted sites.
Solution and beads are colorless or faint yellow. [9][11]Coupling is complete.Proceed to the next step in the synthesis.

Table 3: Common TFA-Based Cleavage Cocktails

Cocktail Composition (v/v/v)ScavengersPrimary Use Case
95% TFA / 5% H₂O WaterGeneral purpose for simple peptides without sensitive residues.
95% TFA / 2.5% H₂O / 2.5% TIS Water, Triisopropylsilane (TIS)Recommended for TCO-containing molecules. TIS is a potent scavenger for trityl and other carbocations.[15]
94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS Water, TIS, Ethanedithiol (EDT)For peptides containing Cysteine (Cys) or Methionine (Met) to prevent side reactions.
88% TFA / 5% Phenol (B47542) / 5% H₂O / 2% TIS Phenol, Water, TISFor peptides containing Arginine (Arg) or Tryptophan (Trp).

Key Experimental Protocols

Protocol 1: General Solid-Phase Coupling Cycle

This protocol describes a single cycle of deprotection and coupling for adding an amino acid or TCO-PEG2-acid to a resin-bound peptide.

CouplingWorkflow start_node Start: Fmoc-Peptide-Resin swell 1. Swell Resin in DMF/NMP start_node->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF, 2x10 min) swell->deprotect wash1 3. Wash Resin (DMF, DCM, DMF) deprotect->wash1 couple 5. Add Solution to Resin (Agitate for 1-2 hours) wash1->couple prepare_coupling 4. Prepare Coupling Solution: AA/TCO-Acid + Activator + Base in DMF prepare_coupling->couple wash2 6. Wash Resin (DMF, DCM) couple->wash2 monitor 7. Monitoring (Kaiser Test) wash2->monitor end_node End: Next Cycle monitor->end_node Negative recouple Recouple or Cap monitor->recouple Positive

Caption: Workflow for one coupling cycle in Fmoc-based solid-phase synthesis.

Protocol 2: Kaiser Test for Monitoring Coupling Completeness

This protocol is used to detect the presence of free primary amines on the resin.[9][11][20]

Reagents:

  • Reagent A: 1 mL of 0.001 M KCN in water diluted with 49 mL of pyridine.[9]

  • Reagent B: 2.5 g of ninhydrin (B49086) dissolved in 50 mL of ethanol.[9]

  • Reagent C: 25 g of phenol dissolved in 50 mL of ethanol.[9]

Procedure:

  • Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[9][11]

  • Observe the color of the beads and the solution. Refer to Table 2 for interpretation.

Protocol 3: Cleavage and Precipitation

This protocol describes the final step of cleaving the synthesized product from the resin.

Materials:

  • Dried peptide-resin.

  • Freshly prepared cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS).

  • Cold diethyl ether.

  • Centrifuge tubes.

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 1 g of resin). Ensure the resin is fully submerged.[16]

  • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 1-3 hours.

  • Filter the mixture to separate the resin, collecting the filtrate which contains the product.

  • Wash the resin with a small additional volume of TFA and combine the filtrates.

  • Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA solution). A white precipitate should form.

  • Centrifuge the mixture to pellet the crude product.

  • Decant the ether, wash the pellet with fresh cold ether, and repeat the centrifugation. Do this 2-3 times to remove residual scavengers.[15]

  • Dry the final white pellet under a stream of nitrogen or in a vacuum desiccator. The crude product is now ready for purification (e.g., by HPLC).

References

Validation & Comparative

TCO-PEG2-acid vs. TCO-PEG4-acid: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the choice of linker can significantly impact the efficacy, stability, and performance of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. Trans-cyclooctene (B1233481) (TCO)-PEG-acid linkers are pivotal reagents in bioorthogonal chemistry, enabling the precise coupling of molecules to proteins and other biomolecules through the highly efficient inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with tetrazines. This guide provides an objective comparison of two commonly used linkers, TCO-PEG2-acid and TCO-PEG4-acid, supported by experimental data to aid researchers in selecting the optimal reagent for their specific application.

Introduction to TCO-PEG-Acid Linkers

TCO-PEG-acid linkers are heterobifunctional molecules featuring a strained trans-cyclooctene (TCO) group and a terminal carboxylic acid. The TCO moiety reacts with exceptional speed and selectivity with a tetrazine partner, forming a stable covalent bond under biocompatible conditions.[1] The carboxylic acid group allows for conjugation to primary amines, such as those on the surface of antibodies and other proteins, typically after activation with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2]

The key distinction between TCO-PEG2-acid and TCO-PEG4-acid lies in the length of the polyethylene (B3416737) glycol (PEG) spacer. This seemingly minor difference can have a profound impact on the properties and performance of the resulting bioconjugate.

The Critical Role of the PEG Spacer

The PEG linker serves multiple crucial functions in bioconjugation:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of the TCO linker and the final conjugate, which is particularly beneficial when working with hydrophobic payloads.[3][4]

  • Reduced Steric Hindrance: The flexible PEG spacer provides spatial separation between the conjugated molecules, minimizing steric hindrance that could otherwise impede the interaction of an antibody with its target, for example.[5]

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.[6]

  • Masking Hydrophobic Interactions: The TCO group is inherently hydrophobic and can non-specifically interact with hydrophobic regions of a protein, rendering it inaccessible for the bioorthogonal reaction. A hydrophilic PEG linker can act as a shield, preventing this "burying" effect and maintaining the reactivity of the TCO group.[7][8]

Performance Comparison: TCO-PEG2-acid vs. TCO-PEG4-acid

A key study investigating the functional reactivity of TCO-conjugated antibodies revealed that the incorporation of a 4-unit PEG chain (PEG4) resulted in a greater than four-fold increase in the percentage of active TCOs available for reaction with tetrazine compared to a TCO linker with no PEG spacer.[9] In this study, the percentage of active TCOs on an antibody increased from 10.95% without a PEG linker to 46.65% with a PEG4 linker.[9] This demonstrates the significant role of the PEG4 spacer in preventing the hydrophobic TCO group from becoming non-reactive.

Based on these findings, we can infer the comparative performance of TCO-PEG2-acid and TCO-PEG4-acid:

FeatureTCO-PEG2-acidTCO-PEG4-acidSupporting Evidence
PEG Spacer Length 2 ethylene (B1197577) glycol units4 ethylene glycol unitsChemical Structure
Molecular Weight ~329.39 g/mol ~417.5 g/mol [2]
Hydrophilicity GoodExcellentThe longer PEG chain in TCO-PEG4-acid imparts greater water solubility.[5]
TCO Reactivity Moderate to HighHighThe longer PEG4 linker is more effective at shielding the hydrophobic TCO group, leading to a higher percentage of active TCOs for bioconjugation. A study showed a >4-fold increase in active TCOs with a PEG4 linker compared to no PEG linker.[9] While TCO-PEG2-acid will provide better reactivity than a linker with no PEG, the effect is expected to be less pronounced than with TCO-PEG4-acid.
Steric Hindrance Less reductionGreater reductionThe longer and more flexible PEG4 chain provides more effective spatial separation between the conjugated biomolecule and the payload/imaging agent.[5]
Potential for Aggregation Higher potentialLower potentialThe enhanced hydrophilicity of the PEG4 linker can help to reduce aggregation of the final bioconjugate.[4]

Experimental Protocols

Activation of TCO-PEG-acid and Conjugation to an Antibody

This protocol describes the activation of the carboxylic acid moiety of TCO-PEG2-acid or TCO-PEG4-acid using EDC and NHS, followed by conjugation to the primary amines (e.g., lysine (B10760008) residues) of an antibody.

Materials:

  • TCO-PEG2-acid or TCO-PEG4-acid

  • Antibody (in an amine-free buffer, e.g., PBS)

  • Activation Buffer: 0.1M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Coupling Buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

  • Activation of TCO-PEG-acid:

    • Dissolve the TCO-PEG-acid in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • In a separate tube, add the desired molar excess of TCO-PEG-acid to the Activation Buffer.

    • Add a 1.2 to 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the TCO-PEG-acid.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.[10][11]

  • Conjugation to Antibody:

    • Immediately add the activated TCO-PEG-NHS ester solution to the antibody solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Visualizations

Bioconjugation_Workflow cluster_activation Step 1: Activation of TCO-PEG-acid cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification TCO_PEG_Acid TCO-PEG-acid Activated_Ester TCO-PEG-NHS Ester TCO_PEG_Acid->Activated_Ester Activation Buffer (pH 4.5-6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Conjugate Antibody-TCO Conjugate Activated_Ester->Conjugate Coupling Buffer (pH 7.2-8.0) Antibody Antibody (-NH2) Antibody->Conjugate Quenching Quenching (e.g., Tris) Conjugate->Quenching Purification Size-Exclusion Chromatography Quenching->Purification Final_Product Purified Antibody-TCO Conjugate Purification->Final_Product

Figure 1: Experimental workflow for antibody conjugation with TCO-PEG-acid.

Linker_Selection_Logic Start Start: Select TCO-PEG-acid Linker Question1 Is the biomolecule large and prone to hydrophobic interactions (e.g., antibody)? Start->Question1 Question2 Is maximal spacing and solubility critical? Question1->Question2 No Choice_PEG4 Choose TCO-PEG4-acid Question1->Choice_PEG4 Yes Question2->Choice_PEG4 Yes Choice_PEG2 Consider TCO-PEG2-acid (or TCO-PEG4-acid for higher reactivity) Question2->Choice_PEG2 No

Figure 2: Decision logic for selecting between TCO-PEG2-acid and TCO-PEG4-acid.

References

A Head-to-Head Comparison: TCO-PEG2-Acid vs. TCO-PEG-NHS Ester for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise modification of antibodies for therapeutics, diagnostics, and research tools, the choice of linker chemistry is a critical determinant of success. This guide provides an objective, data-driven comparison of two prominent amine-reactive, TCO-functionalized PEG linkers: TCO-PEG2-acid and TCO-PEG-NHS ester. By examining their mechanisms of action, performance metrics, and experimental workflows, this document aims to equip you with the necessary information to select the optimal reagent for your antibody labeling needs.

The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise attachment of payloads such as drugs, imaging agents, or other biomolecules to antibodies. Trans-cyclooctene (TCO) linkers are at the forefront of this technology, reacting with unparalleled speed and specificity with tetrazine-functionalized molecules via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. The choice between TCO-PEG2-acid and TCO-PEG-NHS ester hinges on the preferred method of coupling the TCO moiety to the antibody, each with its own set of advantages and considerations.

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between TCO-PEG2-acid and TCO-PEG-NHS ester lies in their approach to forming a stable amide bond with the primary amines (found on lysine (B10760008) residues and the N-terminus) of an antibody.

TCO-PEG-NHS Ester: The Direct Approach

The TCO-PEG-NHS ester employs a pre-activated N-hydroxysuccinimide (NHS) ester that reacts directly with primary amines on the antibody in a one-step process. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct. The reaction is typically carried out in a slightly alkaline buffer (pH 7.2-9.0) to ensure the primary amines are deprotonated and thus more nucleophilic.[]

TCO-PEG2-Acid: The Two-Step Activation

In contrast, TCO-PEG2-acid requires a two-step activation process using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3] In the first step, EDC activates the carboxylic acid of the TCO-PEG2-acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. This in situ generated NHS ester then reacts with the primary amines on the antibody to form the desired amide bond.[2][3]

Performance Comparison: A Data-Driven Analysis

The choice between these two reagents impacts several key performance indicators in antibody labeling, including reaction efficiency, workflow complexity, and the potential for side reactions.

FeatureTCO-PEG2-Acid with EDC/NHSTCO-PEG-NHS Ester
Reaction Steps Two-step (activation and conjugation)One-step (direct conjugation)
Reaction Time Longer (includes activation step)Shorter
Reagents Required TCO-PEG2-acid, EDC, NHS/Sulfo-NHSTCO-PEG-NHS Ester
Optimal pH Activation: 4.5-6.0; Conjugation: 7.2-8.07.2-9.0
Key Advantage Potentially higher stability of the starting material (carboxylic acid)Simpler, faster workflow
Potential Drawback More complex workflow, potential for protein cross-linking if not performed in two distinct steps.NHS ester is susceptible to hydrolysis, requiring anhydrous storage and immediate use upon reconstitution.[]

One comparative study on crosslinking antibodies to an amine-functionalized surface found that using EDC alone resulted in a higher antibody immobilization density compared to the two-step EDC/NHS procedure at pH 7.4.[4] While this was not a direct comparison of the two TCO-PEG linkers in solution, it suggests that the in situ formation of the NHS ester may not always be more efficient than the direct reaction of the O-acylisourea intermediate in certain contexts.

The degree of labeling (DOL), or the number of TCO molecules per antibody, can influence the antibody's binding affinity. Over-labeling can lead to a loss of function, particularly if lysine residues in the antigen-binding site are modified. It is therefore crucial to optimize the molar ratio of the TCO linker to the antibody.

Experimental Protocols

Detailed methodologies for antibody labeling using both TCO-PEG2-acid and TCO-PEG-NHS ester are provided below. These protocols are intended as a starting point and may require optimization for specific antibodies and applications.

Protocol 1: Antibody Labeling with TCO-PEG-NHS Ester

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in the Reaction Buffer.

  • TCO-PEG-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation: Add the desired molar excess of the TCO-PEG-NHS ester solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-PEG-NHS ester and quenching buffer components using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling (DOL) and protein concentration using spectrophotometry or other appropriate methods.

Protocol 2: Antibody Labeling with TCO-PEG2-Acid and EDC/NHS

Materials:

  • Antibody of interest in an amine-free buffer (e.g., MES buffer, pH 5.0-6.0 for activation, then PBS, pH 7.4 for conjugation)

  • TCO-PEG2-Acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Activation Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.0-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Desalting column for purification

Procedure:

  • TCO-PEG2-Acid Activation: a. Dissolve TCO-PEG2-acid in anhydrous DMF or DMSO to a concentration of 10 mM. b. In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a concentration of 100 mM each. c. Add a 2- to 5-fold molar excess of EDC and NHS to the TCO-PEG2-acid solution. d. Incubate for 15-30 minutes at room temperature to generate the TCO-PEG-NHS ester in situ.

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in Conjugation Buffer.

  • Conjugation: Add the activated TCO-PEG-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification: Remove excess reagents and byproducts by buffer exchange into a suitable storage buffer using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) and protein concentration.

Visualization of Workflows

Antibody_Labeling_Workflows cluster_0 TCO-PEG-NHS Ester Workflow cluster_1 TCO-PEG2-Acid Workflow Ab0 Antibody Mix0 Mix & Incubate (pH 7.2-9.0) Ab0->Mix0 TCO_NHS TCO-PEG-NHS Ester TCO_NHS->Mix0 Purify0 Purification Mix0->Purify0 Labeled_Ab0 TCO-Labeled Antibody Purify0->Labeled_Ab0 TCO_Acid TCO-PEG2-Acid Activate Activate (pH 4.5-6.0) TCO_Acid->Activate EDC_NHS EDC + NHS EDC_NHS->Activate Activated_TCO Activated TCO-PEG-NHS Ester Activate->Activated_TCO Mix1 Mix & Incubate (pH 7.2-8.0) Activated_TCO->Mix1 Ab1 Antibody Ab1->Mix1 Purify1 Purification Mix1->Purify1 Labeled_Ab1 TCO-Labeled Antibody Purify1->Labeled_Ab1

Caption: Comparative experimental workflows for antibody labeling.

Conclusion

The choice between TCO-PEG2-acid and TCO-PEG-NHS ester for antibody labeling is a trade-off between workflow simplicity and reagent stability. The TCO-PEG-NHS ester offers a straightforward, one-step conjugation protocol, making it an attractive option for researchers seeking a rapid and efficient labeling method. However, its susceptibility to hydrolysis necessitates careful handling and storage.

On the other hand, TCO-PEG2-acid, while requiring a more complex two-step activation and conjugation procedure, utilizes a more stable starting material. This may be advantageous for applications requiring greater control over the activation step or for laboratories where anhydrous storage conditions are challenging to maintain.

Ultimately, the optimal choice will depend on the specific experimental requirements, the nature of the antibody, and the available resources. It is recommended to perform small-scale pilot experiments to determine the ideal labeling conditions for your particular system.

References

A Head-to-Head Comparison of TCO-PEG2-acid and DBCO-PEG-acid for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, "click chemistry" has emerged as a powerful tool for the precise and efficient modification of biomolecules. Among the diverse array of click chemistry reagents, those enabling copper-free reactions are of particular interest for applications involving living systems or sensitive biological samples. This guide provides a comprehensive, data-driven comparison of two prominent copper-free click chemistry linkers: TCO-PEG2-acid and DBCO-PEG-acid. We will delve into their respective reaction mechanisms, kinetics, stability, and provide a detailed experimental protocol for their comparative evaluation.

At a Glance: TCO vs. DBCO

FeatureTCO-PEG2-acidDBCO-PEG-acid
Click Chemistry Reaction Inverse Electron Demand Diels-Alder (IEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reactive Partner TetrazineAzide
Reaction Kinetics Exceptionally fastFast, but significantly slower than IEDDA
Primary Application Bioconjugation, in vivo imaging, drug deliveryBioconjugation, cell surface labeling, proteomics
Stability Susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form. Not recommended for long-term storage.[1][2]Generally stable, but can be susceptible to degradation by thiols (e.g., GSH).[3]

Unveiling the Mechanisms: IEDDA vs. SPAAC

The fundamental difference between TCO-PEG2-acid and DBCO-PEG-acid lies in their bioorthogonal reaction pathways.

TCO-PEG2-acid participates in an Inverse Electron Demand Diels-Alder (IEDDA) reaction with a tetrazine-functionalized molecule. This reaction is driven by the interaction between the electron-rich dienophile (TCO) and the electron-deficient diene (tetrazine), leading to a rapid cycloaddition and subsequent nitrogen gas release.[4] This reaction is renowned for its exceptional speed.

DBCO-PEG-acid , on the other hand, undergoes a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an azide-containing molecule. The reaction is driven by the significant ring strain of the dibenzocyclooctyne (DBCO) group, which dramatically lowers the activation energy for the [3+2] cycloaddition with an azide.[5]

G Click Chemistry Reaction Mechanisms cluster_0 TCO-PEG2-acid (IEDDA) cluster_1 DBCO-PEG-acid (SPAAC) TCO TCO-PEG2-acid TCO_Product Stable Conjugate TCO->TCO_Product + Tetrazine Tetrazine-partner Tetrazine->TCO_Product + DBCO DBCO-PEG-acid DBCO_Product Stable Triazole Conjugate DBCO->DBCO_Product + Azide Azide-partner Azide->DBCO_Product +

A simplified representation of the IEDDA and SPAAC reaction pathways.

Chemical Structures

Chemical structures of TCO-PEG2-acid and a representative DBCO-PEG-acid.

Performance Data: A Quantitative Comparison

Reaction Kinetics

The most significant difference between the two linkers is the reaction speed. The IEDDA reaction of TCO with tetrazine is orders of magnitude faster than the SPAAC reaction of DBCO with azide.[6] This has important implications for experimental design, as TCO-based conjugations can be performed at lower concentrations and for shorter durations, which is advantageous when working with sensitive biomolecules.[6]

ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
TCO-tetrazine (IEDDA)~10³ - 10⁶[6]
DBCO-azide (SPAAC)~10⁻¹ - 10¹[6]
Stability

The stability of the linker is crucial for ensuring the integrity of the bioconjugate. Both TCO and DBCO have demonstrated good stability in biological media, but they have known liabilities.[6] TCO can isomerize to its less reactive cis-cyclooctene (CCO) form, which can be influenced by factors like light exposure.[1][2][6] DBCO, while generally stable, has shown susceptibility to degradation in the presence of thiols like glutathione (B108866) (GSH).[3]

LinkerConditionStability/Half-lifeReference
TCOGeneral StorageNot recommended for long-term storage due to isomerization.[1][2]
DBCOPresence of GSHHalf-life of approximately 71 minutes.[3]
DBCOPresence of TCEPHalf-life greater than 24 hours.[3]

Experimental Protocols: A Guide to Comparative Analysis

To objectively evaluate the performance of TCO-PEG2-acid and DBCO-PEG-acid for a specific application, a head-to-head comparison is recommended. The following protocol outlines a general workflow for comparing the conjugation efficiency of these two linkers to a model amine-containing molecule (e.g., a protein).

G Comparative Experimental Workflow cluster_0 TCO-PEG2-acid Arm cluster_1 DBCO-PEG-acid Arm start Prepare Amine-Containing Molecule activate_tco Activate TCO-PEG2-acid (e.g., with EDC/NHS) start->activate_tco activate_dbco Activate DBCO-PEG-acid (e.g., with EDC/NHS) start->activate_dbco conjugate_tco Conjugate to Amine-Molecule activate_tco->conjugate_tco react_tco React with Tetrazine-probe conjugate_tco->react_tco analyze_tco Analyze Conjugation (e.g., HPLC, SDS-PAGE) react_tco->analyze_tco compare Compare Results analyze_tco->compare conjugate_dbco Conjugate to Amine-Molecule activate_dbco->conjugate_dbco react_dbco React with Azide-probe conjugate_dbco->react_dbco analyze_dbco Analyze Conjugation (e.g., HPLC, SDS-PAGE) react_dbco->analyze_dbco analyze_dbco->compare

Workflow for comparing TCO-PEG2-acid and DBCO-PEG-acid conjugation.
Detailed Methodology

1. Preparation of Amine-Containing Molecule:

  • Prepare a stock solution of the amine-containing molecule (e.g., a protein like BSA or an antibody) in an amine-free buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1-5 mg/mL).

2. Activation of Carboxylic Acid Linkers:

  • In separate reactions, prepare solutions of TCO-PEG2-acid and DBCO-PEG-acid in an appropriate organic solvent (e.g., DMSO).

  • Activate the carboxylic acid groups for reaction with primary amines by adding a molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). Incubate at room temperature for 15-30 minutes.

3. Conjugation to Amine-Containing Molecule:

  • Add the activated TCO-PEG2-acid and DBCO-PEG-acid solutions to separate aliquots of the amine-containing molecule solution at a defined molar ratio.

  • Incubate the reactions at room temperature for a set period (e.g., 2 hours) or overnight at 4°C.

4. Purification of Modified Molecule:

  • Remove excess, unreacted linker using a desalting column or dialysis.

5. Click Reaction with a Probe:

  • To assess the reactivity of the conjugated TCO and DBCO moieties, react the modified molecules with their respective partners:

    • For the TCO-modified molecule, add a tetrazine-functionalized probe (e.g., a fluorescent dye).

    • For the DBCO-modified molecule, add an azide-functionalized probe (e.g., a fluorescent dye).

  • Incubate the reactions under identical conditions (e.g., concentration, temperature, time).

6. Analysis of Conjugation Efficiency:

  • Analyze the reaction products using methods such as:

    • HPLC: Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC) can be used to separate and quantify the different conjugated species.[6]

    • SDS-PAGE: Analyze the protein conjugates by SDS-PAGE to visualize the shift in molecular weight upon conjugation.

    • Spectrophotometry: If using fluorescent probes, measure the fluorescence intensity to quantify the extent of labeling.

Conclusion: Making the Right Choice

The choice between TCO-PEG2-acid and DBCO-PEG-acid is highly dependent on the specific requirements of the experiment.

  • Choose TCO-PEG2-acid when:

    • Extremely fast reaction kinetics are required.

    • Working with very low concentrations of reactants.

    • Performing in vivo studies where rapid conjugation is advantageous.

  • Choose DBCO-PEG-acid when:

    • Long-term stability of the linker is a primary concern.

    • The slightly slower reaction kinetics are acceptable for the application.

    • Working in an environment with reducing agents is not a concern.

By carefully considering the data and protocols presented in this guide, researchers, scientists, and drug development professionals can make an informed decision to select the optimal click chemistry linker for their bioconjugation needs, ultimately leading to more robust and reproducible results.

References

A Comparative Guide to the Reaction Kinetics of TCO-PEG2-Acid and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a pivotal decision in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and imaging agents. The kinetics of the chosen ligation chemistry directly impacts the efficiency, required concentration of reactants, and overall success of the conjugation. This guide provides an objective comparison of the reaction kinetics of TCO-PEG2-acid, which utilizes the exceptionally fast tetrazine ligation, against other widely used bioconjugation linkers.

The TCO-PEG2-acid linker is a tool for bioorthogonal "click chemistry." It contains a highly strained trans-cyclooctene (B1233481) (TCO) group that undergoes a rapid and specific inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine (Tz) molecule.[1][2] The terminal carboxylic acid on the linker allows for its initial conjugation to primary amine groups on biomolecules through the use of activators like EDC, while the hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility.[1][2] The performance of this linker is best understood in the context of its reaction kinetics compared to other prominent click chemistry and bioconjugation methods.

Quantitative Comparison of Reaction Kinetics

The efficacy of different bioconjugation strategies can be quantified by their second-order rate constants (k), which measure the intrinsic speed of the reaction. The TCO-tetrazine ligation, utilized by TCO-PEG2-acid, exhibits the fastest reaction rates among all currently available bioorthogonal reactions.[3] This allows for efficient conjugation at very low, nanomolar to micromolar concentrations, minimizing reagent usage and potential cytotoxicity.[3]

Ligation ChemistryLinker Type ExamplesSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Key Characteristics
TCO-Tetrazine Ligation (IEDDA) TCO-PEG2-acidUp to 10⁷ (Typically 800 - 30,000)[4][5]Extremely Fast: The fastest known bioorthogonal reaction. Biocompatible: Copper-free and proceeds under physiological conditions.[6]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) NHS-Alkyne, NHS-Azide10 - 10,000[4]Fast: Widely used but requires a copper(I) catalyst, which can be cytotoxic, limiting in vivo applications.[7][8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO, BCN~0.1 - 1.0[3][9]Moderate: Copper-free and biocompatible, but significantly slower than TCO-tetrazine ligation.[9][10]
Thiol-Maleimide Michael Addition Maleimide-PEG-NHS~10 - 100[2][11]Fast (pH dependent): Highly specific for thiols at pH 6.5-7.5.[12][13] The resulting thioether bond can be unstable under certain conditions.[14]

Reaction Mechanisms and Workflow

The distinct mechanisms of each ligation chemistry underpin their kinetic differences. The TCO-tetrazine reaction is a catalyst-free cycloaddition, whereas CuAAC relies on a copper catalyst to activate the terminal alkyne. SPAAC also avoids a catalyst but relies on the ring strain of cyclooctynes like DBCO, which is less pronounced than in TCO, resulting in slower kinetics. The thiol-maleimide reaction is a Michael addition, which is rapid but can be reversible and is specific to cysteine residues.

reaction_mechanism cluster_TCO TCO-Tetrazine Ligation (IEDDA) TCO TCO (Dienophile) Intermediate Diels-Alder Cycloadduct TCO->Intermediate [4+2] Cycloaddition Tz Tetrazine (Diene) Tz->Intermediate Product Stable Dihydropyridazine (+ N₂ gas) Intermediate->Product Retro-Diels-Alder experimental_workflow prep Prepare Stock Solutions (TCO-Molecule & Tetrazine) setup Setup Spectrophotometer (λ_max ≈ 520 nm, Temp) prep->setup mix Mix Reactants in Cuvette (Excess TCO for Pseudo-First-Order) setup->mix record Record Absorbance vs. Time mix->record plot Plot ln[Tetrazine] vs. Time record->plot calculate Calculate Rate Constants (k_obs from slope, k = k_obs/[TCO]₀) plot->calculate

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of TCO-PEG2-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on in vivo applications of bioconjugation, the stability of the chosen linker is a critical determinant of success. This guide provides a comprehensive comparison of the in vivo stability of trans-cyclooctene-PEG2-acid (TCO-PEG2-acid) conjugates against alternative bioorthogonal ligation technologies, supported by experimental data and detailed protocols.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO group and a tetrazine partner stands out for its exceptionally fast kinetics, making it a popular choice for in vivo chemistry.[1] However, the inherent instability of the TCO group, primarily its isomerization to the unreactive cis-cyclooctene (CCO) isomer, presents a significant challenge for applications requiring long circulation times.[2][3] This isomerization can be accelerated in the presence of biological thiols and serum proteins, compromising the efficiency of the desired bioorthogonal reaction.[4]

Comparative In Vivo Stability of Bioorthogonal Linkers

The selection of a bioorthogonal linker for in vivo studies necessitates a trade-off between reaction kinetics and stability. While highly strained TCO derivatives may offer faster reaction rates, they often exhibit lower stability. The following table summarizes available data on the in vivo stability of various TCO derivatives and alternative click chemistry linkers.

Linker/Conjugate TypeMoietyStability AssessmentKey Findings
TCO-Antibody Conjugate TCOIn vivo reactivity post-injection75% of TCO remained reactive after 24 hours in vivo.[5]
TCO-Antisense Oligonucleotide TCOHalf-life in mouse brainHalf-life of 3.3 days for the reactive TCO form.
Strained TCO Derivatives (e.g., s-TCO) s-TCOGeneral stabilityMore reactive and tend to be less stable than standard TCO.[6]
Norbornene-Tetrazine Ligation NorborneneGeneral stability and kineticsMore stable than TCO but with significantly slower reaction kinetics.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctynes (e.g., DBCO)General stabilityGenerally stable in vivo, but with slower kinetics than the TCO-tetrazine reaction.[1]

Experimental Protocol for In Vivo Stability Assessment

A robust assessment of the in vivo stability of a bioconjugate is crucial for predicting its performance. The following protocol outlines a general workflow for evaluating the stability of TCO-conjugated molecules in an animal model.

Objective: To quantify the amount of active (reactive) TCO-conjugated molecule remaining in circulation or at a target site over time in a relevant animal model.

Materials:

  • TCO-conjugated molecule of interest

  • Animal model (e.g., mice, rats)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Tissue homogenization buffer and equipment (if assessing tissue distribution)

  • Analytical instrumentation (e.g., LC-MS/MS, fluorescence plate reader, gamma counter for radiolabeled compounds)

  • Tetrazine-functionalized probe (e.g., fluorescent dye, biotin, or radiolabel) for ex vivo reaction

Procedure:

  • Animal Dosing: Administer the TCO-conjugated molecule to the animal model via the desired route (e.g., intravenous, intraperitoneal).

  • Sample Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), collect blood samples. If assessing tissue stability, euthanize a subset of animals at each time point and harvest tissues of interest.

  • Sample Processing:

    • Plasma: Separate plasma from whole blood by centrifugation.

    • Tissue: Homogenize harvested tissues in an appropriate buffer.

  • Ex Vivo Reaction: To quantify the amount of active TCO, react a portion of the plasma or tissue homogenate with an excess of a tetrazine-functionalized probe. This reaction will only occur with the active TCO isomer.

  • Analysis:

    • Quantify the amount of the resulting TCO-tetrazine conjugate using a suitable analytical method (e.g., LC-MS/MS for unlabeled conjugates, fluorescence for fluorescently tagged conjugates, or scintillation counting for radiolabeled conjugates).

    • Separately, quantify the total amount of the conjugate (both active TCO and inactive CCO forms) in a parallel sample, for example, by using an analytical method that does not depend on the reactivity of the TCO group (e.g., ELISA for an antibody conjugate).

  • Data Interpretation: Calculate the percentage of the active TCO-conjugate remaining at each time point relative to the total amount of the conjugate. This will provide the in vivo stability profile and allow for the determination of the conjugate's in vivo half-life.

Experimental Workflow Diagram

InVivo_Stability_Workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Ex Vivo Processing cluster_analysis Analysis Dosing 1. Dosing of Animal Model with TCO-Conjugate Collection 2. Blood/Tissue Collection at Time Points Dosing->Collection Processing 3. Plasma Separation / Tissue Homogenization Collection->Processing Reaction 4. Reaction with Tetrazine Probe Processing->Reaction Quantification 5. Quantification of Active vs. Total Conjugate Reaction->Quantification Data 6. Data Analysis & Half-life Determination Quantification->Data

Caption: Workflow for assessing the in vivo stability of TCO-conjugates.

Signaling Pathways and Logical Relationships

The choice of a bioorthogonal linker has significant implications for the overall success of an in vivo study. The following diagram illustrates the logical relationship between linker stability and experimental outcomes.

Linker_Stability_Logic cluster_linker_choice Linker Properties cluster_outcome Experimental Outcomes High_Stability High In Vivo Stability (e.g., Norbornene, SPAAC reagents) Successful_Conjugation Efficient In Vivo Bioorthogonal Reaction High_Stability->Successful_Conjugation Leads to Low_Stability Low In Vivo Stability (e.g., Strained TCOs) Failed_Conjugation Poor/Failed In Vivo Bioorthogonal Reaction Low_Stability->Failed_Conjugation Leads to

Caption: Impact of linker stability on in vivo bioorthogonal reactions.

References

A Head-to-Head Comparison: TCO-PEG2-acid (SPAAC) vs. Copper-Catalyzed Click Chemistry (CuAAC) for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern biological inquiry. The ability to attach probes, such as fluorophores or biotin, to proteins enables a deeper understanding of their function, localization, and interactions. Among the most powerful techniques for protein labeling are the bioorthogonal click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

This guide provides an objective comparison of these two prominent methods, with a focus on TCO-PEG2-acid, a commonly used reagent in SPAAC. We will delve into their reaction mechanisms, performance metrics, and experimental considerations, supported by experimental data, to help you select the optimal strategy for your research needs.

At a Glance: Key Differences

FeatureTCO-PEG2-acid (SPAAC)Copper-Catalyzed Click Chemistry (CuAAC)
Reaction Type Strain-Promoted Azide-Alkyne CycloadditionCopper(I)-Catalyzed Azide-Alkyne Cycloaddition
Catalyst None (Copper-free)Copper(I)
Biocompatibility High, suitable for live cells and in vivo studiesLower, copper toxicity is a concern for living systems[1][2][3][4]
Reaction Speed Generally slower than CuAACVery fast reaction rates[1][2]
Specificity High, but potential for off-target reactions with thiols (e.g., cysteine residues)[5][6]Highly specific to azides and terminal alkynes[7][8]
Reagent Size Requires bulky cyclooctyne (B158145) reagents (e.g., TCO)Utilizes small azide (B81097) and alkyne functional groups[9]

Delving Deeper: A Quantitative Comparison

The choice between SPAAC and CuAAC often involves a trade-off between biocompatibility and reaction kinetics. The following table summarizes key quantitative data to facilitate a direct comparison.

ParameterTCO-PEG2-acid (SPAAC)Copper-Catalyzed Click Chemistry (CuAAC)Source
Second-Order Rate Constant 10-1 - 101 M-1s-1 (for typical cyclooctynes)Up to 105 M-1s-1[10]
Typical Labeling Concentration 5-50 µM20-50 µM[11]
Typical Reaction Time in Cells 15 - 60 minutes5 - 30 minutes[11][12]
Identified Glycoproteins (Proteomics) 188229[5][13]
Copper Concentration (Live Cells) N/A10 - 50 µM[1][2]

Reaction Mechanisms Illustrated

To visualize the chemical transformations at the heart of these labeling techniques, the following diagrams illustrate the reaction pathways.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide-Protein Protein-N₃ Labeled_Protein Protein-Triazole-PEG2-COOH Azide-Protein->Labeled_Protein Strain-Promoted Cycloaddition TCO-PEG2-acid TCO-PEG2-COOH TCO-PEG2-acid->Labeled_Protein

Diagram 1: SPAAC Reaction Mechanism.

CuAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide-Protein Protein-N₃ Labeled_Protein Protein-Triazole-Probe Azide-Protein->Labeled_Protein Alkyne-Probe Probe-Alkyne Alkyne-Probe->Labeled_Protein Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Labeled_Protein Catalyzes Cycloaddition

Diagram 2: CuAAC Reaction Mechanism.

Experimental Workflows and Protocols

Reproducibility is key in scientific research. Below are generalized experimental workflows and protocols for protein labeling using both TCO-PEG2-acid (SPAAC) and CuAAC.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Introduce_Handle 1. Introduce Azide or Alkyne Handle into Protein SPAAC_Reaction 2a. SPAAC Reaction (TCO-PEG2-acid) Introduce_Handle->SPAAC_Reaction For SPAAC CuAAC_Reaction 2b. CuAAC Reaction (Copper Catalyst) Introduce_Handle->CuAAC_Reaction For CuAAC Purification 3. Purification of Labeled Protein SPAAC_Reaction->Purification CuAAC_Reaction->Purification Analysis 4. Downstream Analysis (e.g., SDS-PAGE, Microscopy) Purification->Analysis

Diagram 3: General Protein Labeling Workflow.
Protocol 1: Protein Labeling using TCO-PEG2-acid (SPAAC)

This protocol describes the labeling of a protein that has been functionalized with an azide group.

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-PEG2-acid stock solution (e.g., 10 mM in DMSO)[14]

  • Reaction buffer (e.g., PBS, pH 6.5-8.5)[15]

Procedure:

  • Protein Preparation: Ensure the azide-functionalized protein is at a concentration of 1-5 mg/mL in the reaction buffer.

  • Reagent Preparation: Prepare a fresh stock solution of TCO-PEG2-acid in anhydrous DMSO.

  • Labeling Reaction: Add a 1.1- to 5-fold molar excess of the TCO-PEG2-acid stock solution to the protein solution.[15]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[10] Protect from light if using a fluorescent TCO derivative.

  • Purification: Remove unreacted TCO-PEG2-acid using a desalting column or size-exclusion chromatography appropriate for the size of your protein.[10]

  • Analysis: Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning or UV-Vis spectroscopy to confirm labeling.[10]

Protocol 2: Protein Labeling using Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is for labeling an azide-modified protein with an alkyne-containing probe.

Materials:

  • Azide-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)[16]

  • Alkyne-probe stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper-chelating ligand stock solution (e.g., 50 mM THPTA or TBTA in DMSO/water)[17][18]

Procedure:

  • Prepare Click Chemistry Master Mix: In a microcentrifuge tube, add the following reagents in the specified order, vortexing after each addition:

    • Azide-functionalized protein

    • Alkyne-probe

    • Copper-chelating ligand (e.g., THPTA)

    • Copper(II) sulfate

    • Sodium ascorbate (to reduce Cu(II) to the active Cu(I))[19] Final concentrations are typically in the range of: 100-200 µM protein, 200-400 µM alkyne-probe, 1 mM CuSO₄, 5 mM sodium ascorbate, and 1-5 mM ligand.[20][21]

  • Incubation: Incubate the reaction at room temperature for 1 hour.[21]

  • Quenching (Optional): The reaction can be stopped by adding a chelating agent like EDTA.

  • Purification: Purify the labeled protein from the catalyst and excess reagents using a desalting column or dialysis.

  • Analysis: Confirm successful labeling by SDS-PAGE, Western blot, or mass spectrometry.[5]

Discussion and Recommendations

TCO-PEG2-acid (SPAAC): The Biocompatible Choice

The primary advantage of SPAAC, and by extension TCO-PEG2-acid, is its biocompatibility. The absence of a cytotoxic copper catalyst makes it the method of choice for labeling proteins in living cells and whole organisms.[22][23] The hydrophilic PEG spacer in TCO-PEG2-acid enhances its solubility in aqueous environments and can reduce non-specific binding.[14][24] However, researchers should be aware of potential side reactions, particularly the reaction of cyclooctynes with free thiols in cysteine residues, which can lead to off-target labeling.[5][6] While the rate of this thiol-yne addition is significantly lower than the desired azide-alkyne cycloaddition, it can contribute to background signal.[6]

Copper-Catalyzed Click Chemistry (CuAAC): Speed and Efficiency

CuAAC offers unparalleled reaction speed and efficiency.[1][2] The small size of the azide and alkyne handles minimizes potential disruption to protein structure and function.[9] This makes CuAAC an excellent choice for in vitro labeling and applications where rapid and complete conjugation is paramount. The major drawback of CuAAC is the cytotoxicity of the copper catalyst, which can generate reactive oxygen species and interfere with cellular processes.[3][4] However, the use of copper-chelating ligands like THPTA can mitigate this toxicity to some extent, allowing for successful labeling on the surface of live cells under optimized conditions.[1][2]

The decision between TCO-PEG2-acid (SPAAC) and copper-catalyzed click chemistry ultimately depends on the specific experimental context. For applications requiring the labeling of proteins in their native environment, particularly within living cells or organisms, the superior biocompatibility of SPAAC makes it the clear winner. For in vitro applications where speed and efficiency are the primary concerns, and potential toxicity is not a factor, CuAAC remains a powerful and reliable tool. By carefully considering the strengths and weaknesses of each approach, researchers can select the optimal click chemistry strategy to advance their scientific discoveries.

References

A Comparative Guide to the Long-Term Stability of Proteins Labeled with TCO-PEG2-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of labeled proteins is a critical factor influencing experimental outcomes and the therapeutic efficacy of bioconjugates. This guide provides an objective comparison of the stability of proteins labeled with TCO-PEG2-acid, a popular component in "click chemistry" reactions, against other common labeling methods. Supported by experimental data, this document aims to assist in the selection of the most appropriate labeling strategy for your research needs.

The covalent attachment of molecules to proteins is a cornerstone of modern biotechnology and medicine. The stability of the resulting conjugate, particularly the linker connecting the protein and the label, is paramount for applications ranging from in-vivo imaging to the development of antibody-drug conjugates (ADCs). TCO-PEG2-acid, which participates in the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, is often touted for its rapid kinetics and the stability of the resulting bond. This guide delves into the long-term stability of this linkage and compares it with established alternatives.

Comparative Stability Data

The following table summarizes the long-term stability of proteins labeled via TCO-tetrazine ligation compared to a widely used alternative, maleimide-based conjugation. The data highlights the inherent stability of the TCO-tetrazine linkage and the known susceptibility of maleimide (B117702) conjugates to degradation.

Labeling ChemistryProteinStorage ConditionsTimeStability Metric% Stability / Reactivity LossReference
TCO-Tetrazine Ligation Goat IgG100 mM sodium phosphate, 150 mM NaCl, pH 7.5 at 4°C4 weeksReactivity towards tetrazines~89.5% (10.5% loss)[1]
TCO-Tetrazine Ligation Goat IgG100 mM sodium phosphate, 150 mM NaCl, pH 7.5 at -20°C4 weeksReactivity towards tetrazines~93% (7% loss)[1]
Maleimide-Cysteine MBP-C-HAHuman Plasma at 37°C72 hoursIntact ConjugateSignificant degradation and exchange with albumin observed[2]
Methylsulfonyl Phenyloxadiazole-Cysteine MBP-C-HAHuman Plasma at 37°C72 hoursIntact ConjugateSuperior stability compared to maleimide conjugate[2]

Key Findings:

  • Proteins labeled using TCO-tetrazine chemistry exhibit high stability, with minimal loss of reactivity even after four weeks of storage in aqueous buffer.[1]

  • Maleimide-based conjugates are known to be less stable, particularly in biological media like plasma. The succinimide (B58015) ring in the maleimide linkage is prone to hydrolysis and can undergo a retro-Michael reaction, leading to the exchange of the label with other thiol-containing molecules, such as albumin.[2]

  • Alternative thiol-reactive chemistries, such as those based on methylsulfonyl phenyloxadiazoles, have been developed to offer improved stability over traditional maleimide linkers.[2]

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in protein labeling and stability assessment, the following diagrams have been generated using Graphviz.

General Workflow for Protein Labeling and Conjugation cluster_labeling Protein Labeling cluster_purification Purification cluster_characterization Characterization Protein Protein Labeled_Protein Labeled_Protein Protein->Labeled_Protein Covalent Modification Labeling_Reagent TCO-PEG2-acid or Maleimide Reagent Labeling_Reagent->Labeled_Protein Purification Size-Exclusion Chromatography (SEC) or Dialysis Labeled_Protein->Purification Purified_Conjugate Purified Labeled Protein Purification->Purified_Conjugate Characterization Mass Spectrometry UV-Vis Spectroscopy Purified_Conjugate->Characterization Final_Product Characterized Conjugate Characterization->Final_Product

Caption: Workflow for labeling, purification, and characterization of proteins.

Workflow for Assessing Long-Term Stability of Labeled Proteins cluster_assays Stability Assays Start Purified Labeled Protein (TCO-labeled vs. Alternative) Incubation Incubate under defined conditions (e.g., 4°C, 37°C in serum) Start->Incubation Time_Points Collect aliquots at various time points (e.g., 0, 1, 2, 4 weeks) Incubation->Time_Points SEC Size-Exclusion Chromatography (SEC) (Assess aggregation/fragmentation) Time_Points->SEC DSC Differential Scanning Calorimetry (DSC) (Assess thermal stability, Tm) Time_Points->DSC MS Mass Spectrometry (MS) (Assess linker hydrolysis/drug loss) Time_Points->MS ELISA ELISA / Activity Assay (Assess functional stability) Time_Points->ELISA Data_Analysis Analyze data and compare stability profiles SEC->Data_Analysis DSC->Data_Analysis MS->Data_Analysis ELISA->Data_Analysis Conclusion Determine long-term stability Data_Analysis->Conclusion

Caption: Experimental workflow for comparative stability assessment.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to assess the long-term stability of labeled proteins.

Protocol 1: Serum Stability Assay

This protocol is designed to assess the stability of a labeled protein in a biologically relevant matrix.

Materials:

  • Labeled protein (e.g., TCO-labeled antibody and maleimide-labeled antibody)

  • Human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Sample collection tubes

  • Size-Exclusion Chromatography (SEC) system

  • LC-MS system

Procedure:

  • Sample Preparation: Dilute the labeled protein to a final concentration of 1 mg/mL in pre-warmed (37°C) serum. Prepare a control sample by diluting the labeled protein in PBS.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot of each sample and immediately store it at -80°C to quench any further reactions.

  • Analysis by SEC: Thaw the samples and analyze by SEC to assess the percentage of aggregation and fragmentation. The mobile phase should be a suitable buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.0.[3]

  • Analysis by LC-MS: For ADCs, analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) and identify any loss of the payload or linker hydrolysis.[4] This may involve immunocapture of the ADC from the plasma before analysis.[5]

  • Data Analysis: Plot the percentage of intact conjugate, aggregate, or the average DAR over time to determine the stability profile of each labeled protein.

Protocol 2: Thermal Stability Assay using Differential Scanning Calorimetry (DSC)

This protocol determines the thermal stability of a labeled protein by measuring its melting temperature (Tm).

Materials:

  • Labeled protein (at least 0.1 mg/mL)

  • Dialysis buffer (e.g., PBS)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Dialyze the labeled protein samples extensively against a suitable buffer to ensure buffer matching between the sample and the reference.

  • DSC Analysis: Load the protein sample and the matched buffer (as a reference) into the DSC cells. Scan the samples at a rate of 1°C/min from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Data Analysis: The resulting thermogram will show one or more endothermic peaks. The temperature at the apex of each peak corresponds to the melting temperature (Tm) of a specific domain of the protein. A higher Tm indicates greater thermal stability.[6][7] Compare the Tm values of the TCO-labeled protein with the alternatively labeled protein and the unlabeled control.

Protocol 3: Assessment of Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the formation of aggregates.

Materials:

  • Labeled protein solution

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation: Prepare the labeled protein samples at a suitable concentration (typically 0.25 to 50 mg/mL) in a buffer that has been filtered to remove any dust particles.[8]

  • DLS Measurement: Place the sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature.

  • Data Acquisition: Acquire the scattering data over a period of time. The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution.

  • Data Analysis: An increase in the average Rh or PDI over time indicates the formation of aggregates. Compare the aggregation propensity of the differently labeled proteins under various stress conditions (e.g., elevated temperature, freeze-thaw cycles).

Conclusion

The choice of protein labeling chemistry has a profound impact on the long-term stability of the resulting bioconjugate. The evidence presented in this guide suggests that the TCO-tetrazine ligation, a cornerstone of "click chemistry," provides a highly stable linkage that is resistant to degradation over extended periods and in biological media. In contrast, the widely used maleimide-based conjugation method is susceptible to hydrolysis and thiol exchange, which can compromise the integrity of the labeled protein, particularly in in-vivo applications.

For researchers and drug developers, this increased stability translates to more reliable experimental data, longer shelf-life for protein reagents, and potentially improved therapeutic outcomes for bioconjugates. When selecting a labeling strategy, it is crucial to consider the specific requirements of the application and to perform rigorous stability testing to ensure the integrity and functionality of the final product. The protocols and workflows provided in this guide offer a framework for conducting such comparative stability assessments.

References

Unveiling the Influence of PEG Spacer Length on TCO Linker Performance in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the precise and stable linkage of molecules is paramount. The inverse electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine has emerged as a powerful tool for this purpose, prized for its rapid kinetics and high specificity. A key architectural element of TCO linkers is the polyethylene (B3416737) glycol (PEG) spacer, which is widely incorporated to enhance solubility, reduce aggregation, and improve in vivo stability.[1] This guide provides a comprehensive comparison of how varying PEG spacer lengths impact the reactivity and stability of TCO linkers, supported by experimental data to inform the design of next-generation bioconjugates.

The Balancing Act: Reactivity vs. Stability

The choice of a PEG spacer in a TCO linker represents a critical design decision that influences two key performance metrics:

  • Reactivity: The speed at which the TCO group reacts with its tetrazine partner, typically quantified by the second-order rate constant (k₂). Faster kinetics are highly desirable, especially when working with low concentrations of biomolecules.

  • Stability: The ability of the TCO linker to resist degradation and maintain its reactive trans-isomer form over time, particularly in biological media. This is often measured by its half-life (t₁₂) in buffers like PBS or in serum.

While a longer PEG spacer can improve the aqueous solubility and reduce steric hindrance of the TCO moiety, potentially enhancing its accessibility for reaction, it can also introduce conformational flexibility that may not always be beneficial.[2] Conversely, shorter linkers may offer greater stability.[3]

Quantitative Comparison of TCO Linker Performance

To facilitate a clear comparison, the following tables summarize the available quantitative data on the reactivity and stability of TCO linkers with different PEG spacer lengths. It is important to note that direct side-by-side comparisons in the literature are limited, and reaction conditions can vary between studies.

Table 1: Impact of PEG Spacer Length on TCO-Tetrazine Ligation Reactivity

TCO LinkerTetrazine PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
TCO3,6-di-(2-pyridyl)-s-tetrazine2,0009:1 Methanol/Water
TCO-PEG₄Methyl-substituted tetrazine463PBS, 37°C
TCO-PEG₁₂-NHS esterNot specified> 800Aqueous buffered media
General TCO-PEGTetrazine800 - 210,000Various

Note: The reactivity of the TCO-tetrazine ligation is highly dependent on the substituents on both the TCO and the tetrazine. The values presented here are for comparison and highlight the general range of reported kinetics.

Table 2: Influence of PEG Spacer Length on TCO Linker Stability

TCO LinkerConditionStability Metric
TCO-PEG₃-modified IgG4°C for 4 weeks in PBS, pH 7.5~10.5% loss of reactivity
TCO50% fresh mouse serum at 37°CAlmost complete conversion to cis-isomer within 7 hours
General TCOAqueous buffered media, pH 7.5, 4°CStable for weeks

Note: Stability data for TCO-PEG linkers is less commonly reported in a standardized format. The isomerization of the reactive trans-cyclooctene to the unreactive cis-cyclooctene is a primary degradation pathway, especially in the presence of thiols or certain metals.[4]

Comparison with Alternative Linkers

To provide a broader context, the performance of TCO-PEG linkers can be compared with other popular bioorthogonal chemistries, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) linkers.

Table 3: Reactivity Comparison of TCO-PEG and DBCO-PEG Linkers

Linker TypeReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
TCO-PEGTetrazine> 800
DBCO-PEGAzide~2.1

The iEDDA reaction of TCO with tetrazine is significantly faster than the SPAAC reaction of DBCO with an azide, making it the preferred choice for applications requiring rapid conjugation.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of common protocols used to assess TCO linker reactivity and stability.

Protocol for Measuring TCO-Tetrazine Reaction Kinetics

The second-order rate constant of the TCO-tetrazine ligation is typically determined using stopped-flow spectrophotometry.[6]

Workflow:

G cluster_prep Reagent Preparation cluster_measurement Stopped-Flow Measurement cluster_analysis Data Analysis prep_tco Prepare TCO-PEGn solution (e.g., in DMSO) load Load reactants into separate syringes of stopped-flow instrument prep_tco->load prep_tz Prepare Tetrazine solution (e.g., in PBS) prep_tz->load mix Rapidly mix reactants load->mix monitor Monitor decrease in Tetrazine absorbance (e.g., at 515-550 nm) over time mix->monitor fit Fit absorbance decay to a pseudo-first-order model monitor->fit calculate Calculate second-order rate constant (k₂) fit->calculate

Caption: Workflow for determining TCO-tetrazine reaction kinetics.

Detailed Steps:

  • Reagent Preparation: Prepare stock solutions of the TCO-PEGn linker (e.g., in an organic solvent like DMSO) and the tetrazine partner (e.g., in an aqueous buffer like PBS).

  • Stopped-Flow Measurement:

    • Load the reactant solutions into separate syringes of a stopped-flow spectrophotometer.

    • Initiate the reaction by rapidly mixing the two solutions.

    • Monitor the reaction progress by measuring the decrease in the characteristic absorbance of the tetrazine over time.

  • Data Analysis:

    • Fit the absorbance decay curve to a pseudo-first-order kinetic model.

    • Calculate the second-order rate constant (k₂) from the pseudo-first-order rate constant and the concentration of the reactant in excess.

Protocol for Assessing TCO Linker Stability

The stability of TCO linkers is often assessed by monitoring their integrity over time in relevant biological media using High-Performance Liquid Chromatography (HPLC).

Workflow:

G cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_quantification Quantification incubate Incubate TCO-PEGn linker in test medium (e.g., PBS, serum) at a defined temperature (e.g., 37°C) sample Withdraw aliquots at various time points incubate->sample quench Quench any reaction (if necessary) sample->quench analyze Analyze samples by reverse-phase HPLC quench->analyze integrate Integrate peak area of the intact TCO-PEGn linker analyze->integrate plot Plot peak area vs. time integrate->plot calculate Calculate stability metric (e.g., half-life) plot->calculate G cluster_factors Influencing Factors cluster_decision Linker Selection cluster_outcome Performance Outcome app Application (e.g., in vitro, in vivo) peg_length PEG Spacer Length app->peg_length biomol Biomolecule Properties (e.g., size, solubility) biomol->peg_length desired Desired Conjugate Properties (e.g., stability, pharmacokinetics) desired->peg_length reactivity Reactivity peg_length->reactivity stability Stability peg_length->stability solubility Solubility peg_length->solubility pk Pharmacokinetics peg_length->pk tco_variant TCO Variant tco_variant->reactivity tco_variant->stability attachment Attachment Chemistry attachment->stability

References

A Comparative Guide to the Purity Validation of TCO-PEG2-acid Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the success and reproducibility of experiments. This is especially true for bioconjugation linkers like TCO-PEG2-acid, where impurities can lead to failed reactions, unwanted side products, and misinterpreted results. This guide provides an objective comparison of TCO-PEG2-acid purity validation using mass spectrometry, supported by representative experimental data and detailed protocols.

TCO-PEG2-acid is a bifunctional linker used in click chemistry. It contains a highly reactive trans-cyclooctene (B1233481) (TCO) group for rapid ligation with tetrazine-modified molecules and a carboxylic acid for coupling to amine-containing biomolecules.[1][2][3] Given its application in sensitive biological systems, stringent purity assessment is a critical quality control step.

Theoretical Mass and Expected Adducts

The first step in mass spectrometry validation is to calculate the expected mass-to-charge ratio (m/z) of the compound of interest. The chemical formula for TCO-PEG2-acid is C16H27NO6, with a monoisotopic molecular weight of 329.1838 g/mol .[1][4][5] During electrospray ionization (ESI) in positive mode, the molecule is expected to be observed as protonated or sodiated adducts.

Parameter Value
Chemical FormulaC16H27NO6
Monoisotopic Mass329.1838 Da
Expected [M+H]⁺ Ion330.1911 m/z
Expected [M+Na]⁺ Ion352.1730 m/z
Expected [M+K]⁺ Ion368.1469 m/z
Table 1. Theoretical molecular weight and common ESI-MS adducts of TCO-PEG2-acid.
Comparative Purity Analysis

To illustrate how mass spectrometry data can be used to compare the purity of TCO-PEG2-acid from different sources, the following table presents hypothetical—yet realistic—data from three different batches. Purity is estimated based on the relative abundance of the primary [M+H]⁺ ion compared to identified impurities in the mass spectrum.

Sample Source Observed [M+H]⁺ (m/z) Mass Accuracy (ppm) Key Impurity Observed (m/z) Relative Abundance of Impurity Estimated Purity
Supplier A 330.1910-0.30330.1910 (CCO-isomer)1.8%>98%
Supplier B 330.1915+1.21213.1332 (Starting Material)4.5%~95%
In-house Synthesis 330.1908-0.91330.1910 (CCO-isomer)3.2%~96-97%
Table 2. Hypothetical comparative mass spectrometry data for TCO-PEG2-acid from different sources. The cis-cyclooctene (CCO) isomer is a common process-related impurity that has the same mass as the desired TCO product but is chromatographically separable.

Analysis of Comparative Data:

  • Supplier A shows the highest purity, with a very low level of the CCO-isomer, which is often the most common impurity due to the inherent instability of the TCO ring.[2]

  • Supplier B meets the common commercial specification of >95% purity, but the presence of a significant peak corresponding to a potential starting material suggests a less optimized purification process.

  • The In-house Synthesis batch shows good purity, though slightly lower than Supplier A, with the CCO-isomer being the main impurity.

This comparison highlights the capability of high-resolution mass spectrometry to not only confirm the identity of the target compound with high mass accuracy but also to detect and help identify impurities that could compromise subsequent experiments.

Experimental Workflow and Protocols

A robust and reproducible protocol is essential for accurate purity assessment. Combining liquid chromatography with mass spectrometry (LC-MS) is the preferred method as it allows for the separation of isomers and other impurities prior to mass analysis.[6][7]

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_decision Decision prep1 Dissolve TCO-PEG2-acid in 50:50 Acetonitrile/Water prep2 Vortex and Centrifuge prep1->prep2 prep3 Transfer Supernatant to HPLC Vial prep2->prep3 lc Inject sample onto C18 HPLC column prep3->lc gradient Apply Water/Acetonitrile Gradient Elution lc->gradient ms Ionize with ESI+ and acquire full scan MS data gradient->ms extract Extract ion chromatogram for expected m/z ms->extract integrate Integrate peaks for main product and impurities extract->integrate calculate Calculate purity based on relative peak areas integrate->calculate decision Purity >95%? calculate->decision pass Pass QC decision->pass Yes fail Fail QC (Repurify or Reject) decision->fail No

Caption: Workflow for TCO-PEG2-acid purity validation by LC-MS.

Detailed Experimental Protocol: LC-MS
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of TCO-PEG2-acid in dimethyl sulfoxide (B87167) (DMSO).

    • Dilute the stock solution to a final concentration of 10 µg/mL in a solvent mixture of 50:50 acetonitrile/water with 0.1% formic acid. This ensures compatibility with the reverse-phase chromatography mobile phase and promotes ionization.

  • Liquid Chromatography (LC) Conditions:

    • Instrumentation: Standard HPLC system (e.g., Agilent 1260 Infinity II).[7]

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrumentation: High-resolution mass spectrometer such as a Q-TOF (e.g., Waters Xevo Q-TOF).[8]

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: 100-1000 m/z.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ ion (330.1911 m/z).

    • Integrate the area of the main peak.

    • Analyze the full spectrum to identify any other peaks corresponding to potential impurities. Integrate their peak areas.

    • Calculate purity by dividing the main peak area by the total area of all product-related peaks.

Alternative and Complementary Analysis Methods

While mass spectrometry is a powerful tool for identity confirmation and impurity identification, it is often used alongside other analytical techniques for comprehensive quality control.

Method Principle Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity and specificity; confirms molecular weight.[9]May not separate isomers without prior chromatography; quantification can be challenging.
HPLC-UV Separates compounds based on polarity, which are then detected by UV absorbance.Excellent for quantification and assessing purity; separates isomers.[10]Does not confirm the identity (mass) of the peaks; requires a chromophore for detection.
Nuclear Magnetic Resonance (NMR) Provides detailed information about the chemical structure and connectivity of atoms.Unambiguously confirms chemical structure.Lower sensitivity than MS; requires larger sample amounts and is not ideal for trace impurity analysis.
Table 3. Comparison of common analytical methods for purity validation.

References

A Comparative Analysis of TCO-PEG2-Acid and Other Bioorthogonal Reagents for Advancing Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal reagent is a critical decision that profoundly impacts the success of bioconjugation, cellular imaging, and therapeutic delivery strategies. This guide provides an objective, data-driven comparison of TCO-PEG2-acid with other prominent bioorthogonal reagents, offering insights into their performance, stability, and practical application.

At the forefront of bioorthogonal "click" chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine stands out for its exceptionally fast kinetics and high specificity.[1] TCO-PEG2-acid, a reagent featuring a TCO moiety for this rapid reaction and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, has emerged as a valuable tool. The PEG linker not only enhances aqueous solubility but also improves the pharmacokinetic and pharmacodynamic properties of the conjugated biomolecule.[2][3]

This guide will delve into a comparative analysis of TCO-PEG2-acid against other classes of bioorthogonal reagents, including other TCO derivatives and reagents used in strain-promoted alkyne-azide cycloaddition (SPAAC), such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) derivatives.

Quantitative Comparison of Reaction Kinetics

The efficacy of a bioorthogonal reaction is largely dictated by its rate, particularly in dynamic biological systems where reactant concentrations can be low. The second-order rate constant (k₂) serves as a key metric for comparing the kinetics of different bioorthogonal pairs.

Reagent 1Reagent 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Type
TCO-PEG2-acidMethyltetrazine~1,000[2]IEDDA
TCO3,6-di-(2-pyridyl)-s-tetrazine~2,000 (in 9:1 methanol/water)[4][5]IEDDA
TCO3,6-diphenyl-s-tetrazine3,100 (in MeOH)[6]IEDDA
d-TCO (syn-diastereomer)3,6-dipyridyl-s-tetrazine366,000 (in water)[6]IEDDA
a-TCO3,6-dipyridyl-s-tetrazine150,000[7]IEDDA
DBCOBenzyl Azide~0.6 - 1.0SPAAC
BCNBenzyl Azide~0.06 - 0.1SPAAC
DBCO-PEG4-acidAzide-PEG4-acid2.1 (in PBS, 37°C)[8]SPAAC
TCO-OHTetrazine (Tz)210 (in PBS, 37°C)[8]IEDDA

Note: Reaction rates are dependent on the specific derivatives, solvent, and temperature.

Comparative Stability of Bioorthogonal Reagents

The stability of a bioorthogonal reagent in a biological environment is crucial for its successful application. A primary concern with TCO derivatives is their potential to isomerize to the unreactive cis-cyclooctene (CCO) form, a process that can be influenced by thiols and certain metals.[9] More reactive, strained TCOs like s-TCO tend to be less stable.[4] However, derivatives such as d-TCO have been developed with improved stability.

ReagentConditionStability Profile
TCO High thiol concentrations, serumCan undergo isomerization to CCO.[4]
d-TCO Aqueous solution, blood serum, thiolsShows improved stability compared to TCO.[4] >97% trans-isomer remained after 4 days in human serum at room temperature.[6]
DBCO Glutathione (GSH)Less stable than BCN in the presence of thiols, with a half-life of approximately 71 minutes.[10]
BCN Glutathione (GSH)More stable than DBCO in the presence of thiols, with a half-life of approximately 6 hours.[10]

Experimental Protocols

Detailed methodologies are essential for the reproducible application of bioorthogonal chemistry. Below are protocols for key experimental procedures.

Protocol 1: Determination of Second-Order Rate Constant for TCO-Tetrazine Ligation by Stopped-Flow Spectrophotometry

This protocol allows for the precise measurement of the rapid reaction kinetics between a TCO derivative and a tetrazine.

Materials:

  • TCO derivative (e.g., TCO-PEG2-acid)

  • Tetrazine derivative (e.g., methyltetrazine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the TCO derivative in DMSO.

    • Prepare a stock solution of the tetrazine derivative in DMSO.

    • Immediately before the experiment, dilute the stock solutions to the desired concentrations in PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize solvent effects. The concentration of the TCO derivative should be in at least 10-fold excess of the tetrazine to ensure pseudo-first-order kinetics.

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).

    • Load the TCO and tetrazine solutions into separate syringes of the instrument.

    • Initiate the reaction by rapidly mixing the two solutions.

    • Monitor the reaction by observing the decrease in the characteristic absorbance of the tetrazine (typically in the range of 510-540 nm) over time.

  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential decay function to obtain the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess (TCO): k₂ = k_obs / [TCO].

Protocol 2: Protein Conjugation with TCO-PEG2-acid using EDC/NHS Chemistry

This two-step protocol describes the labeling of a protein with TCO-PEG2-acid for subsequent bioorthogonal ligation.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG2-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Desalting column

Procedure:

  • Activation of TCO-PEG2-acid:

    • Dissolve TCO-PEG2-acid in anhydrous DMSO or DMF to prepare a stock solution.

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

    • Add the TCO-PEG2-acid stock solution to the EDC/NHS solution. A typical molar ratio is 1:2:5 (TCO-acid:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated TCO-PEG-NHS ester solution to the protein solution. The molar excess of the activated linker over the protein may need to be optimized (a starting point is 10-20 fold molar excess).

    • Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM to consume any unreacted NHS esters.

    • Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (if the TCO or protein has a distinct absorbance) or mass spectrometry.

Protocol 3: Assessment of Bioorthogonal Reagent Stability in Biological Media

This protocol provides a general framework for evaluating the stability of a bioorthogonal reagent in a complex biological environment like serum or cell lysate.

Materials:

  • Bioorthogonal reagent of interest (e.g., TCO-PEG2-acid)

  • Human serum or cell lysate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical instrument (e.g., HPLC-MS or NMR)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the bioorthogonal reagent in a suitable solvent (e.g., DMSO).

    • Spike the reagent into pre-warmed (37°C) human serum or cell lysate to a final desired concentration. A parallel control sample in PBS should also be prepared.

  • Incubation:

    • Incubate the samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.

    • Immediately quench any potential enzymatic activity by adding a protein precipitation agent (e.g., cold acetonitrile).

    • Centrifuge the sample to pellet the precipitated proteins.

  • Quantification:

    • Analyze the supernatant by HPLC-MS or NMR to quantify the amount of the intact bioorthogonal reagent remaining. For TCO derivatives, monitor for the appearance of the isomerized CCO form.

  • Data Analysis:

    • Plot the percentage of the intact reagent remaining over time to determine its stability profile and calculate its half-life in the biological medium.

Visualizing the Chemistry and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the underlying reaction mechanism and experimental processes.

IEDDA_Mechanism cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder cluster_product Product TCO TCO-PEG2-Acid (Dienophile) Cycloaddition [4+2] Cycloaddition TCO->Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Cycloaddition Retro_DA Retro-Diels-Alder (N₂ release) Cycloaddition->Retro_DA Unstable Intermediate Conjugate Stable Dihydropyridazine Conjugate Retro_DA->Conjugate

Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) reaction mechanism.

Experimental_Workflow start Start: Amine-containing Biomolecule step1 Step 1: Activate TCO-PEG2-Acid with EDC/NHS start->step1 Input step2 Step 2: Conjugate to Biomolecule (forms TCO-labeled biomolecule) step1->step2 step3 Step 3: Purify TCO-labeled Biomolecule step2->step3 step4 Step 4: React with Tetrazine-Probe step3->step4 step5 Step 5: Bioorthogonal Ligation (IEDDA Reaction) step4->step5 end End: Final Conjugate step5->end Output

Caption: General experimental workflow for bioconjugation.

Reactivity_Factors cluster_TCO TCO (Dienophile) Properties cluster_Tetrazine Tetrazine (Diene) Properties center IEDDA Reaction Rate ring_strain Increased Ring Strain (e.g., s-TCO, d-TCO) ring_strain->center Increases Rate electronics_tco Electron-Donating Groups electronics_tco->center Increases Rate electronics_tz Electron-Withdrawing Groups electronics_tz->center Increases Rate sterics_tz Steric Hindrance sterics_tz->center Decreases Rate

Caption: Factors influencing TCO-tetrazine reaction kinetics.

References

Safety Operating Guide

Proper Disposal of TCO-PEG2-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This guide provides essential, immediate, and procedural information for the proper disposal of TCO-PEG2-acid, a valuable tool in bioconjugation and drug development. Adherence to these protocols is critical to mitigate risks and comply with regulatory standards.

For researchers, scientists, and drug development professionals, understanding the specific hazards associated with TCO-PEG2-acid is the first step toward safe handling and disposal. While specific safety data sheets (SDS) should always be consulted, information available for structurally similar compounds indicates that TCO-PEG2-acid should be handled with care. A related compound, TCO-PEG2-Sulfo-NHS ester sodium, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is crucial to prevent this compound from entering the environment.

Summary of Key Compound Data

A clear understanding of the physical and chemical properties of TCO-PEG2-acid is essential for its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₆H₂₇NO₆
Molecular Weight 329.39 g/mol
Purity >96%
Solubility Soluble in DMSO, DMF, DCM
Storage Temperature -20°C

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of TCO-PEG2-acid. This protocol is designed to prevent environmental contamination and ensure the safety of laboratory personnel.

  • Personal Protective Equipment (PPE): Before handling TCO-PEG2-acid, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Dispose of any solid TCO-PEG2-acid, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing TCO-PEG2-acid in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Given the aquatic toxicity of similar compounds, it is imperative that TCO-PEG2-acid solutions are not disposed of down the drain.

  • Container Labeling: All waste containers must be labeled with the full chemical name ("TCO-PEG2-acid") and appropriate hazard warnings.

  • Waste Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal contractor. Always follow your institution's and local regulations for hazardous waste disposal.[1]

Experimental Workflow for Disposal

The logical flow of the disposal process is critical to ensure safety and compliance. The following diagram illustrates the decision-making and procedural steps for the proper disposal of TCO-PEG2-acid.

TCO_PEG2_acid_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Handling TCO-PEG2-acid ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage disposal Arrange for Professional Waste Disposal storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for TCO-PEG2-acid.

By following these procedures, laboratories can ensure the safe and responsible disposal of TCO-PEG2-acid, protecting both personnel and the environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.